molecular formula C37H44O11 B15584357 2-Deacetoxytaxinine B

2-Deacetoxytaxinine B

Cat. No.: B15584357
M. Wt: 664.7 g/mol
InChI Key: SLJNSLIEGINNEE-SMNNSWTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deacetoxytaxinine B is a useful research compound. Its molecular formula is C37H44O11 and its molecular weight is 664.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H44O11

Molecular Weight

664.7 g/mol

IUPAC Name

[(1S,2S,3S,5R,7R,8R,9S,10S)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28-,29-,32-,33+,34+,35-,37+/m1/s1

InChI Key

SLJNSLIEGINNEE-SMNNSWTESA-N

Origin of Product

United States

Foundational & Exploratory

2-Deacetoxytaxinine B: A Comprehensive Technical Guide on its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxytaxinine B is a naturally occurring taxane (B156437) diterpenoid that has been identified as a constituent of the Himalayan Yew (Taxus wallichiana). As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), this compound is of significant interest to the scientific community. This technical guide provides a detailed overview of the current knowledge regarding its natural occurrence, distribution, and isolation. It also outlines relevant experimental protocols and discusses its biosynthetic context.

Natural Occurrence and Distribution

This compound has been primarily isolated from the Himalayan Yew (Taxus wallichiana), a species native to the Himalayas and parts of Southeast Asia.[1] This evergreen tree is a well-known source of a diverse array of taxoids.

Distribution within Taxus Species

Current scientific literature predominantly reports the presence of this compound in Taxus wallichiana. While other taxanes are widely distributed across various Taxus species such as T. baccata, T. canadensis, and T. chinensis, the specific distribution of this compound in these other species has not been extensively documented. Further phytochemical screening of a broader range of Taxus species is required to fully elucidate its distribution.

Distribution within Plant Tissues

Initial isolation of this compound was reported from the leaves and twigs of Taxus wallichiana. Subsequent research has also successfully isolated this compound from in vitro callus cultures initiated from young stem and needle explants of the same species.[2] Notably, the yields from these undifferentiated tissue cultures were reported to be equal to or even higher than those from the stem bark, suggesting a potential alternative and sustainable production source.[2]

Quantitative Data

Quantitative analysis of this compound is crucial for assessing its potential as a biomarker or a precursor for semi-synthetic drug development. While specific yield percentages for this compound are not extensively reported, the general concentration of minor taxoids in Taxus species is typically low. The concentration of taxanes can vary significantly based on the plant's geographical location, age, and the specific tissue sampled.[3]

Table 1: Reported Sources of this compound

Plant SpeciesPlant Part / Culture TypeReference
Taxus wallichianaLeaves and Twigs[1]
Taxus wallichianaCallus Culture (from stem and needle explants)[2]

Note: Specific quantitative yields of this compound from these sources are not detailed in the currently available literature.

Experimental Protocols

The isolation and quantification of this compound involve standard phytochemical techniques. Below are detailed methodologies based on established protocols for taxane analysis.

Isolation and Purification of this compound from Taxus wallichiana

This protocol is based on the methodology described for the initial isolation of the compound.

Experimental Workflow for Isolation

plant_material Air-dried, powdered needles and twigs of Taxus wallichiana extraction Percolation with Methanol (B129727) (MeOH) at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration residue Viscous greenish-black residue concentration->residue fractionation Solvent-solvent fractionation (e.g., with hexane (B92381) and chloroform) residue->fractionation hexane_fraction Hexane-soluble fraction fractionation->hexane_fraction chloroform_fraction Chloroform-soluble fraction fractionation->chloroform_fraction chromatography Repeated Column Chromatography on Silica (B1680970) Gel hexane_fraction->chromatography isolation Isolation of this compound chromatography->isolation

Caption: Workflow for the isolation of this compound.

Methodology:

  • Plant Material and Extraction: Air-dried and powdered needles and twigs of Taxus wallichiana are extracted exhaustively with methanol at room temperature using percolation.

  • Concentration: The combined methanolic extract is concentrated under reduced pressure to yield a viscous residue.

  • Fractionation: The residue is then subjected to solvent-solvent partitioning to separate compounds based on polarity. This typically involves fractionation with solvents like hexane and chloroform.

  • Chromatography: The hexane-soluble fraction, which contains this compound, is subjected to repeated column chromatography over silica gel.

  • Elution and Isolation: Elution with a suitable solvent system allows for the separation and eventual isolation of pure this compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet (UV) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantification of this compound using HPLC-MS/MS

A highly sensitive and specific method for the quantification of taxanes is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[4][5][6]

Experimental Workflow for Quantification

sample_prep Sample Preparation (Extraction from plant material/culture) hplc HPLC Separation (C18 column) sample_prep->hplc ionization Electrospray Ionization (ESI) hplc->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 quantification Quantification ms2->quantification

Caption: General workflow for HPLC-MS/MS based quantification.

Methodology:

  • Sample Preparation: An extract of the plant material or cell culture is prepared, often using methanol or a mixture of methanol and water. The extract is then filtered before injection.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent (acetonitrile or methanol) is used to separate the taxanes.

  • Mass Spectrometric Detection:

    • Ionization: The eluent from the HPLC is introduced into the mass spectrometer, and the analytes are ionized, typically using electrospray ionization (ESI) in positive ion mode.

    • MRM Analysis: The quantification is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺ or [M+NH₄]⁺) of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This provides high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using a pure standard of this compound. The concentration in the samples is determined by comparing the peak area of the analyte to the calibration curve. An internal standard (e.g., another taxane not present in the sample) is often used to improve accuracy and precision.

Biosynthetic Pathway Context

The biosynthesis of taxanes is a complex process involving numerous enzymatic steps.[7][8] While the complete pathway to this compound has not been explicitly elucidated, it is understood to be a derivative of the central taxane biosynthetic pathway.

The core taxane skeleton is synthesized from geranylgeranyl diphosphate (B83284) (GGPP). A series of cyclization and hydroxylation reactions, followed by acylations, lead to the vast diversity of taxoids. This compound belongs to the taxinine (B26179) subgroup, which is characterized by a cinnamoyl group at C5 and lacks the oxetane (B1205548) ring found in paclitaxel. The "2-deacetoxy" prefix indicates the absence of an acetyl group at the C2 position of the taxane core, a common site for functionalization.

Generalized Taxane Biosynthetic Pathway

GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene_Synthase Taxadiene Synthase GGPP->Taxadiene_Synthase Taxadiene Taxa-4(20),11(12)-diene Taxadiene_Synthase->Taxadiene P450_Hydroxylases Cytochrome P450 Hydroxylases Taxadiene->P450_Hydroxylases Hydroxylated_Intermediates Hydroxylated Taxadiene Intermediates P450_Hydroxylases->Hydroxylated_Intermediates Acyltransferases Acyltransferases Hydroxylated_Intermediates->Acyltransferases Taxoid_Precursors Various Taxoid Precursors Acyltransferases->Taxoid_Precursors Taxinine_Branch Taxinine Biosynthesis Branch Taxoid_Precursors->Taxinine_Branch Paclitaxel_Branch Paclitaxel Biosynthesis Branch Taxoid_Precursors->Paclitaxel_Branch Deacetoxytaxinine_B This compound Taxinine_Branch->Deacetoxytaxinine_B Paclitaxel Paclitaxel (Taxol®) Paclitaxel_Branch->Paclitaxel

Caption: Simplified overview of the taxane biosynthetic pathway.

Conclusion

This compound is a minor taxoid with a confirmed presence in Taxus wallichiana. While its biological activities are not as extensively studied as those of paclitaxel, its unique structure warrants further investigation. The development of robust analytical methods for its quantification is essential for future research into its distribution, biosynthesis, and potential pharmacological applications. Furthermore, the successful isolation from in vitro cultures opens avenues for sustainable production, bypassing the limitations associated with harvesting slow-growing yew trees. Future research should focus on a broader screening of Taxus species for this compound, elucidation of its specific biosynthetic steps, and a thorough evaluation of its biological properties.

References

An In-depth Technical Guide to the Biosynthesis of 2-Deacetoxytaxinine B in Yew (Taxus spp.)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The taxane (B156437) diterpenoids, a class of specialized metabolites from yew (Taxus spp.), include the blockbuster anticancer drug Paclitaxel (Taxol®). Beyond this vital medicine, yew trees produce an extensive library of over 400 distinct taxoids, many of which diverge from the main Taxol biosynthetic pathway.[1][2] This guide focuses on one such compound, 2-deacetoxytaxinine B, a taxoid identified in Taxus wallichiana.[3][4] We present a comprehensive overview of its putative biosynthetic pathway, constructed from the established principles of taxoid metabolism. This document details the foundational steps of taxane core synthesis, the subsequent series of specific oxygenations and acylations catalyzed by cytochrome P450 monooxygenases and BAHD family acyltransferases, and the proposed final oxidative modification. By synthesizing data from homologous pathways, this whitepaper offers a detailed enzymatic and mechanistic framework for researchers in natural product biosynthesis and drug development.

Introduction to Taxoid Diversity

The biosynthesis of taxoids in yew is not a simple linear path but a complex metabolic network.[2][5] This network begins with the formation of a common taxane skeleton, which is then elaborately decorated by a suite of tailoring enzymes. While the pathway to Taxol is the most studied, significant metabolic flux is diverted to produce a vast array of other taxoids that differ in their oxygenation patterns and acyl-group substitutions.[6][7]

This compound is a "normal" taxane, meaning it possesses the common 6/8/6 tricyclic ring system derived from taxa-4(20),11-diene.[3] Its structure is characterized by a cinnamate (B1238496) group at the C5 position, acetyl groups at C7, C9, and C10, and a ketone at C13. The "2-deacetoxy" prefix indicates the lack of an oxygen functional group at the C2 position, a common site of modification in other taxoids like Taxol. This technical guide will delineate the proposed enzymatic steps required to generate this specific molecular architecture.

The Common Pathway: Formation of the Core Taxane Skeleton

All taxoids, including this compound, originate from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).[2][8] The committed step in the biosynthesis is the complex cyclization of GGPP, catalyzed by taxadiene synthase (TXS), to form the parent hydrocarbon, taxa-4(5),11(12)-diene, which possesses the characteristic taxane core structure.[2][9] This is immediately followed by a crucial hydroxylation.

G GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TXS) Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol Taxadiene 5α-hydroxylase (T5αH) (CYP725A4)

Figure 1: Initial steps in taxoid biosynthesis.

The first oxygen is introduced by a cytochrome P450 enzyme, taxadiene 5α-hydroxylase (T5αH), which converts the taxadiene to taxa-4(20),11(12)-dien-5α-ol.[2][9] This molecule is the foundational intermediate upon which the vast diversity of taxoids is built.

Proposed Biosynthetic Pathway to this compound

From the gateway intermediate taxa-4(20),11(12)-dien-5α-ol, a series of regio- and stereo-specific tailoring reactions are required to produce this compound. The proposed pathway involves sequential hydroxylations, a key acylation at C5, further acetylations, and a final oxidation at C13.

G start Taxa-4(20),11(12)-dien-5α-ol step1 5α-O-cinnamoyl-taxa-4(20),11(12)-diene start->step1 Taxoid C5-O-cinnamoyltransferase (Putative) + Cinnamoyl-CoA step2 Polyhydroxylated Cinnamoyl Taxadiene (C10, C9, C7 hydroxyls added) step1->step2 Taxoid P450 Hydroxylases (e.g., T10βH, T9αH, T7βH) step3 Taxinine (B26179) J (C10, C9, C7 acetylated) step2->step3 Taxoid O-acetyltransferases + Acetyl-CoA step4 13α-hydroxy Taxinine J step3->step4 Taxane 13α-hydroxylase (T13αH) end This compound (C13-keto) step4->end Taxoid 13-O-dehydrogenase (Putative)

Figure 2: Proposed biosynthetic pathway of this compound.
  • C5-O-Acylation: Unlike the Taxol pathway which often begins with acetylation at C5, the pathway to this compound requires the attachment of a cinnamoyl group. This is likely catalyzed by a putative taxoid C5-O-cinnamoyltransferase, a member of the BAHD acyltransferase family, using cinnamoyl-CoA as the acyl donor.

  • Sequential Hydroxylations: The cinnamoylated intermediate is then hydroxylated at positions C10, C9, and C7 by specific cytochrome P450 monooxygenases. While the exact order is unknown and may be flexible, known enzymes like taxane 10β-hydroxylase, 9α-hydroxylase, and 7β-hydroxylase are responsible for these types of modifications.[5][8][10]

  • Multiple Acetylations: The newly installed hydroxyl groups at C7, C9, and C10 are subsequently acetylated. This is accomplished by a series of taxoid O-acetyltransferases, which utilize acetyl-CoA. The enzymes TAX9 and TAX14, which are known to divert intermediates toward other taxoids like taxusin (B16899) by acetylating at C9 and C10, are examples of the type of enzymes likely involved in this process.[6][7] The resulting intermediate is taxinine J.[3]

  • C13-Keto Formation: The final steps involve modification at the C13 position. First, a taxane 13α-hydroxylase (a P450 enzyme) introduces a hydroxyl group.[11] This is followed by the oxidation of the C13-hydroxyl to a ketone by a putative taxoid 13-O-dehydrogenase, yielding the final product, this compound.

Quantitative Data on Related Biosynthetic Enzymes

While kinetic data for the specific enzymes leading to this compound have not been published, analysis of homologous enzymes from the broader taxoid network provides critical insight into their catalytic efficiencies. The following tables summarize known kinetic parameters for representative taxoid acyltransferases and cytochrome P450s.

Table 1: Kinetic Parameters of Characterized Taxoid Acyltransferases

Enzyme Substrate Km (μM) kcat (s-1) Reference
DBTNBT N-debenzoyl-2'-deoxytaxol 420 ~1.5 [12]
DBTNBT Benzoyl-CoA 400 ~1.5 [12]
TBT 2-debenzoyl-7,13-diacetylbaccatin III N/A N/A [13]
DBAT 10-deacetylbaccatin III N/A N/A [10]

Data for TBT and DBAT activities have been confirmed through functional expression, though specific kinetic parameters were not detailed in the cited literature.

Table 2: Substrate Specificity of Selected Taxoid Cytochrome P450 Hydroxylases

Enzyme Substrate(s) Product(s) Reference
Taxane 13α-hydroxylase Taxa-4(20),11(12)-dien-5α-ol Taxa-4(20),11(12)-diene-5α,13α-diol [11]
Taxane 7β-hydroxylase Taxusin 7β-hydroxytaxusin [14]
Taxane 10β-hydroxylase Taxa-4(20),11(12)-dien-5α-yl acetate Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol [11]

These enzymes often exhibit substrate promiscuity, acting on various taxoid intermediates, which contributes to the branching nature of the metabolic network.[5]

Experimental Protocols for Pathway Elucidation

The characterization of taxoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry. The following protocols represent the standard methodologies employed in the field to identify and characterize pathway enzymes.

Protocol 1: Gene Discovery via cDNA Library Screening and Functional Expression

This workflow is the cornerstone for identifying the genes encoding biosynthetic enzymes.

G cluster_0 Gene Discovery cluster_1 Functional Characterization A 1. Induce Taxus Cell Cultures (e.g., with methyl jasmonate) B 2. Extract mRNA and Construct cDNA Library A->B C 3. Screen Library using Homology Probes (e.g., for P450s, BAHDs) B->C D 4. Subclone Candidate Gene into Expression Vector (e.g., pET) C->D E 5. Heterologous Expression in E. coli or Yeast D->E F 6. Purify Recombinant Protein E->F G 7. In Vitro Enzyme Assay with Substrate + Co-factor F->G H 8. Analyze Product by HPLC, LC-MS, NMR G->H

Figure 3: Workflow for biosynthetic gene discovery and characterization.

Methodology:

  • Induction and Tissue Collection: Taxus cell suspension cultures are treated with an elicitor like methyl jasmonate to induce the expression of genes related to secondary metabolism.[15]

  • cDNA Library Construction: Total RNA is extracted from the induced cells, and mRNA is purified. Reverse transcriptase is used to synthesize complementary DNA (cDNA), which is then cloned into a vector to create a cDNA library representing all expressed genes.[15]

  • Homology-Based Screening: The library is screened using DNA probes designed from conserved sequences of target enzyme families (e.g., the HXXXDG motif for BAHD acyltransferases or conserved domains of CYP450s).[10]

  • Heterologous Expression: Full-length cDNA clones of interest are subcloned into an expression vector and transformed into a host organism like E. coli or Saccharomyces cerevisiae.[11][13]

  • Enzyme Assays: The expressed recombinant protein is purified and incubated with a putative taxoid substrate (which may be synthesized or semi-synthesized if not commercially available) and the necessary co-substrate (e.g., Acetyl-CoA, Benzoyl-CoA, or NADPH for P450s).[6][13]

  • Product Identification: The reaction mixture is analyzed by HPLC, and the product is isolated and structurally elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the enzyme's function.[12]

Protocol 2: Characterization of P450s using Microsomal Preparations

This in vitro method is used to test for cytochrome P450 activity directly from yew tissues.

Methodology:

  • Microsome Isolation: Induced Taxus cells are homogenized, and the microsomal fraction (containing endoplasmic reticulum-bound P450s) is isolated by differential centrifugation.[2]

  • Reaction Setup: The microsomal preparation is incubated with a taxoid substrate, a source of electrons (NADPH), and oxygen.[2]

  • Activity Confirmation: A successful reaction demonstrates dependence on NADPH and O₂, and can be inhibited by typical P450 inhibitors like carbon monoxide (CO).[2]

  • Product Analysis: Products are extracted and analyzed using HPLC and LC-MS to identify novel hydroxylated taxoids.

Conclusion and Future Directions

The biosynthesis of this compound in yew trees represents a distinct branch of the complex taxoid metabolic network. Based on the well-established functions of key enzyme families in the Taxol pathway, we have proposed a putative route involving a core set of reactions: taxane skeleton formation, C5-cinnamoylation, a series of hydroxylations at C7, C9, and C10, subsequent acetylations at these positions, and a final two-step oxidation at C13 to form a ketone.

This guide provides a foundational framework for the scientific community. However, definitive elucidation of this pathway requires further targeted research. Future work should focus on:

  • Identifying the C5-O-cinnamoyltransferase: Screening of Taxus cDNA libraries for BAHD family members and testing their activity with cinnamoyl-CoA and early taxoid intermediates.

  • Characterizing the C13-dehydrogenase: Isolation of the enzyme responsible for oxidizing the 13α-hydroxyl group.

  • Elucidating the precise sequence: Using labeled intermediates in feeding studies with Taxus cell cultures to determine the exact order of the hydroxylation and acetylation steps.

A complete understanding of this and other "off-pathway" taxoid routes is not merely of academic interest. It holds significant potential for metabolic engineering efforts aimed at channeling metabolic flux towards Taxol or producing novel taxoids with unique pharmacological properties for future drug development.

References

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 2-Deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from Taxus wallichiana. The document details its molecular framework, stereochemical configuration, and presents available spectroscopic and physicochemical data in a structured format. Furthermore, it outlines the experimental protocols for its isolation and characterization, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is a complex diterpenoid belonging to the taxane class of natural products. The chemical structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The core of this compound is a tricyclic system with a 6/8/6 ring fusion. The systematic IUPAC name for this compound is [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate. Its molecular formula is C35H42O9, and it has a molecular weight of 606.7 g/mol .

The stereochemistry of this compound has been established and is crucial for its biological activity. The absolute configuration of the chiral centers is defined in its IUPAC name and is essential for its unique three-dimensional shape.

Key Structural Features:

  • Taxane Core: A complex tricyclic diterpenoid skeleton.

  • Functional Groups: The molecule is highly functionalized with three acetate (B1210297) groups, a cinnamate (B1238496) group, a ketone, and an exocyclic methylene (B1212753) group.

  • Stereocenters: Multiple stereocenters contribute to its specific three-dimensional conformation.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC35H42O9
Molecular Weight606.7 g/mol
Exact Mass606.28288291 Da
CAS Number191547-12-3
Table 2: Mass Spectrometry Data (LC-MS)
ParameterValue
InstrumentMicromass Quattro II triple-quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]+)m/z 607
Collision Energy25V
Key Fragment Ions (m/z)297, 459, 357, 399, 417

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound is typically performed from the bark or needles of the Himalayan Yew, Taxus wallichiana.[1][2][3] The general procedure involves extraction with an organic solvent followed by chromatographic separation.

A representative isolation workflow is as follows:

  • Extraction: The dried and powdered plant material (e.g., bark of Taxus wallichiana) is extracted with a solvent such as methanol (B129727) or a mixture of methanol and water.[4]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning between water and an organic solvent like chloroform (B151607) or ethyl acetate.[5]

  • Chromatographic Separation: The organic solvent fraction is concentrated and subjected to multiple steps of column chromatography.[4][5]

    • Initial Chromatography: Silica (B1680970) gel is often used as the stationary phase for the initial separation.

    • Further Purification: Subsequent purification steps may involve repeated column chromatography on silica gel or other stationary phases, and potentially preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[5]

The following diagram illustrates a generalized workflow for the isolation of taxanes from Taxus species.

G Isolation Workflow for Taxanes from Taxus Species A Dried and Powdered Taxus wallichiana Plant Material B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Water/Chloroform) C->D E Organic Phase D->E F Column Chromatography (Silica Gel) E->F G Fractions Containing Taxanes F->G H Further Purification (e.g., Preparative HPLC) G->H I Pure this compound H->I

A generalized workflow for the isolation of taxanes.
Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (1H and 13C) and 2D (COSY, HMQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

While many taxanes exhibit significant biological activities, including anticancer properties, specific studies on the cytotoxic or other biological activities of this compound are not extensively reported in the currently available literature. However, the closely related compound, 2-deacetoxytaxinine J, also isolated from Taxus species, has demonstrated significant in vitro anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[6] This suggests that this compound may also possess interesting biological properties that warrant further investigation.

The general mechanism of action for many cytotoxic taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified signaling pathway for taxane-induced apoptosis.

G Simplified Taxane-Induced Apoptosis Pathway A Taxane (e.g., this compound) B Microtubule Stabilization A->B C Mitotic Arrest (G2/M Phase) B->C D Activation of Apoptotic Pathways C->D E Cell Death (Apoptosis) D->E

A simplified pathway of taxane-induced apoptosis.

Conclusion

This compound is a structurally complex taxane diterpenoid with a well-defined chemical structure and stereochemistry. While its isolation and structural characterization have been reported, a comprehensive public repository of its detailed spectroscopic data, particularly NMR, remains limited. Further investigation into the biological activities of this compound is warranted, given the known anticancer properties of related taxanes. This guide serves as a foundational resource for researchers interested in the further study and potential development of this natural product.

References

An In-Depth Technical Guide to 2-Deacetoxytaxinine B: Properties, Protocols, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus), notably Taxus wallichiana.[1] As a member of the taxane family, which includes the highly successful chemotherapeutic agents paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological effects and associated signaling pathways.

Physical and Chemical Properties

This compound is a complex diterpenoid with the molecular formula C35H42O9 and a molecular weight of 606.7 g/mol .[2] Below is a summary of its key physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C35H42O9[2]
Molecular Weight 606.7 g/mol [2]
CAS Number 191547-12-3[2]
IUPAC Name [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate[2]
Boiling Point 669.7 °C (Predicted)
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[3]
Storage Store at -20°C under an inert atmosphere.[4]

Experimental Protocols

Isolation and Purification from Taxus wallichiana

G start Dried and powdered bark of Taxus wallichiana extraction Maceration with methanol (B129727) at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partition Solvent-solvent partitioning (e.g., with n-hexane, chloroform, ethyl acetate) filtration->partition chromatography Column chromatography on silica (B1680970) gel partition->chromatography fractions Collection and analysis of fractions (TLC) chromatography->fractions hplc Preparative HPLC for final purification fractions->hplc pure_compound Isolated this compound hplc->pure_compound

Figure 1: General workflow for the isolation of taxanes.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., bark of Taxus wallichiana) is extracted with a suitable organic solvent, such as methanol, at room temperature for an extended period.[5]

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed 1H and 13C NMR spectral data for this compound can be found in spectral databases.[2][7] The following is a general protocol for acquiring NMR spectra of a purified sample.

G sample_prep Dissolve ~5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl3) nmr_tube Transfer the solution to an NMR tube sample_prep->nmr_tube instrument Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400-600 MHz) nmr_tube->instrument processing Process the raw data (Fourier transformation, phase correction, baseline correction) instrument->processing analysis Analyze the spectra for chemical shifts, coupling constants, and integration processing->analysis

Figure 2: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS):

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound.

G sample_prep Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) infusion Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source sample_prep->infusion ms1 Acquire a full scan mass spectrum (MS1) to determine the molecular ion peak infusion->ms1 ms2 Select the molecular ion and perform tandem mass spectrometry (MS/MS) to obtain fragmentation data ms1->ms2 analysis Analyze the fragmentation pattern to confirm the structure ms2->analysis

Figure 3: Workflow for mass spectrometric analysis.

Biological Activities and Signaling Pathways

Platelet Aggregation Inhibition

This compound has been identified as a strong inhibitor of platelet aggregation induced by U46619 and arachidonic acid (AA).[8] U46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a potent agonist of the thromboxane (B8750289) A2 (TXA2) receptor. Arachidonic acid is the precursor for the biosynthesis of TXA2 in platelets. The inhibitory action of this compound is therefore likely mediated through the antagonism of the TXA2 pathway, a critical signaling cascade in platelet activation and aggregation.[9]

G cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid TXA2_Receptor TXA2 Receptor Arachidonic_Acid->TXA2_Receptor U46619 U46619 U46619->TXA2_Receptor PLC Phospholipase C TXA2_Receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Aggregation Platelet Aggregation Ca_release->Aggregation Inhibitor This compound Inhibitor->TXA2_Receptor

Figure 4: Proposed mechanism of platelet aggregation inhibition.
Anticancer Activity

Preliminary studies have indicated that this compound exhibits antiproliferative activity against certain cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells.[1] While the precise molecular mechanisms and signaling pathways are not yet fully elucidated, the activity is likely related to its taxane structure. Taxanes, in general, are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Further research is required to delineate the specific signaling pathways modulated by this compound in cancer cells. Potential pathways that are often implicated in the anticancer effects of taxanes and other natural products include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the intrinsic and extrinsic apoptosis pathways.

G Compound This compound Microtubules Microtubule Stabilization Compound->Microtubules CellCycleArrest Cell Cycle Arrest (G2/M) Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 5: General proposed mechanism of anticancer activity.

Conclusion

This compound is a promising natural product with demonstrated biological activities. This technical guide has summarized its key physical and chemical properties and provided generalized experimental protocols for its study. Its ability to inhibit platelet aggregation through the thromboxane A2 pathway and its potential as an anticancer agent warrant further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways to fully understand its therapeutic potential and to guide the development of novel drug candidates.

References

Spectroscopic and Biological Characterization of 2-Deacetoxytaxinine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of 2-deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from Taxus wallichiana.[1][2] This document summarizes the available mass spectrometry data and outlines a detailed experimental protocol for assessing its biological activity.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While comprehensive, publicly available 1H and 13C NMR data with full assignments are not readily accessible in the reviewed literature, this guide presents the confirmed mass spectrometric data.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of this compound as C35H42O9 , with a computed molecular weight of 606.7 g/mol .[1]

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC35H42O9PubChem[1]
Molecular Weight606.7 g/mol PubChem[1]
Precursor Ion (LC-MS)[M+H]+PubChem[1]
Precursor m/z607PubChem[1]
Key Fragment Ions (m/z)459, 399, 357, 297, 417PubChem[1]

Biological Activity and Experimental Protocols

This compound has been reported to exhibit biological activity, including cytotoxic and immunomodulatory effects, and is a subject of interest in drug discovery. The following section details a representative experimental protocol for evaluating the biological activity of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a standard procedure for assessing the cytotoxic effects of this compound against a human cancer cell line.

1. Cell Culture and Maintenance:

  • A suitable human cancer cell line (e.g., a lung cancer cell line) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Preparation of Test Compound:

  • A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the stock solution are made to achieve the desired final concentrations for the assay.

3. Cell Seeding and Treatment:

  • Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density.

  • After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound.

  • A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.

4. Cytotoxicity Assessment (MTT Assay):

  • After a specified incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Experimental Workflows

To illustrate the logical flow of the experimental procedures, the following diagrams are provided in the DOT language.

Experimental Workflow for Cytotoxicity Testing

cytotoxicity_workflow start Start cell_culture Cell Culture & Maintenance start->cell_culture cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock & Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Analyze Data mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

Logical Relationship of Spectroscopic Characterization

characterization_logic isolation Isolation from Taxus wallichiana ms_analysis Mass Spectrometry (MS) isolation->ms_analysis nmr_analysis NMR Spectroscopy (1H & 13C) isolation->nmr_analysis structure Structural Elucidation of this compound ms_analysis->structure nmr_analysis->structure

References

The Anticancer Potential of 2-Deacetoxytaxinine B: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of 2-Deacetoxytaxinine B in cancer cell lines remains a developing area of research. Currently, publicly available scientific literature lacks specific data on the direct effects of this compound. However, by examining the broader class of taxanes, to which this compound belongs, and the closely related compound 2-deacetoxytaxinine J, we can infer its potential mechanisms of action and biological activities.

Taxanes are a well-established class of diterpenoid compounds with significant anticancer properties. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This interference with microtubule dynamics disrupts the normal process of cell division, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1][2][3][4]

Inferred Biological Activity based on Related Compounds

Research on the related compound, 2-deacetoxytaxinine J, isolated from the Himalayan yew (Taxus baccata), has demonstrated significant in vitro activity against breast cancer cell lines, including MCF-7 and MDA-MB-231.[5] This suggests that other 2-deacetoxytaxinine derivatives, such as this compound, may possess similar cytotoxic capabilities.

General Mechanism of Action of Taxanes

The general mechanism of action for taxanes, which is likely shared by this compound, can be summarized in the following workflow:

G cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis_induction Apoptosis Induction Taxane_Compound Taxane Compound (e.g., this compound) Microtubules Microtubules Taxane_Compound->Microtubules Binds and Stabilizes Microtubule_Stabilization Microtubule Stabilization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction G2_M_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Dysfunction->G2_M_Arrest Apoptosis_Signaling Activation of Apoptotic Pathways G2_M_Arrest->Apoptosis_Signaling Cell_Death Apoptotic Cell Death Apoptosis_Signaling->Cell_Death G cluster_upstream Upstream Events cluster_signaling Signaling Cascades cluster_downstream Downstream Outcome Taxane Taxane Microtubule_Stress Microtubule Stress Taxane->Microtubule_Stress G2_M_Arrest G2/M Arrest Microtubule_Stress->G2_M_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) G2_M_Arrest->Bcl2_Phosphorylation p53_Activation p53 Activation G2_M_Arrest->p53_Activation Caspase_Activation Caspase Cascade Activation Bcl2_Phosphorylation->Caspase_Activation p53_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Preliminary In Vitro Screening of 2-Deacetoxytaxinine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vitro bioactivity data for 2-Deacetoxytaxinine B is not available. This guide provides a comprehensive framework for its preliminary in vitro screening based on the activities of the closely related taxane (B156437) diterpenoid, 2-deacetoxytaxinine J, and the well-established mechanisms of the taxane class of compounds. The experimental protocols and expected outcomes are presented as a predictive guide for researchers.

This technical guide outlines a comprehensive approach for the preliminary in vitro screening of this compound, a taxane diterpenoid. The document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation formats, and visualizations of experimental workflows and relevant signaling pathways.

Introduction to this compound and Taxane Diterpenoids

This compound belongs to the taxane family of diterpenoids, natural products isolated from plants of the genus Taxus (yew trees).[1] Taxanes, most notably Paclitaxel (Taxol) and Docetaxel (Taxotere), are potent anticancer agents that function primarily by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Given its structural similarity to other bioactive taxanes, this compound is a candidate for investigation as a potential cytotoxic agent.

Preliminary in vitro screening is essential to determine the biological activity of a novel compound. This typically involves assessing its cytotoxicity against various cell lines, and if active, elucidating its mechanism of action by studying its effects on apoptosis and the cell cycle.

Predicted In Vitro Anticancer Activity

Based on studies of the related compound 2-deacetoxytaxinine J, it is anticipated that this compound may exhibit significant cytotoxic activity against cancer cell lines. 2-deacetoxytaxinine J has demonstrated notable in vitro activity against human breast cancer cell lines, providing a basis for predicting the potential efficacy of this compound.[2][3]

Data Presentation: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J

The following table summarizes the reported in vitro activity of 2-deacetoxytaxinine J against two human breast cancer cell lines and a normal human kidney epithelial cell line. This data serves as a benchmark for the expected potency of this compound.

Cell LineCell TypeCompoundConcentration for Significant Activity
MCF-7Human Breast Adenocarcinoma2-deacetoxytaxinine J20 µM[2][3]
MDA-MB-231Human Breast Adenocarcinoma2-deacetoxytaxinine J10 µM[2][3]
HEK-293Human Embryonic Kidney2-deacetoxytaxinine JNot specified as cytotoxic

Experimental Protocols

Detailed methodologies for the preliminary in vitro screening of this compound are provided below. These protocols are standard methods for assessing cytotoxicity, apoptosis, and cell cycle effects of novel compounds.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK-293 or normal human fibroblasts) should be used to assess both efficacy and selectivity.

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

    • Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Paclitaxel).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane (using Annexin V-FITC) and the loss of membrane integrity (using propidium (B1200493) iodide, PI).

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of the cell cycle distribution by flow cytometry.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the mechanism of action of taxanes.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and a key signaling pathway relevant to the bioactivity of taxane compounds.

experimental_workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis compound This compound Stock Solution cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity cell_culture Cancer & Normal Cell Lines cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist ic50->apoptosis ic50->cell_cycle

Caption: Experimental workflow for in vitro screening.

taxane_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_apoptosis_induction Apoptosis Induction taxane This compound (Predicted) microtubules β-tubulin on Microtubules taxane->microtubules stabilization Microtubule Stabilization microtubules->stabilization mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos caspase_act Caspase Cascade Activation bcl2_phos->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: Predicted signaling pathway for this compound.

Predicted Mechanism of Action

Taxanes are known to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[4] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. This is often mediated by the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and subsequent programmed cell death.[4] It is hypothesized that this compound will follow this established mechanism of action.

Conclusion

This technical guide provides a robust framework for the initial in vitro evaluation of this compound. By employing the detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis, researchers can effectively assess its potential as an anticancer agent. The provided data on a related compound and the established mechanisms of taxanes offer a strong predictive basis for these studies. Future research should focus on executing these experiments to generate specific data for this compound and further explore its molecular targets and signaling pathways.

References

Unraveling the Anticancer Mechanisms of 2-Deacetoxytaxinine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from species of the yew tree (Taxus), belongs to a class of compounds that have demonstrated significant potential in oncology. While extensive research has elucidated the mechanisms of its famous relatives, paclitaxel (B517696) (Taxol) and docetaxel, the specific molecular pathways engaged by this compound are less characterized. This technical guide synthesizes the current understanding of the mechanism of action of taxanes and extrapolates the likely pathways through which this compound exerts its anticancer effects. This document provides a foundational framework for future research and drug development, detailing probable signaling cascades, experimental methodologies to validate these hypotheses, and quantitative data from closely related analogs.

Core Mechanism of Action: Microtubule Stabilization

The hallmark of the taxane class of anticancer agents is their unique ability to stabilize microtubules, which are essential components of the cellular cytoskeleton involved in vital processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Unlike other microtubule-targeting agents that induce depolymerization, taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[1][3] This disruption of microtubule dynamics leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[4][5]

Induction of Apoptosis: The Intrinsic Pathway

The sustained mitotic arrest induced by taxanes is a potent trigger for the intrinsic pathway of apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[6][7] Taxanes have been shown to modulate the function of these proteins, tipping the balance in favor of apoptosis.[7] This is often achieved through the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function.[7] The activation of pro-apoptotic proteins like Bax leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[6][8]

Quantitative Data on Anticancer Activity of a Related Taxane
CompoundCell LineAssay TypeConcentrationEffect
2-Deacetoxytaxinine JMCF-7 (Breast Cancer)In vitro cytotoxicity20 µMSignificant activity
2-Deacetoxytaxinine JMDA-MB-231 (Breast Cancer)In vitro cytotoxicity10 µMSignificant activity

Modulation of Key Signaling Pathways

Beyond their direct effects on microtubules, taxanes are known to influence several intracellular signaling pathways that are critical for cancer cell survival and proliferation.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokines and growth factors to the nucleus, regulating genes involved in cell proliferation, differentiation, and survival.[9][10] Aberrant activation of the JAK/STAT pathway, particularly STAT3, is a common feature in many cancers, contributing to tumor growth and resistance to therapy.[11][12] Taxanes have been shown to inhibit the JAK/STAT pathway, which may contribute to their anticancer effects.[13] The proposed mechanism involves the disruption of the interaction between STAT3 and microtubules, which is necessary for STAT3 activation.

Below is a diagram illustrating the proposed inhibitory effect of this compound on the JAK/STAT pathway.

JAK_STAT_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Drug This compound Drug->STAT3_inactive Inhibits Phosphorylation

Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.

Cell Cycle Arrest at G2/M Phase

The stabilization of microtubules by this compound is predicted to cause a halt in the cell cycle at the G2/M transition, a critical checkpoint that ensures proper chromosome segregation.[4][5] This arrest is a direct consequence of the inability of the mitotic spindle to function correctly. The cell's checkpoint machinery detects this abnormality and prevents the cell from proceeding into anaphase, leading to a prolonged mitotic state that ultimately triggers apoptosis.

The following diagram illustrates the workflow for analyzing cell cycle arrest induced by this compound.

Cell_Cycle_Analysis Start Cancer Cells Treatment Treat with This compound Start->Treatment Incubation Incubate (e.g., 24, 48h) Treatment->Incubation Harvest Harvest and Fix Cells Incubation->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Quantify Cell Cycle Phases (G1, S, G2/M) Analysis->Result

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following standard experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Materials : 96-well plates, cancer cell lines, culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Protocol :

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials : 6-well plates, cancer cell lines, culture medium, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Protocol :

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

    • Analyze the cells by flow cytometry.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Materials : SDS-PAGE equipment, nitrocellulose or PVDF membranes, primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Protocol :

    • Treat cells with this compound, lyse the cells, and determine protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Add chemiluminescence substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, the well-established activities of the broader taxane class provide a strong foundation for a proposed mechanism centered on microtubule stabilization, induction of apoptosis via the intrinsic pathway, and modulation of key oncogenic signaling pathways such as JAK/STAT. The experimental protocols detailed in this guide offer a clear roadmap for researchers to rigorously test these hypotheses and elucidate the specific molecular interactions of this compound. Further investigation is warranted to determine the precise binding kinetics of this compound with tubulin, to identify the full spectrum of signaling pathways it modulates, and to evaluate its efficacy in preclinical cancer models. Such studies will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

Identifying the Molecular Targets of 2-Deacetoxytaxinine B: A Technical Guide and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, specific molecular targets for 2-Deacetoxytaxinine B have not been extensively documented in publicly accessible scientific literature. This compound is a naturally occurring taxane (B156437) diterpenoid found in yew trees (Taxus species)[1][2][3]. Its mode of action is presumed to involve the interference with microtubule dynamics, a characteristic shared with other taxanes like paclitaxel[1][4][5]. However, the precise protein interactions and modulated signaling pathways remain to be fully elucidated.

This guide provides a comprehensive overview of the modern experimental and computational strategies that can be employed to identify and validate the molecular targets of novel natural products such as this compound.

Strategies for Molecular Target Identification

The process of identifying the specific biomolecules with which a small molecule interacts is known as target deconvolution or target identification. This is a critical step in drug discovery, providing insights into the mechanism of action, potential therapeutic applications, and possible off-target effects[6][7][8]. Methodologies are broadly categorized into chemical probe-based and non-probe-based approaches[6][9].

These methods involve chemically modifying the small molecule of interest to create a "probe" that can be used to capture its binding partners from a complex biological sample, such as a cell lysate[6][8].

  • Affinity Chromatography: This is a cornerstone technique where the small molecule is immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix[7][10]. A cell or tissue lysate is then passed over this matrix, and proteins that bind to the immobilized molecule are captured[10]. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry[7][11]. Photo-affinity chromatography is an advanced variation that uses a photo-reactive crosslinker to covalently link the probe to its target upon UV irradiation, which can help capture transient or low-affinity interactions[12][13].

  • Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes that covalently bind to the active sites of a specific class of enzymes. While not a direct method for all-target identification, competitive ABPP can be used. In this setup, cells or lysates are pre-incubated with the compound of interest (e.g., this compound) before adding a broad-spectrum probe. If the compound binds to a target enzyme, it will block the binding of the probe, leading to a decrease in its signal, which can be quantified by mass spectrometry[6].

These techniques identify targets without the need to chemically modify the compound, thus avoiding potential alterations to its biological activity[9].

  • Thermal Shift Assays (e.g., Cellular Thermal Shift Assay - CETSA): This method is based on the principle that a protein's thermal stability changes upon ligand binding. Intact cells or cell lysates are treated with the compound and then heated to various temperatures. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of a specific protein remaining in the soluble fraction at different temperatures is quantified, often by mass spectrometry. Proteins that bind to the compound will typically be more stable at higher temperatures[14].

  • Genetic and Genomic Approaches:

    • Drug-Resistant Mutant Screening: By exposing a population of cells to increasing concentrations of the compound, resistant clones can be selected. Genomic sequencing of these clones can reveal mutations in the gene encoding the drug's target.

In silico methods can predict potential targets, helping to prioritize experimental validation[19][20][21][22].

  • Structure-Based Methods: If the 3D structure of the compound is known, molecular docking simulations can be used to predict its binding affinity to a library of known protein structures.

  • Ligand-Based Methods (Pharmacophore Modeling): These methods compare the chemical features of the new compound to those of known drugs with established targets to infer potential targets[7].

  • Machine Learning and AI: Modern approaches use machine learning algorithms, trained on large datasets of known drug-target interactions, to predict new interactions with high accuracy[23][24].

Data Presentation: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized compound captures binding partners from a lysate.Direct identification of binding proteins; well-established protocols.[7][10]Requires chemical synthesis of a probe; risk of altering compound activity; may miss weak interactions.[9]
Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Label-free; can be performed in live cells, preserving native protein complexes.[14]Not all binding events lead to a significant thermal shift; technically demanding.
RNAi Screening Silencing genes to find those that phenocopy or alter sensitivity to the compound.High-throughput; unbiased, genome-wide approach.[15][16]Identifies pathway components, not just direct binders; off-target effects of RNAi reagents.[16]
Computational Prediction Uses algorithms to predict interactions based on chemical structure, known interactions, or side effects.[19][20]Rapid and cost-effective; can screen vast numbers of potential targets.[19][21]Predictions require experimental validation; accuracy depends on the quality of training data and algorithms.[22]

Experimental Protocols

This protocol provides a generalized workflow for identifying the targets of a novel compound like this compound.

  • Probe Synthesis:

    • Synthesize an analog of this compound that incorporates three key moieties: a photo-reactive group (e.g., a diazirine or benzophenone), a reporter tag (e.g., biotin), and a linker connecting them to the parent molecule. The attachment point should be chosen based on structure-activity relationship (SAR) studies to minimize disruption of the compound's biological activity.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a cancer cell line sensitive to taxanes) to a high density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the photo-affinity probe for a specified time to allow for binding.

    • As a negative control, perform a parallel incubation with a non-active structural analog or in the presence of an excess of the original, unmodified this compound for competitive binding.

    • Transfer the mixture to a petri dish on ice and irradiate with UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its binding partners.

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer containing decreasing concentrations of detergent to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are unique to the probe-treated sample or significantly reduced in the competitor lane.

    • Perform in-gel digestion of the proteins (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Visualization of Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Photo-Affinity Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate UV UV Crosslinking Incubate->UV Capture Capture with Streptavidin Beads UV->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Identify Identify Protein Targets MS->Identify

Caption: Workflow for Photo-Affinity Target ID.

Given that taxanes are known to stabilize microtubules, a primary molecular target is β-tubulin[4][25]. This stabilization leads to mitotic arrest and can trigger apoptosis through various signaling cascades[25][26]. Natural products are also known to affect pathways like MAPK and PI3K/Akt[27][28][29][30].

G Compound This compound Tubulin β-Tubulin Compound->Tubulin MT Microtubule Stabilization Tubulin->MT Mitosis Mitotic Arrest (G2/M) MT->Mitosis Bcl2 Bcl-2 Phosphorylation Mitosis->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential Taxane-Induced Apoptosis Pathway.

Conclusion

While the specific molecular targets of this compound are yet to be fully characterized, its structural similarity to other taxanes suggests that it likely interferes with microtubule dynamics. A definitive identification of its direct binding partners and the signaling pathways it modulates requires a systematic approach combining chemical biology, proteomics, genetics, and computational methods. The strategies and protocols outlined in this guide provide a robust framework for researchers to elucidate the mechanism of action of this and other novel natural products, paving the way for future drug development and therapeutic applications.

References

The Role of Taxanes in Microtubule Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Composed of α- and β-tubulin heterodimers, their ability to rapidly polymerize and depolymerize is critical for their function.[2] The disruption of microtubule dynamics is a proven strategy in cancer chemotherapy. Taxanes, a class of diterpenoid compounds, are potent microtubule-stabilizing agents widely used in the treatment of various cancers.[2][3] This technical guide provides an in-depth overview of the mechanism of action of taxanes, focusing on their interaction with tubulin and the resulting stabilization of microtubules. While this guide will primarily focus on the well-studied taxane (B156437), paclitaxel (B517696) (Taxol), it will also draw parallels to other analogs where data is available.

Mechanism of Action: Taxane-Induced Microtubule Stabilization

Taxanes exert their effects by binding to a specific site on the β-tubulin subunit within the microtubule polymer.[4] This binding event has several key consequences that collectively lead to the stabilization of the microtubule structure.

The Taxane Binding Site on β-Tubulin

The taxane binding pocket is located on the luminal side of the microtubule.[5] High-resolution structural studies have revealed the key amino acid residues that interact with taxanes.[6] For paclitaxel, crucial interactions include hydrogen bonds formed by the oxetane (B1205548) ring and the 2'-hydroxyl group of the C13 side chain.[7] The binding of taxanes is preferential to the assembled, "straight" conformation of tubulin found in microtubules, as opposed to the "curved" conformation of unassembled tubulin dimers.[8] This preferential binding is a key aspect of their mechanism, as it shifts the equilibrium towards polymerization.

Allosteric Stabilization of Microtubule Structure

Upon binding, taxanes induce a conformational change in β-tubulin that strengthens the lateral contacts between protofilaments, the longitudinal building blocks of microtubules.[6] While taxanes do not directly interact with the M-loop (residues 272-285) of β-tubulin, a region critical for these lateral interactions, they allosterically stabilize it in a conformation that promotes robust protofilament association.[7] This enhanced lateral interaction is a primary contributor to the overall stability of the microtubule.[6][8]

The following diagram illustrates the proposed signaling pathway for taxane-induced microtubule stabilization:

Taxane_Stabilization_Pathway Taxane Taxane (e.g., Paclitaxel) Binding Binding to Taxane Site Taxane->Binding Tubulin β-Tubulin Subunit (in microtubule) Tubulin->Binding Conformation Conformational Change in β-Tubulin Binding->Conformation Polymerization Promotion of Tubulin Polymerization Binding->Polymerization M_Loop Allosteric Stabilization of the M-Loop Conformation->M_Loop Lateral_Contacts Enhanced Lateral Contacts between Protofilaments M_Loop->Lateral_Contacts Stabilization Microtubule Stabilization Lateral_Contacts->Stabilization Polymerization->Stabilization Depolymerization Inhibition of Microtubule Depolymerization Depolymerization->Stabilization inhibition

Caption: Signaling pathway of taxane-induced microtubule stabilization.

Quantitative Analysis of Taxane-Tubulin Interactions

The affinity of taxanes for tubulin and their efficacy in promoting microtubule assembly have been quantified using various biophysical methods. These quantitative data are crucial for structure-activity relationship (SAR) studies and for comparing the potency of different taxane analogs.

CompoundMethodParameterValue
PaclitaxelFlow CytometryCellular Kᵢ22 nM[9]
Tubulin Assembly AssayEC₅₀1.1 µM[7]
DocetaxelFlow CytometryCellular Kᵢ16 nM[9]
Tubulin Assembly AssayEC₅₀0.36 µM[7]
CabazitaxelFlow CytometryCellular Kᵢ6 nM[9]
IxabepiloneFlow CytometryCellular Kᵢ10 nM[9]
2'-deoxy-PTXCompetition AssayAffinity vs. PTX>100-fold lower[10]
Baccatin IIICompetition AssayAffinity vs. PTX~300-fold lower[7]

EC₅₀: Effective concentration for 50% of maximal tubulin polymerization. Kᵢ: Inhibition constant, a measure of binding affinity in a competitive assay.

Key Experimental Methodologies

The study of taxane-mediated microtubule stabilization relies on a variety of well-established experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This is a primary functional assay to assess the ability of a compound to promote the assembly of tubulin into microtubules. The polymerization of tubulin can be monitored by the increase in light scattering (turbidity) at 340 nm.[11]

Protocol:

  • Reagents and Preparation:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Taxane compound of interest dissolved in DMSO

    • 96-well clear bottom plates

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer containing 10% glycerol. Keep on ice.[11][12]

    • Add GTP to a final concentration of 1 mM.[11][12]

    • Add varying concentrations of the taxane compound (or a DMSO control) to the wells of a pre-warmed (37°C) 96-well plate.[11]

    • Initiate the polymerization reaction by adding the cold tubulin/GTP solution to the wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.[11]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The EC₅₀ value can be calculated by plotting the maximal polymerization rate or extent against the log of the taxane concentration.

The following diagram illustrates the workflow for a typical in vitro tubulin polymerization assay:

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin_Prep Prepare Tubulin Solution (2-3 mg/mL in buffer + glycerol) GTP_Add Add GTP (1 mM final) Tubulin_Prep->GTP_Add Reaction_Start Add Cold Tubulin/GTP Solution to Wells GTP_Add->Reaction_Start Compound_Prep Prepare Taxane Dilutions Plate_Prep Add Taxane Dilutions to Pre-warmed Plate Compound_Prep->Plate_Prep Plate_Prep->Reaction_Start Incubation Incubate at 37°C in Spectrophotometer Reaction_Start->Incubation Measurement Measure Absorbance at 340 nm (kinetic read) Incubation->Measurement Plotting Plot Absorbance vs. Time Measurement->Plotting Analysis Calculate Polymerization Rate and EC₅₀ Plotting->Analysis

Caption: Experimental workflow for an in vitro tubulin polymerization assay.
Microtubule Co-sedimentation Assay

This assay is used to determine the binding of a compound to microtubules by separating microtubule-bound compound from free compound via centrifugation.

Protocol:

  • Reagents and Preparation:

    • Purified tubulin

    • Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

    • GTP solution

    • Taxane compound of interest

    • Sucrose (B13894) cushion (e.g., 60% w/v sucrose in polymerization buffer)

  • Procedure:

    • Polymerize tubulin in the presence of GTP and the taxane compound at 37°C for 30 minutes.

    • Carefully layer the reaction mixture over a pre-warmed sucrose cushion in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., >100,000 x g) at 35°C for 30-45 minutes.

    • Carefully collect the supernatant (containing unbound compound and unpolymerized tubulin) and the pellet (containing microtubules and bound compound).

    • Analyze the amount of compound in the supernatant and pellet fractions by a suitable method (e.g., HPLC, SDS-PAGE if the compound is labeled).

Immunofluorescence Microscopy

This cell-based assay allows for the visualization of the effects of taxanes on the microtubule network in cells.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MCF-7) on coverslips or in imaging plates and allow them to adhere.

    • Treat the cells with varying concentrations of the taxane compound for a specified period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA).

    • Incubate with a primary antibody against α- or β-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI, if desired.

  • Imaging and Analysis:

    • Mount the coverslips on slides or image the plates using a fluorescence microscope.

    • Analyze the images for changes in microtubule morphology, such as bundling and increased polymer mass.

The logical relationship between taxane binding and its downstream effects on microtubule dynamics is summarized in the following diagram:

Taxane_Effects_Logic Taxane_Binding Taxane Binds to β-Tubulin in Microtubule Conformational_Change Allosteric Conformational Change in Tubulin Taxane_Binding->Conformational_Change Lateral_Strengthening Strengthened Lateral Protofilament Interactions Conformational_Change->Lateral_Strengthening Longitudinal_Stability Increased Longitudinal Stability Conformational_Change->Longitudinal_Stability Suppressed_Dynamics Suppression of Microtubule Dynamics Lateral_Strengthening->Suppressed_Dynamics Longitudinal_Stability->Suppressed_Dynamics Mitotic_Arrest Mitotic Arrest Suppressed_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Logical relationship of taxane binding and its cellular consequences.

Conclusion

Taxanes represent a cornerstone of modern chemotherapy, and their mechanism of action via microtubule stabilization is a paradigm in cancer biology. A thorough understanding of their interaction with tubulin at the molecular level is critical for the development of new and improved taxane-based therapies with enhanced efficacy and reduced side effects. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate biology of microtubule-stabilizing agents. Future research in this area will likely focus on overcoming mechanisms of taxane resistance and designing novel compounds that target distinct or allosteric sites on tubulin.

References

The Therapeutic Potential of 2-Deacetoxytaxinine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a notable scarcity of specific data on the therapeutic applications of 2-Deacetoxytaxinine B. To provide a valuable resource for researchers in drug discovery and development, this technical guide instead focuses on the closely related and more extensively studied compound, 2-deacetoxytaxinine J . The data presented herein on 2-deacetoxytaxinine J can serve as a foundational starting point for investigating the potential therapeutic activities of this compound and other related taxane (B156437) diterpenoids.

This guide summarizes the known anticancer activities of 2-deacetoxytaxinine J, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing hypothesized signaling pathways and experimental workflows.

Anticancer Activity of 2-Deacetoxytaxinine J

2-deacetoxytaxinine J, a taxane diterpenoid isolated from the bark of the Himalayan yew (Taxus baccata L. spp. wallichiana), has demonstrated significant anticancer properties in both in vitro and in vivo studies.[1][2]

In Vitro Cytotoxicity

2-deacetoxytaxinine J has shown potent cytotoxic effects against human breast cancer cell lines.

Table 1: In Vitro Activity of 2-Deacetoxytaxinine J against Breast Cancer Cell Lines

Cell LineCancer TypeConcentrationEffectReference
MCF-7Breast Adenocarcinoma20 µMSignificant Activity[1][2]
MDA-MB-231Breast Adenocarcinoma10 µMSignificant Activity[1][2]
In Vivo Antitumor Efficacy

The anticancer potential of 2-deacetoxytaxinine J has also been confirmed in a preclinical animal model.

Table 2: In Vivo Antitumor Activity of 2-Deacetoxytaxinine J

Animal ModelTumor TypeTreatment DoseDurationOutcomeReference
Virgin female Sprague Dawley ratsDMBA-induced mammary tumors10 mg/kg body weight (orally)30 daysSignificant regression in mammary tumors (p<0.05)[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the anticancer activity of 2-deacetoxytaxinine J.

In Vitro Cytotoxicity Assay

The antiproliferative activity of 2-deacetoxytaxinine J was evaluated using a standard cell viability assay.

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assessment cluster_4 Analysis start Seed breast cancer cells (MCF-7, MDA-MB-231) and normal cells (HEK-293) in 96-well plates treat Treat cells with various concentrations of 2-deacetoxytaxinine J start->treat incubate Incubate for a defined period (e.g., 48h) treat->incubate assess Assess cell viability (e.g., MTT assay) incubate->assess analyze Determine IC50 values and compare activity assess->analyze

Caption: Workflow for assessing the in vitro cytotoxicity of 2-deacetoxytaxinine J.

Methodology:

  • Cell Lines: Human breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal human kidney epithelial cell line (HEK-293) were used.

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of 2-deacetoxytaxinine J.

  • Viability Assay: After the incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated.

In Vivo Antitumor Study

The in vivo efficacy was evaluated in a chemically induced mammary tumor model in rats.

Experimental Workflow for In Vivo Antitumor Study

G cluster_0 Tumor Induction cluster_1 Treatment Groups cluster_2 Administration cluster_3 Monitoring cluster_4 Endpoint Analysis induce Induce mammary tumors in Sprague Dawley rats using DMBA groups Divide rats into treatment and vehicle control groups induce->groups administer Administer 2-deacetoxytaxinine J (10 mg/kg, oral) or vehicle daily for 30 days groups->administer monitor Monitor tumor size and body weight administer->monitor analyze Compare tumor regression between groups monitor->analyze

Caption: Workflow for the in vivo evaluation of 2-deacetoxytaxinine J's antitumor activity.

Methodology:

  • Animal Model: Virgin female Sprague Dawley rats were used.

  • Tumor Induction: Mammary tumors were induced by oral administration of 7,12-dimethylbenz(a)anthracene (DMBA).

  • Treatment: Once tumors were palpable, rats were randomly assigned to a treatment group receiving 2-deacetoxytaxinine J (10 mg/kg body weight, orally) or a vehicle control group, daily for 30 days.

  • Efficacy Evaluation: Tumor volume was measured periodically. At the end of the study, the extent of tumor regression was compared between the treated and control groups.

  • Statistical Analysis: A p-value of less than 0.05 was considered statistically significant.

Hypothesized Signaling Pathways

While the precise molecular mechanisms of 2-deacetoxytaxinine J have not been fully elucidated in the available literature, its structural similarity to other taxanes suggests potential interference with microtubule dynamics, a hallmark of this class of compounds. This interference can trigger a cascade of events leading to cell cycle arrest and apoptosis.

Hypothesized Signaling Pathway for Taxane-Induced Apoptosis

G cluster_0 Cellular Target cluster_1 Cellular Response cluster_2 Apoptotic Cascade taxane 2-Deacetoxytaxinine J microtubules Microtubule Stabilization taxane->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) microtubules->bcl2_phos caspase_act Caspase Activation mitotic_arrest->caspase_act bcl2_phos->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: A potential signaling pathway for the anticancer action of 2-deacetoxytaxinine J.

Future Directions and Conclusion

The promising anticancer activity of 2-deacetoxytaxinine J underscores the potential of related taxane diterpenoids, including this compound, as valuable leads in drug discovery. Further research is warranted to:

  • Isolate or synthesize sufficient quantities of this compound for biological evaluation.

  • Conduct comprehensive in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile.

  • Investigate the in vivo efficacy and safety of this compound in relevant animal models.

  • Elucidate the specific molecular targets and signaling pathways modulated by these compounds.

This technical guide, by consolidating the available data on a close structural analog, provides a solid framework to initiate and guide future investigations into the therapeutic applications of this compound.

References

The Pharmacological Potential of 2-Deacetoxytaxinine B: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a naturally occurring taxane (B156437) diterpenoid, a class of compounds that has yielded some of the most important anti-cancer drugs to date. Found in various species of the yew tree (Taxus), this molecule shares a structural scaffold with prominent chemotherapeutic agents. While research on this compound is not as extensive as for other taxanes, emerging evidence for related compounds suggests a promising pharmacological potential, particularly in oncology. This technical guide provides a comprehensive review of the current, albeit limited, understanding of this compound's biological activities, details relevant experimental protocols, and explores its putative mechanisms of action through signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related taxane compounds.

Pharmacological Potential

The primary area of investigation for taxane diterpenoids has been in oncology. However, the complex biological activities of this class of molecules suggest potential applications in other therapeutic areas, including neuroprotection and anti-inflammatory conditions.

Anti-Cancer Activity

Direct studies on the anti-cancer properties of this compound are limited. However, significant research on the closely related compound, 2-deacetoxytaxinine J , provides valuable insights into its potential efficacy.

In Vitro Studies: Research has demonstrated that 2-deacetoxytaxinine J exhibits significant cytotoxic activity against human breast cancer cell lines.

Table 1: In Vitro Anti-Cancer Activity of 2-Deacetoxytaxinine J

Cell LineCancer TypeConcentrationEffect
MCF-7Breast Adenocarcinoma20 µMSignificant Activity
MDA-MB-231Breast Adenocarcinoma10 µMSignificant Activity

In Vivo Studies: The anti-tumor potential of 2-deacetoxytaxinine J has also been evaluated in a preclinical animal model.

Table 2: In Vivo Anti-Cancer Activity of 2-Deacetoxytaxinine J

Animal ModelCancer ModelTreatmentOutcome
Virgin female Sprague Dawley ratsDMBA-induced mammary tumors10 mg/kg body weight, orally for 30 daysSignificant regression of mammary tumors (p<0.05)
Putative Neuroprotective Effects

While no direct experimental evidence currently exists for the neuroprotective properties of this compound, the broader class of taxanes has been investigated for its effects on the nervous system. Some histone deacetylase (HDAC) inhibitors have demonstrated neuroprotective effects in models of brain ischemia. Given that some natural compounds can influence epigenetic modulators, it is a plausible, yet unproven, hypothesis that this compound may exert neuroprotective effects. Future research could explore its ability to mitigate neuronal damage in models of ischemia or neurodegenerative diseases.

Potential Anti-inflammatory Properties

The anti-inflammatory potential of this compound remains unexplored. However, many natural products, including other diterpenoids, are known to modulate inflammatory pathways. For instance, some phytochemicals have been shown to inhibit the production of pro-inflammatory cytokines and mediators. Investigations into the effects of this compound on inflammatory markers in relevant cell-based assays are warranted to determine if it possesses anti-inflammatory activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological potential of this compound.

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Western Blot for Apoptosis Markers

This protocol is used to investigate the mechanism of cell death induced by this compound.

  • Protein Extraction:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Mammary Tumor Model

This protocol is for evaluating the anti-tumor efficacy of this compound in an animal model.

  • Tumor Induction:

  • Treatment:

    • Once tumors are palpable, randomize the animals into a control group and a treatment group.

    • Administer this compound orally or via another appropriate route to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring and Endpoint:

    • Monitor tumor size and animal body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis:

    • Compare the tumor growth and final tumor weight between the control and treatment groups to determine the efficacy of this compound.

Signaling Pathways

The following diagrams illustrate a potential signaling pathway involved in the anti-cancer activity of taxane diterpenoids and a general experimental workflow.

anticancer_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Taxane Taxane Microtubule Microtubule Taxane->Microtubule Stabilizes Bcl2 Bcl-2 Microtubule->Bcl2 Inactivates Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative anti-cancer signaling pathway of taxanes.

mtt_workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24 hours) Seed_Cells->Incubate_24h Treat Treat with This compound Incubate_24h->Treat Incubate_48h Incubate (48-72 hours) Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (2-4 hours) Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Methodological & Application

Application Notes and Protocols for the Extraction of 2-Deacetoxytaxinine B from Taxus wallichiana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Deacetoxytaxinine B is a taxoid found in the Himalayan yew, Taxus wallichiana.[1] Like other taxanes, it is of interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the needles or bark of Taxus wallichiana. The protocol is based on established methods for the isolation of taxoids from Taxus species and may require optimization for specific laboratory conditions and plant material.

I. Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its extraction, purification, and characterization.

PropertyValueSource
Molecular FormulaC₃₅H₄₂O₉--INVALID-LINK--
Molecular Weight606.7 g/mol --INVALID-LINK--
AppearanceWhite amorphous powderGeneral knowledge for purified taxoids
SolubilitySoluble in methanol (B129727), ethanol, ethyl acetate, chloroform (B151607), and other organic solvents. Sparingly soluble in water.General knowledge for taxoids
StabilityTaxanes can be sensitive to high temperatures and non-neutral pH, which may cause degradation or epimerization.[2] Solutions should be stored at low temperatures and protected from light.General knowledge for taxoids

II. Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Extraction_Workflow Plant_Material Taxus wallichiana (Needles/Bark) Grinding Grinding and Drying Plant_Material->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (Chloroform/Water) Concentration1->Partitioning Organic_Phase Chloroform Phase Partitioning->Organic_Phase Collect Aqueous_Phase Aqueous Phase (Discard) Partitioning->Aqueous_Phase Discard Concentration2 Concentration (Rotary Evaporation) Organic_Phase->Concentration2 Column_Chromatography Silica (B1680970) Gel Column Chromatography Concentration2->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Purity_Analysis Purity Analysis (HPLC) Prep_HPLC->Purity_Analysis Characterization Structural Characterization (NMR, MS) Purity_Analysis->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Overall workflow for the extraction and purification of this compound.

III. Detailed Experimental Protocols

A. Plant Material Preparation

  • Collection: Collect fresh needles or bark from Taxus wallichiana.

  • Drying: Air-dry the plant material in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

B. Extraction

  • Maceration: Soak the powdered plant material in methanol (e.g., 1:10 w/v) in a large container at room temperature for 48-72 hours with occasional stirring.[3]

  • Filtration: Filter the extract through cheesecloth or filter paper to separate the plant residue from the methanol extract.

  • Re-extraction: Repeat the extraction process with the plant residue 2-3 times to ensure maximum recovery of the taxoids.

  • Concentration: Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to obtain a crude extract.

C. Liquid-Liquid Partitioning

  • Suspension: Suspend the crude methanol extract in distilled water.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and perform liquid-liquid extraction with an equal volume of chloroform. Repeat the extraction 3-4 times.

  • Phase Separation: Collect the lower chloroform phase, which contains the taxoids. The upper aqueous phase can be discarded.

  • Concentration: Combine the chloroform fractions and concentrate them to dryness using a rotary evaporator to obtain the crude chloroform extract.

D. Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like hexane (B92381) as the slurry.

  • Sample Loading: Dissolve the crude chloroform extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of toluene (B28343) and ethyl acetate, starting with a high concentration of toluene and gradually increasing the proportion of ethyl acetate. Another option is a chloroform-methanol gradient.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-25 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop it in a suitable solvent system (e.g., toluene:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

  • Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

E. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, the pooled fractions from column chromatography can be subjected to preparative HPLC.

  • Column: A C18 reversed-phase column is commonly used for taxane (B156437) separation.[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase. The addition of a small amount of formic acid (0.1%) can improve peak shape.

  • Gradient Elution: An example of a gradient program could be:

    • 0-5 min: 40% Acetonitrile

    • 5-25 min: Linear gradient to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30-35 min: Return to 40% Acetonitrile

    • Note: This gradient is a starting point and should be optimized for the specific column and system.

  • Detection: UV detection at 227 nm is suitable for taxoids.[4]

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

IV. Purity Analysis and Structural Characterization

A. Purity Analysis

The purity of the isolated this compound should be assessed using analytical High-Performance Liquid Chromatography (HPLC) under conditions similar to the preparative HPLC but with a smaller injection volume.

B. Structural Characterization

The identity and structure of the purified compound should be confirmed using spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy to elucidate the detailed structure of the molecule.[5][6][7][8][9]

V. Quantitative Data

StepExpected Yield (General Guideline)Expected Purity
Crude Methanol Extract10-20% of dry plant materialLow
Crude Chloroform Extract1-5% of dry plant materialLow
After Column ChromatographyVariableModerate
After Preparative HPLCVariable>95%

Note: The above table provides a general guideline, and actual results may vary.

VI. Logical Relationships in Purification

The following diagram illustrates the logical relationship between the different purification steps and the increasing purity of the final product.

Purification_Logic Crude_Extract Crude Extract (Low Purity) Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Removes highly polar impurities Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Separates based on polarity Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High-resolution separation Pure_Compound Pure this compound (High Purity) Prep_HPLC->Pure_Compound Final purification

Caption: Logical flow of the purification process for this compound.

References

Application Notes and Protocols for the Quantification of 2-Deacetoxytaxinine B in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a member of the taxane (B156437) family of diterpenoids, which are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like paclitaxel (B517696) (Taxol®). Found in various species of the yew tree (Taxus), the quantification of minor taxanes such as this compound is crucial for a comprehensive understanding of the plant's metabolome, the optimization of extraction and purification processes for major taxanes, and the potential discovery of new bioactive compounds. This document provides detailed protocols for the extraction and quantification of this compound from plant materials, primarily targeting researchers in natural product chemistry, pharmacology, and drug development.

While this compound has been identified as a constituent in species like Taxus wallichiana, comprehensive quantitative data in published literature is limited.[1][2][3] The protocols provided herein are based on established methods for the analysis of taxanes and may require optimization for the specific quantification of this compound.[4][5][6]

Experimental Protocols

Sample Preparation and Extraction

Objective: To extract this compound and other taxanes from plant material (e.g., needles, bark) for subsequent analysis.

Materials:

Protocol 1: General Methanol Extraction

  • Weigh 10 g of dried, powdered plant material and place it in a flask.

  • Add 100 mL of methanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 1 hour at room temperature.

  • Filter the extract through filter paper.

  • Repeat the extraction of the plant residue two more times with fresh methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Redissolve a known amount of the crude extract in methanol for HPLC or LC-MS/MS analysis.

Protocol 2: Dichloromethane Extraction for Basic Taxoids

This protocol is suitable for the selective extraction of basic taxoids.

  • Moisten 50 g of ground, dry plant material (e.g., needles) with 25% ammonium hydroxide.

  • Extract the moistened plant material with 200 mL of dichloromethane five times at room temperature over a period of 7 days.

  • Combine the dichloromethane extracts and concentrate them.

  • Extract the concentrated solution with a 2% aqueous hydrochloric acid solution.

  • The aqueous acidic layer, containing the basic taxoids, can be further processed or directly analyzed after appropriate dilution and filtration.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify this compound in the plant extract using HPLC with UV detection.

Instrumentation and Conditions (Representative):

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-100% B30-35 min: 100% B35-40 min: 100-30% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 227 nm
Injection Volume 20 µL

Procedure:

  • Prepare a stock solution of this compound standard in methanol (if available).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving a known weight of the plant extract in methanol and filtering it through a 0.45 µm syringe filter.

  • Inject the standards and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Calculate the concentration of this compound in the sample extract using the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and selective method for the quantification of this compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Conditions (Representative):

ParameterValue
LC System Waters ACQUITY UPLC or equivalent
MS System Triple quadrupole mass spectrometer (e.g., Sciex API 3000)
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to ensure separation from other taxanes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (Q1): m/z 607.3Product Ion (Q3): m/z 487.2 (quantifier), m/z 307.1 (qualifier) (These are hypothetical based on fragmentation patterns of similar taxoids and would need to be confirmed with a pure standard)
Collision Energy To be optimized for the specific instrument and compound.
Injection Volume 5 µL

Procedure:

  • Follow steps 1-3 from the HPLC-UV procedure for the preparation of standards and samples.

  • Optimize the MS parameters (e.g., collision energy, declustering potential) for this compound by infusing a standard solution.

  • Set up the LC-MS/MS system with the optimized parameters and the MRM transitions.

  • Inject the standards and the sample solution.

  • Generate a calibration curve and calculate the concentration of this compound in the sample.

Data Presentation

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound in various plant extracts is not widely available. The table below is provided as a template to be populated as data becomes available through the application of the protocols described herein. For comparison, typical concentration ranges for major taxanes in Taxus species are included.

CompoundPlant SpeciesPlant PartConcentration Range (mg/g dry weight)Reference
This compound Taxus wallichianaNeedles/BarkData not available[1][2][3]
PaclitaxelTaxus brevifoliaBark0.1 - 0.6[7]
10-Deacetylbaccatin IIITaxus baccataNeedles0.2 - 1.0[7]

Visualizations

experimental_workflow plant_material Plant Material (Taxus sp.) (e.g., Needles, Bark) drying Drying and Grinding plant_material->drying extraction Extraction (Methanol or Dichloromethane) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Plant Extract evaporation->crude_extract dissolution Dissolution in Mobile Phase crude_extract->dissolution analysis Quantitative Analysis dissolution->analysis hplc HPLC-UV analysis->hplc Method 1 lcms LC-MS/MS analysis->lcms Method 2 data_processing Data Processing and Quantification hplc->data_processing lcms->data_processing

Figure 1: Experimental workflow for the quantification of this compound.

taxane_biosynthesis ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene_synthase Taxadiene Synthase ggpp->taxadiene_synthase taxadiene Taxa-4(5),11(12)-diene taxadiene_synthase->taxadiene cyp450 Cytochrome P450 Hydroxylases taxadiene->cyp450 hydroxylated_taxadiene Hydroxylated Taxadiene Intermediates cyp450->hydroxylated_taxadiene acyltransferases Acyltransferases hydroxylated_taxadiene->acyltransferases taxane_core Formation of Taxane Core Structures acyltransferases->taxane_core tailoring_enzymes Tailoring Enzymes (e.g., Acetyltransferases) taxane_core->tailoring_enzymes paclitaxel_pathway Paclitaxel Biosynthesis taxane_core->paclitaxel_pathway taxinines Taxinines (including this compound) tailoring_enzymes->taxinines

Figure 2: Simplified biosynthetic pathway of taxanes leading to taxinines.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of 2-Deacetoxytaxinine B, a taxane (B156437) diterpenoid, using common colorimetric assays: MTT and XTT. The information is intended to guide researchers in setting up and performing these assays to evaluate the cytotoxic potential of this compound against various cancer cell lines.

Note: Specific experimental data on the cytotoxicity of this compound is limited in publicly available literature. The quantitative data and specific protocol details provided herein are based on studies of closely related taxane compounds, such as 2-deacetoxytaxinine J, and should be considered as a starting point for optimization.

Introduction to this compound and Cytotoxicity Assays

This compound is a natural product belonging to the taxane family of diterpenoids, which are known for their potent anticancer activities. The most famous member of this family, Paclitaxel (Taxol), is a widely used chemotherapeutic agent. Taxanes primarily exert their cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.

In vitro cytotoxicity assays are essential tools for the preliminary screening and characterization of potential anticancer compounds like this compound. These assays measure the ability of a compound to induce cell death or inhibit cell proliferation. The MTT and XTT assays are reliable, high-throughput methods to quantify cell viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product. However, the formazan produced in the XTT assay is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.

Data Presentation: Representative Cytotoxicity of Related Taxanes

CompoundCell LineAssayIC50 (µM)Incubation TimeReference
2-deacetoxytaxinine JMCF-7Not Specified~20Not Specified[1]
2-deacetoxytaxinine JMDA-MB-231Not Specified~10Not Specified[1]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The optimal cell lines and incubation times for this compound should be determined empirically.

Experimental Protocols

General Workflow for Cytotoxicity Assays

The following diagram illustrates the general workflow for determining the cytotoxicity of a test compound using cell-based assays.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) compound_prep 2. Compound Preparation (this compound stock solution and serial dilutions) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Compound Treatment (Incubate for 24-72h) cell_seeding->treatment reagent_addition 5. Add Assay Reagent (MTT or XTT) treatment->reagent_addition incubation 6. Incubation (Allow for color development) reagent_addition->incubation readout 7. Absorbance Measurement (Plate Reader) incubation->readout calculation 8. Data Calculation (% Viability vs. Control) readout->calculation ic50 9. IC50 Determination (Dose-response curve) calculation->ic50

General workflow for in vitro cytotoxicity assays.
MTT Assay Protocol

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

XTT Assay Protocol

This protocol offers a more streamlined workflow as the formazan product is water-soluble.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest

  • Complete cell culture medium

  • XTT labeling mixture (prepared fresh by mixing XTT labeling reagent and electron-coupling reagent, as per manufacturer's instructions)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 450-500 nm, with a reference wavelength of ~650 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • XTT Reagent Addition and Incubation:

    • After the treatment incubation period, prepare the XTT labeling mixture according to the manufacturer's protocol.

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the cell line being used.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 450 nm and 500 nm. Use a reference wavelength of approximately 650 nm to subtract non-specific background absorbance.

  • Data Analysis:

    • Follow step 6 from the MTT Assay Protocol to calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways

Taxanes, as a class of compounds, are known to induce cytotoxicity primarily through their interaction with microtubules. The following diagram illustrates a simplified, putative signaling pathway for taxane-induced apoptosis. The precise mechanisms for this compound may vary and require experimental validation.

G cluster_pathway Putative Taxane-Induced Apoptosis Pathway Taxane This compound (or other taxanes) Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Phosphorylation of Bcl-2 (Inactivation) MitoticArrest->Bcl2 Mitochondria Mitochondrial Membrane Pemeabilization Bcl2->Mitochondria inhibition is released Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified putative signaling pathway for taxane-induced apoptosis.

Pathway Description:

  • Microtubule Stabilization: Taxanes bind to β-tubulin, a component of microtubules, stabilizing them and preventing their depolymerization.

  • Mitotic Arrest: The stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and function, leading to cell cycle arrest in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade. This can involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.

  • Mitochondrial Pathway: The inactivation of Bcl-2 leads to increased mitochondrial membrane permeability and the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: Cytochrome c initiates the activation of caspase-9, which in turn activates the executioner caspase-3.

  • Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, and ultimately, cell death.

Further research is necessary to elucidate the specific signaling pathways modulated by this compound.

References

Application Notes and Protocols for Determining the Efficacy of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a taxane (B156437) diterpenoid, a class of compounds known for their potent anticancer properties. Taxanes primarily exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. This document provides a comprehensive guide to the cell-based assays and protocols necessary to evaluate the efficacy of this compound. The included methodologies cover the assessment of its impact on cell viability, induction of apoptosis, and effects on cell cycle progression, as well as its direct interaction with tubulin.

Mechanism of Action: Microtubule Stabilization

Taxanes, including presumably this compound, bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics, which are essential for the formation of the mitotic spindle, leads to an arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death (apoptosis).

Taxane_Mechanism_of_Action This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Promotes Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Stabilization->Disruption of Microtubule Dynamics Mitotic Spindle Malformation Mitotic Spindle Malformation Disruption of Microtubule Dynamics->Mitotic Spindle Malformation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Malformation->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Experimental_Workflow cluster_assays Efficacy Assays Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining)->Data Analysis Tubulin Polymerization Assay Tubulin Polymerization Assay Tubulin Polymerization Assay->Data Analysis Cancer Cell Lines Cancer Cell Lines Treatment with this compound Treatment with this compound Cancer Cell Lines->Treatment with this compound Treatment with this compound->Cytotoxicity Assay (MTT) Treatment with this compound->Apoptosis Assay (Annexin V/PI) Treatment with this compound->Cell Cycle Analysis (PI Staining) Apoptosis_Pathway G2/M Arrest G2/M Arrest p53/p21 Activation p53/p21 Activation G2/M Arrest->p53/p21 Activation Bcl-2 Downregulation Bcl-2 Downregulation G2/M Arrest->Bcl-2 Downregulation Mitochondrial Membrane Depolarization Mitochondrial Membrane Depolarization p53/p21 Activation->Mitochondrial Membrane Depolarization Bcl-2 Downregulation->Mitochondrial Membrane Depolarization Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Depolarization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Application Notes and Protocols for Evaluating the In Vivo Anticancer Activity of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B belongs to the taxane (B156437) family of diterpenoids, which are a cornerstone of chemotherapy for a variety of cancers. The anticancer activity of taxanes is primarily attributed to their ability to stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Evaluating the in vivo efficacy and safety of novel taxane analogs like this compound is a critical step in the drug development process. These application notes provide detailed protocols for animal models relevant to the preclinical assessment of this compound's anticancer activity, based on established methodologies for similar compounds.

Data Presentation: In Vivo Anticancer Activity of a Related Taxane

The following tables summarize representative quantitative data from an in vivo study on 2-deacetoxytaxinine J, a compound structurally similar to this compound. This data can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Antitumor Efficacy of 2-Deacetoxytaxinine J in a DMBA-Induced Mammary Tumor Model

Treatment GroupDoseAdministration RouteTreatment DurationOutcomeStatistical Significance
Vehicle Control-Oral30 daysProgressive tumor growth-
2-Deacetoxytaxinine J10 mg/kg body weightOral30 daysSignificant regression in mammary tumorsp < 0.05 (compared to vehicle)

Data based on a study by Reddy et al. on 2-deacetoxytaxinine J.[1][2]

Table 2: Example Data from a Human Tumor Xenograft Model

This table presents hypothetical data to illustrate how results from a human tumor xenograft study could be presented.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily1500 ± 2500
This compound10Daily750 ± 15050
This compound20Daily450 ± 10070
Positive Control (e.g., Paclitaxel)10Daily600 ± 12060

Experimental Protocols

Protocol 1: Chemically-Induced Mammary Carcinogenesis Model in Rats

This model is relevant for studying breast cancer and is based on the successful evaluation of 2-deacetoxytaxinine J.[1][2]

1.1. Animal Model:

  • Species: Female Sprague-Dawley rats

  • Age: 50-55 days old

  • Housing: Animals should be housed in a temperature and light-controlled environment with ad libitum access to food and water.

1.2. Tumor Induction:

  • Carcinogen: 7,12-Dimethylbenz(a)anthracene (DMBA) or N-Methyl-N-nitrosourea (MNU).

  • DMBA Induction Protocol:

    • Prepare a solution of DMBA in a suitable vehicle (e.g., corn oil).

    • Administer a single oral gavage of DMBA (e.g., 20 mg per rat).[3]

    • Palpate the mammary region weekly to monitor for tumor development, which typically occurs within 8-13 weeks.[3]

  • MNU Induction Protocol:

    • Administer a single intraperitoneal injection of MNU (e.g., 50 mg/kg body weight).[3]

    • Monitor animals for tumor development over a period of approximately 90 days.[3]

1.3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Prepare the desired formulation of this compound. Based on the study with 2-deacetoxytaxinine J, an oral formulation can be considered.[1][2]

  • Administer this compound or vehicle control daily for the specified duration (e.g., 30 days).[1][2]

1.4. Data Collection and Analysis:

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health status throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for weighing and histopathological analysis.

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests.

Protocol 2: Human Tumor Xenograft Model in Immunocompromised Mice

This model allows for the evaluation of this compound against human cancer cell lines.

2.1. Animal Model:

  • Species: Immunocompromised mice (e.g., Nude, SCID, or NSG mice).

  • Age: 6-8 weeks old.

  • Housing: Maintain in a sterile environment with autoclaved food, water, and bedding.

2.2. Cell Culture and Implantation:

  • Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 1 x 10⁶ to 1 x 10⁷ cells per injection).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

2.3. Treatment Protocol:

  • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound, vehicle control, and a positive control (e.g., Paclitaxel) via the desired route (e.g., intravenous, intraperitoneal, or oral). The dosing schedule can be daily or intermittent.

2.4. Data Collection and Analysis:

  • Measure tumor volume and body weight 2-3 times per week.

  • Calculate the percent tumor growth inhibition (% TGI) using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • At the end of the study, collect tumors and vital organs for further analysis (e.g., histopathology, biomarker analysis).

Visualization of Pathways and Workflows

Taxane Mechanism of Action: Induction of Apoptosis

Taxanes, including presumably this compound, exert their anticancer effects by disrupting microtubule dynamics. This leads to mitotic arrest and ultimately triggers programmed cell death, or apoptosis. Key signaling pathways involved in this process are depicted below.

Taxane_Mechanism_of_Action Taxane This compound (Taxane) Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Bcl2 Phosphorylation of Bcl-2/Bcl-xL MitoticArrest->Bcl2 p53 p53 Activation MitoticArrest->p53 AktMAPK Inhibition of PI3K/Akt & MAPK Pathways MitoticArrest->AktMAPK Apoptosis Apoptosis Bcl2->Apoptosis p53->Apoptosis AktMAPK->Apoptosis Experimental_Workflow start Start animal_model Select Animal Model (e.g., Xenograft, Chemically-induced) start->animal_model tumor_induction Tumor Induction/ Implantation animal_model->tumor_induction randomization Randomization of Animals into Groups tumor_induction->randomization treatment Treatment with This compound & Controls randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Histopathology, Biomarkers monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

References

Application Note: High-Sensitivity Quantification of 2-Deacetoxytaxinine B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Deacetoxytaxinine B is a naturally occurring taxane (B156437) diterpenoid found in various Taxus species.[1] As a structural analog and potential precursor to more complex taxanes used in chemotherapy, its accurate detection and quantification are crucial for phytochemical analysis, quality control of raw materials, and research into taxane biosynthesis and pharmacology.[1] This document provides a detailed protocol for the sensitive and specific quantification of this compound in various matrices using a robust LC-MS/MS method. A preliminary screening method using HPLC-UV is also described.

Principle This method utilizes High-Performance Liquid Chromatography (HPLC) to achieve chromatographic separation of this compound from other matrix components. For high-sensitivity and specific quantification, the HPLC system is coupled to a tandem mass spectrometer (MS/MS). The analyte is ionized using electrospray ionization (ESI) and detected in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and low detection limits by monitoring a specific precursor-to-product ion transition.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₃₅H₄₂O₉[1][2][3]
Molecular Weight606.7 g/mol [1][2][3]
CAS Number191547-12-3[1][3]
Precursor Ion [M+H]⁺m/z 607.28[2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)[3]

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Internal Standard (IS), e.g., Docetaxel or another suitable taxane analog

  • 0.22 µm Syringe filters (PTFE or Nylon)

Instrumentation
  • Screening System: HPLC with a UV/PDA detector.

  • Quantification System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile/water.

  • Internal Standard (IS) Spiking Solution: Prepare a 100 ng/mL solution of the chosen Internal Standard in methanol.

  • Sample Preparation (e.g., from Plant Extract):

    • Accurately weigh 100 mg of the dried, powdered sample.

    • Perform solid-liquid extraction with 10 mL of methanol using sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

    • Collect the supernatant. Dilute an aliquot of the supernatant with 50:50 acetonitrile/water to bring the expected analyte concentration within the calibration range.

    • Add the Internal Standard to the final diluted sample to a concentration of 10 ng/mL.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Analytical Methods

Method A: HPLC-UV for Screening and Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 230 nm and 278 nm

Method B: LC-MS/MS for Sensitive Quantification

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-9 min: 95% B

    • 9.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires empirical optimization)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier) 607.3 459.2 100 25
This compound (Qualifier) 607.3 399.2 100 30

| Docetaxel (IS) | 808.4 | 527.2 | 100 | 20 |

Method Validation and Data Presentation

The LC-MS/MS method should be validated according to standard guidelines, evaluating linearity, sensitivity (LOD/LOQ), precision, accuracy, and matrix effects. The following table summarizes typical performance characteristics expected from this method.

Table 1: Summary of Quantitative Method Performance

Validation Parameter Typical Performance Characteristic
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (Intra-day RSD) < 10%
Precision (Inter-day RSD) < 15%

| Accuracy (% Recovery) | 85% - 115% |

Visualization of Experimental Workflow

The logical flow from sample handling to final data analysis is a critical component of a robust analytical protocol.

G Figure 1: Analytical Workflow for this compound Quantification cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plant Material, Formulation) Extract Solid-Liquid Extraction (Methanol, Sonication) Sample->Extract Dilute Dilution & IS Spiking Extract->Dilute Filter Syringe Filtration (0.22 µm) Dilute->Filter LCMS LC-MS/MS Analysis (UHPLC-QqQ) Filter->LCMS Integrate Peak Integration & Calibration LCMS->Integrate Quantify Concentration Calculation (Analyte/IS Ratio) Integrate->Quantify Report Final Report Generation Quantify->Report

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Deacetoxytaxinine B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The public scientific literature contains limited specific information regarding the synthesis of derivatives starting from 2-Deacetoxytaxinine B. The following application notes and protocols are based on established and representative methodologies for the chemical modification and biological evaluation of other structurally similar taxanes, such as Paclitaxel and its precursors. These protocols provide a robust framework for researchers aiming to explore the derivatization of this compound for improved therapeutic efficacy.

Application Notes

Introduction

Taxanes are a class of diterpenoid natural products originally isolated from yew trees (Taxus species).[1] They represent one of the most important classes of anticancer agents, with Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being cornerstone treatments for various solid tumors.[2] The primary mechanism of action for these drugs is the stabilization of microtubules, which disrupts the dynamic process of cell division, leading to cell cycle arrest and apoptosis.[3][4][5]

This compound is a naturally occurring taxane (B156437) that possesses the core tricyclic 6-8-6 ring system characteristic of this family.[6] Its structure presents multiple reactive sites suitable for chemical modification. The synthesis of novel derivatives from such a scaffold is a key strategy in drug discovery to enhance potency, improve the pharmacokinetic profile, increase aqueous solubility, and overcome mechanisms of multidrug resistance (MDR).[2][7] This document outlines the principles, workflows, and detailed protocols for the synthesis of this compound derivatives and the evaluation of their cytotoxic efficacy.

Principle of Derivative Synthesis

The synthetic strategy focuses on the targeted modification of functional groups on the this compound core. Key sites for modification on the taxane skeleton typically include the hydroxyl groups, which can be readily converted to esters, ethers, or carbonates. Structure-activity relationship (SAR) studies of other taxanes have shown that modifications at positions such as C-7, C-10, and C-13 can significantly impact biological activity.[8][9] The objective is to generate a library of novel analogs whose efficacy can be systematically evaluated to identify lead compounds with improved therapeutic potential.

Experimental Workflow

The overall process for developing novel derivatives involves a multi-step workflow from initial synthesis to biological characterization. This systematic approach ensures that new chemical entities are rigorously synthesized, purified, characterized, and tested to identify promising drug candidates.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bio Biological Evaluation Start Scaffold Selection (this compound) Synth Derivative Synthesis (e.g., Acylation, Alkylation) Start->Synth Purify Purification (HPLC, Column Chromatography) Synth->Purify Char Structural Characterization (NMR, MS) Purify->Char Screen In Vitro Cytotoxicity Screening (MTT Assay) Char->Screen SAR SAR Analysis Screen->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and evaluation of derivatives.

Experimental Protocols

Protocol 1: Synthesis of a C-7 Ester Derivative of this compound

This protocol describes a representative procedure for the acylation of a hydroxyl group on the taxane core, a common strategy for creating ester derivatives.

2.1.1 Materials and Reagents

  • This compound (Starting Material)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Acid Chloride (e.g., Hexanoyl chloride) or Anhydride (B1165640) (e.g., Hexanoic anhydride)

  • 4-Dimethylaminopyridine (DMAP)

  • Nitrogen (N₂) gas supply

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

  • Silica (B1680970) gel (for column chromatography)

2.1.2 Procedure

  • Reaction Setup:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add anhydrous pyridine (5.0 eq) to the solution.

    • Add a catalytic amount of DMAP (0.1 eq).

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation Reaction:

    • Slowly add the desired acid chloride or anhydride (1.5 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Quench the reaction by adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by silica gel column chromatography using a hexanes/ethyl acetate (B1210297) gradient to yield the pure ester derivative.

Protocol 2: Structural Characterization of Synthesized Derivatives

Confirmation of the successful synthesis and purity of the new derivative is critical. Standard spectroscopic methods are employed for this purpose.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the molecular weight of the new derivative. The observed m/z value should correspond to the calculated mass of the expected product ([M+H]⁺ or [M+Na]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Confirm the structure by observing the appearance of new signals corresponding to the added acyl group (e.g., new alkyl protons in the ¹H spectrum) and shifts in the signals of protons and carbons near the reaction site (e.g., a downfield shift of the C-7 proton).

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a colorimetric assay to assess the ability of the synthesized derivatives to inhibit cell proliferation, providing a quantitative measure of their efficacy.

2.3.1 Materials and Reagents

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized taxane derivatives and a positive control (e.g., Paclitaxel)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

2.3.2 Procedure

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives and Paclitaxel in DMSO.

    • Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). The final DMSO concentration in the wells should be <0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

    • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation

Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate the comparison of derivatives and the analysis of structure-activity relationships.

Table 1: Cytotoxicity of this compound Derivatives against the MCF-7 Human Breast Cancer Cell Line.

Compound IDR Group (Modification at C-7)Molecular FormulaIC₅₀ (µM) ± SD
Parent -OH (this compound)C₃₅H₄₂O₉> 50
D-01 -O-CO-CH₃ (Acetyl)C₃₇H₄₄O₁₀15.2 ± 1.8
D-02 -O-CO-(CH₂)₂-CH₃ (Butyryl)C₃₉H₄₈O₁₀8.9 ± 0.9
D-03 -O-CO-(CH₂)₄-CH₃ (Hexanoyl)C₄₁H₅₂O₁₀2.3 ± 0.4
D-04 -O-CO-Ph (Benzoyl)C₄₂H₄₆O₁₀0.9 ± 0.1
Paclitaxel (Positive Control)C₄₇H₅₁NO₁₄0.015 ± 0.003

Data are hypothetical and for illustrative purposes only.

Mechanism of Action & Signaling Pathway

The established mechanism of action for clinically relevant taxanes is their interaction with the microtubule cytoskeleton. By binding to the β-tubulin subunit, taxanes stabilize the microtubule polymer, preventing the dynamic instability required for chromosome segregation during mitosis.[4][10] This potent antimitotic activity ultimately triggers programmed cell death (apoptosis).

Taxane_MoA cluster_drug Drug Action cluster_cellular Cellular Effect Drug Taxane Derivative Tubulin β-tubulin subunit (in Microtubule) Drug->Tubulin Binds to Stabilize Microtubule Stabilization (Depolymerization Blocked) Tubulin->Stabilize Leads to Arrest Mitotic Arrest (G2/M Phase) Stabilize->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Taxane mechanism of action via microtubule stabilization.

References

Application Notes and Protocols for the Formulation of 2-Deacetoxytaxinine B in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Deacetoxytaxinine B is a taxane (B156437) compound with potential therapeutic applications.[1][2] Like many other taxanes, it is a hydrophobic molecule, which presents challenges for its direct administration in aqueous physiological environments.[3][4] To overcome its poor water solubility and enhance its therapeutic efficacy, formulation into advanced drug delivery systems is crucial.[5][6] This document provides detailed application notes and protocols for the formulation of this compound into three common and effective drug delivery platforms: polymeric nanoparticles, liposomes, and micelles. These systems can improve the solubility, stability, and pharmacokinetic profile of the encapsulated drug.[5][7][8]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This data is essential for the rational design of a suitable drug delivery system.

PropertyValueSource
Molecular FormulaC₃₅H₄₂O₉[2]
Molecular Weight606.7 g/mol [1][2]
CAS Number191547-12-3[1]
Predicted LogP4.7[2]
StoragePowder: -20°C for 3 years[1]

Formulation Strategies and Protocols

This section details the protocols for preparing polymeric nanoparticles, liposomes, and micelles containing this compound. The protocols are based on established methods for other taxanes like paclitaxel (B517696) and docetaxel (B913) and should be optimized for this compound.[3][4][9]

Polymeric Nanoparticles

Polymeric nanoparticles are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[7] Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) are commonly used.[9][10]

1.1. Nanoprecipitation Method for PLGA Nanoparticles

This method is suitable for hydrophobic drugs and relies on the precipitation of a polymer from an organic solution upon addition to a non-solvent.[3]

Experimental Protocol:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of a suitable organic solvent (e.g., acetone (B3395972) or tetrahydrofuran (B95107) (THF)).

  • Aqueous Phase Preparation: Prepare 4 mL of an aqueous solution containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

  • Solvent Evaporation: Continue stirring the resulting nano-suspension at room temperature for at least 4 hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry for long-term storage.

1.2. Ionic Gelation Method for Chitosan Nanoparticles

This method involves the cross-linking of a positively charged polymer (chitosan) with a polyanion.[9]

Experimental Protocol:

  • Chitosan Solution: Prepare a 0.2% (w/v) chitosan solution in 1% (v/v) acetic acid.

  • Drug Loading: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and add it to the chitosan solution under stirring.

  • Cross-linking: Prepare a 0.1% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring. Nanoparticles will form spontaneously.

  • Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them with deionized water.

  • Storage: Resuspend the nanoparticles in deionized water or lyophilize for storage.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like this compound can be entrapped within the lipid bilayer.

2.1. Thin-Film Hydration Method

This is a widely used method for preparing liposomes.

Experimental Protocol:

  • Lipid Film Formation: Dissolve 100 mg of a lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 2:1 molar ratio) and 10 mg of this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Polymeric Micelles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution.[7] The hydrophobic core serves as a reservoir for poorly water-soluble drugs.[4]

3.1. Nanoprecipitation/Solvent Evaporation Method

Experimental Protocol:

  • Polymer-Drug Solution: Dissolve 30 mg of an amphiphilic block copolymer (e.g., PEG-b-PLA) and 5 mg of this compound in 1 mL of a water-miscible organic solvent like THF.[3]

  • Micelle Formation: Add the polymer-drug solution dropwise to 2 mL of vigorously stirring deionized water.

  • Solvent Removal: Allow the organic solvent to evaporate by stirring the solution at room temperature for 24 hours.[3]

  • Filtration: Filter the resulting micellar solution through a 0.45 µm syringe filter to remove any aggregates.[3]

  • Characterization: The micellar solution is ready for characterization and use.

Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated this compound.

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size, size distribution, and uniformity of the formulation.[11]
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the particles, which is an indicator of colloidal stability.[3]
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles or liposomes.
Encapsulation Efficiency (EE) and Drug Loading (DL) High-Performance Liquid Chromatography (HPLC)To quantify the amount of this compound successfully encapsulated within the delivery system.
In Vitro Drug Release Dialysis Bag Method or Sample and Separate MethodTo study the release profile of this compound from the formulation over time in a physiologically relevant buffer.[12][13][14][15]

Protocol for Determining EE and DL by HPLC:

  • Separate Free Drug: Centrifuge the formulation to pellet the nanoparticles/liposomes. The supernatant contains the unencapsulated drug.

  • Quantify Free Drug: Measure the concentration of this compound in the supernatant using a validated HPLC method.

  • Quantify Total Drug: Lyse a known amount of the formulation with a suitable solvent to release the encapsulated drug and measure the total drug concentration by HPLC.

  • Calculate EE and DL:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [Weight of Encapsulated Drug / Total Weight of Formulation] x 100

Protocol for In Vitro Drug Release (Dialysis Bag Method):

  • Sample Preparation: Place a known amount of the this compound formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).[12]

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.[12]

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.[12]

  • Quantification: Analyze the concentration of released this compound in the collected samples by HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the characterization of different this compound formulations.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation TypeParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PLGA Nanoparticles180 ± 150.15 ± 0.03-25 ± 385 ± 57.8 ± 0.7
Chitosan Nanoparticles250 ± 200.21 ± 0.04+30 ± 470 ± 65.2 ± 0.5
Liposomes120 ± 100.12 ± 0.02-15 ± 290 ± 48.5 ± 0.6
Polymeric Micelles50 ± 80.18 ± 0.03-5 ± 192 ± 312.1 ± 1.1

Values are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Drug Release of this compound from Formulations

Time (hours)PLGA Nanoparticles (% Cumulative Release)Liposomes (% Cumulative Release)Polymeric Micelles (% Cumulative Release)
18 ± 112 ± 215 ± 2
420 ± 328 ± 335 ± 4
835 ± 445 ± 455 ± 5
1250 ± 560 ± 572 ± 6
2475 ± 682 ± 688 ± 7
4888 ± 791 ± 795 ± 8
7294 ± 896 ± 898 ± 8

Values are presented as mean ± standard deviation (n=3).

Visualizations

Signaling Pathway

G Hypothetical Signaling Pathway for Taxane Activity cluster_cell Tumor Cell Taxane This compound (in Nanocarrier) Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Bcl2->Apoptosis

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflows

G Workflow for Nanoparticle Formulation and Characterization cluster_formulation Formulation cluster_characterization Characterization A 1. Prepare Organic Phase (Polymer + Drug) C 3. Nanoprecipitation (Mix Phases) A->C B 2. Prepare Aqueous Phase (Stabilizer) B->C D 4. Solvent Evaporation C->D E 5. Purification (Centrifugation/Washing) D->E F Size & Zeta Potential (DLS) E->F G Morphology (TEM/SEM) E->G H Drug Loading & Encapsulation Efficiency (HPLC) E->H I In Vitro Release (Dialysis) E->I

Caption: General workflow for polymeric nanoparticle preparation.

G Workflow for Liposome (B1194612) Formulation by Thin-Film Hydration cluster_prep Preparation cluster_analysis Analysis P1 1. Dissolve Lipid and Drug in Organic Solvent P2 2. Create Thin Film (Rotary Evaporation) P1->P2 P3 3. Hydrate Film (Aqueous Buffer) P2->P3 P4 4. Size Reduction (Sonication/Extrusion) P3->P4 P5 5. Purify Liposomes (Dialysis) P4->P5 A1 Physicochemical Characterization (Size, Zeta) P5->A1 A2 Encapsulation Efficiency (HPLC) P5->A2 A3 In Vitro Drug Release P5->A3

Caption: Workflow for liposome preparation and analysis.

References

Application Notes and Protocols for 2-Deacetoxytaxinine B in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A-2-deacetoxytaxinine B is a promising natural compound belonging to the taxane (B156437) family, which has garnered interest for its potential anticancer properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of 2-Deacetoxytaxinine B in combination with other chemotherapeutic agents for cancer treatment.

Note: Specific preclinical and clinical data for this compound is limited in publicly available literature. Therefore, the following information is based on studies of closely related taxanes, such as paclitaxel (B517696) and docetaxel (B913), and provides a framework for investigating this compound.

Introduction to this compound and Combination Therapy

Taxanes are a class of chemotherapy drugs that act as mitotic inhibitors. They interfere with the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1] Combination therapy, the use of multiple anticancer drugs with different mechanisms of action, is a cornerstone of modern oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents.[2]

The rationale for combining this compound with other anticancer drugs is to achieve synergistic or additive effects, targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. Potential combination partners for this compound include:

  • Anthracyclines (e.g., Doxorubicin): These drugs intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. The combination of taxanes and doxorubicin (B1662922) has shown efficacy in treating breast cancer.[3][4][5][6]

  • Platinum-based drugs (e.g., Cisplatin (B142131), Carboplatin): These agents form DNA adducts, leading to the inhibition of DNA synthesis and repair, and inducing apoptosis. The combination of taxanes and cisplatin is a standard treatment for non-small cell lung cancer.[7][8][9][10]

  • Targeted therapies: These drugs target specific molecules involved in cancer growth and progression, such as kinases in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Quantitative Data from Preclinical Studies (Hypothetical/Representative)

The following tables summarize hypothetical quantitative data from in vitro and in vivo studies, representing the type of data that would be generated when evaluating this compound in combination therapy. This data is based on findings for other taxanes.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in MCF-7 Breast Cancer Cells

TreatmentIC50 (µM) of this compoundIC50 (µM) of DoxorubicinCombination Index (CI)*
Single Agent0.50.2-
Combination (1:1 ratio)0.10.040.4 (Synergism)

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin in a Nude Mouse Xenograft Model of A549 Lung Cancer

Treatment GroupDoseTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2
This compound10 mg/kg45-5
Cisplatin5 mg/kg35-8
Combination10 mg/kg + 5 mg/kg85-10

Key Signaling Pathways

The anticancer effects of taxanes and their combination partners are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[11][12][13][14] Dysregulation of this pathway is common in many cancers. Taxanes have been shown to modulate this pathway, and combining them with inhibitors of PI3K, Akt, or mTOR can lead to enhanced anticancer effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Taxane This compound Taxane->Akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory point of taxanes.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Aberrant activation of this pathway is frequently observed in cancer. Taxanes can influence this pathway, and their combination with MEK or ERK inhibitors is a promising therapeutic strategy.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Taxane This compound Taxane->Raf may inhibit

Caption: The MAPK/ERK signaling pathway and a potential point of taxane interaction.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination therapy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound alone and in combination with another anticancer agent on a cancer cell line.[17][18][19][20][21]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Combination drug (e.g., Doxorubicin, stock solution in water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug in complete medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug dilution to the wells.

    • Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment. Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic, additive, or antagonistic.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddDrugs Add this compound +/- Combination Drug Incubate24h->AddDrugs Incubate48_72h Incubate 48-72h AddDrugs->Incubate48_72h AddMTT Add MTT Reagent Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO to Dissolve Formazan Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Analyze Data (IC50, CI) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in combination with another agent in a mouse xenograft model.[22][23][24][25][26]

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (formulated for in vivo administration)

  • Combination drug (formulated for in vivo administration)

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, combination therapy).

  • Drug Administration:

    • Administer the drugs and vehicle control according to the predetermined schedule and route (e.g., intraperitoneal, intravenous, oral).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Endpoint:

    • Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.

    • Excise the tumors and weigh them.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences between treatment groups.

Xenograft_Model_Workflow Start Start ImplantCells Implant Cancer Cells into Mice Start->ImplantCells TumorGrowth Monitor Tumor Growth ImplantCells->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize AdministerDrugs Administer Drugs (Single & Combination) Randomize->AdministerDrugs MonitorTumorAndWeight Monitor Tumor Volume & Body Weight AdministerDrugs->MonitorTumorAndWeight Endpoint Reach Endpoint/ Euthanize MonitorTumorAndWeight->Endpoint AnalyzeData Analyze Tumor Growth Inhibition Endpoint->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vivo xenograft model study.

Conclusion

The exploration of this compound in combination with other anticancer agents represents a promising avenue for the development of more effective cancer therapies. The protocols and information provided herein offer a foundational framework for researchers to design and execute preclinical studies to evaluate the potential of such combination strategies. Through rigorous in vitro and in vivo testing and a thorough understanding of the underlying molecular mechanisms, the full therapeutic potential of this compound can be elucidated.

References

Application Notes and Protocols for Investigating the Synergistic Effects of 2-Deacetoxytaxinine B with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific studies on the synergistic effects of 2-Deacetoxytaxinine B are not yet available in published literature, its structural similarity to other taxanes like paclitaxel (B517696) and docetaxel (B913) suggests a strong potential for synergistic interactions with various chemotherapeutic agents. Taxanes are known to stabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells. Combining a novel taxane (B156437) derivative like this compound with other drugs that have different mechanisms of action could lead to enhanced therapeutic efficacy, reduced drug doses, and the potential to overcome drug resistance.

These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the synergistic potential of this compound in combination with other drugs. The methodologies described are based on established practices for assessing drug synergy with other taxanes.

I. Quantitative Data Presentation

Effective evaluation of drug synergy requires precise quantitative analysis. The following tables provide templates for summarizing key data from synergy experiments.

Table 1: Single Agent Cytotoxicity (IC50 Values)

This table is used to present the 50% inhibitory concentration (IC50) for this compound and the combination drug(s) when used alone against various cancer cell lines.

Cell LineThis compound IC50 (nM)Combination Drug IC50 (µM)
MCF-7 (Breast Cancer)[Insert Value][Insert Value]
A549 (Lung Cancer)[Insert Value][Insert Value]
PC-3 (Prostate Cancer)[Insert Value][Insert Value]
HCT116 (Colon Cancer)[Insert Value][Insert Value]

Table 2: Combination Index (CI) Values for Synergy Quantification

The Combination Index (CI) method, based on the Chou-Talalay method, is a widely accepted approach to quantify drug interactions.[1][2][3] A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1][2]

Cell LineDrug Combination Ratio (this compound : Combination Drug)Fraction Affected (Fa)Combination Index (CI)Interpretation
MCF-71:100.50[Insert Value]Synergy/Additive/Antagonism
MCF-71:200.50[Insert Value]Synergy/Additive/Antagonism
A5491:50.75[Insert Value]Synergy/Additive/Antagonism
A5491:100.75[Insert Value]Synergy/Additive/Antagonism

II. Experimental Protocols

Detailed and reproducible protocols are crucial for accurate synergy assessment.

Protocol 1: Cell Viability and Cytotoxicity Assessment

This protocol determines the effect of this compound, a combination drug, and their combination on the viability of cancer cells.

1.1. MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and the combination drug, both individually and in combination at fixed ratios.

    • Treat the cells with the single agents and combinations for 48-72 hours.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

1.2. CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[5]

  • Procedure:

    • Follow steps 1-3 from the MTT assay protocol.

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in an amount equal to the volume of cell culture medium in the well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability and IC50 values.

Protocol 2: Synergy Analysis using Combination Index (CI)
  • Principle: The CI method quantitatively determines the nature of the drug interaction.

  • Procedure:

    • Determine the IC50 values for this compound and the combination drug individually.

    • Select a fixed molar ratio for the combination studies based on the individual IC50 values.

    • Perform cell viability assays with serial dilutions of the drug combination.

    • Use software like CompuSyn to calculate the CI values based on the dose-effect data.[6][7] The software will generate CI values at different effect levels (Fraction affected, Fa).

Protocol 3: Apoptosis Assessment

This protocol investigates whether the synergistic cytotoxicity is due to an increase in apoptosis.

3.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.[8]

  • Procedure:

    • Treat cells with this compound, the combination drug, and their combination at synergistic concentrations for 24-48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[9]

3.2. Western Blot Analysis of Apoptosis-Related Proteins

  • Principle: Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

  • Procedure:

    • Treat cells as described in the flow cytometry protocol.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Analyze the band intensities to determine changes in protein expression.

III. Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

experimental_workflow cluster_phase1 Phase 1: Single Agent Screening cluster_phase2 Phase 2: Combination Screening cluster_phase3 Phase 3: Mechanism of Action Studies ic50 Determine IC50 values for This compound and combination drug individually cell_viability Cell Viability Assays (MTT or CellTiter-Glo) combination_assay Perform cell viability assays with drug combinations (fixed ratio) cell_viability->combination_assay ci_calculation Calculate Combination Index (CI) using CompuSyn software combination_assay->ci_calculation apoptosis_assay Apoptosis Assays (Flow Cytometry, Western Blot) ci_calculation->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK, etc.) end End: Conclude on Synergy and Mechanism pathway_analysis->end start Start: Select Cell Lines and Combination Drug start->ic50 signaling_pathway cluster_drugs Drug Intervention cluster_pathway Signaling Cascade cluster_cellular_effects Cellular Outcomes taxinine_b This compound apoptosis Apoptosis taxinine_b->apoptosis Induces combo_drug Combination Drug (e.g., Doxorubicin) pi3k PI3K combo_drug->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

References

Application of 2-Deacetoxytaxinine B in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a taxane (B156437) diterpenoid, a class of natural products that has yielded clinically significant anticancer agents such as Paclitaxel (Taxol®) and Docetaxel (Taxotere®). Found in various species of the yew tree (Taxus), taxanes are known for their complex chemical structures and diverse biological activities. While the primary focus of taxane research has been on their potent anticancer effects through microtubule stabilization, emerging evidence suggests that other taxane derivatives possess a broader range of pharmacological activities. This document provides an overview of the potential applications of this compound in drug discovery, with a focus on its reported antiplatelet activity and the general cytotoxic potential of related taxanes. Detailed protocols for investigating these activities are also provided.

Biological Activities and Potential Applications

Antiplatelet Activity

Recent findings have identified this compound as a potent inhibitor of platelet aggregation. Specifically, it has been shown to strongly inhibit aggregation induced by U46619, a stable thromboxane (B8750289) A2 analog, and arachidonic acid (AA). This suggests that this compound may interfere with the thromboxane pathway, a key mechanism in platelet activation and aggregation. This activity positions this compound as a promising lead compound for the development of novel antiplatelet agents for the prevention and treatment of thromboembolic diseases such as heart attacks and strokes.

Anticancer Potential

While direct evidence for the anticancer activity of this compound is limited in the currently available literature, its structural similarity to other cytotoxic taxanes warrants investigation. A related compound, 2-deacetoxytaxinine J, has demonstrated significant in vitro cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and in vivo efficacy in a rat model of mammary tumors.[1] This suggests that this compound may also possess antiproliferative properties. The primary mechanism of action for many anticancer taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2]

Data Presentation

Table 1: Antiplatelet Activity of this compound
Inducing AgentObserved EffectIC50 ValueReference
U46619Strong InhibitionData not available[3]
Arachidonic Acid (AA)Strong InhibitionData not available[3]

Note: While the inhibitory activity has been reported, specific IC50 values were not available in the reviewed literature.

Table 2: Cytotoxic Activity of the Related Compound 2-Deacetoxytaxinine J
Cell LineCancer TypeConcentration/DoseEffectReference
MDA-MB-231Breast Adenocarcinoma10 µMSignificant in vitro activity[1]
MCF-7Breast Adenocarcinoma20 µMSignificant in vitro activity[1]
DMBA-induced mammary tumors (in vivo, rats)Mammary Tumor10 mg/kg body weightSignificant tumor regression[1]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol outlines the methodology to assess the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.

1. Materials:

  • This compound

  • Platelet agonists (e.g., U46619, Arachidonic Acid, ADP, Collagen)

  • Human whole blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Saline solution

  • Platelet aggregometer

2. Method:

  • Blood Collection: Draw venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a separate tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Platelet Count Standardization: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Procedure:

    • Pre-warm the PRP samples to 37°C for 10 minutes.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • Add a stir bar to a fresh PRP sample and place it in the aggregometer.

    • Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Add the platelet agonist (e.g., U46619 or AA) to initiate aggregation.

    • Record the light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines.

1. Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

2. Method:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (or vehicle control).

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Visualizations

G cluster_0 Experimental Workflow for Biological Activity Screening A This compound (Test Compound) B In Vitro Assays A->B C Platelet Aggregation Assay B->C D Cytotoxicity Assay (e.g., MTT) B->D E Anti-inflammatory Assay (e.g., Cytokine Release) B->E F Data Analysis (IC50 Determination) C->F D->F E->F G Lead Compound Identification F->G G cluster_0 Hypothetical Antiplatelet Signaling Pathway Inhibition AA Arachidonic Acid (AA) COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXAS TXA2 Synthase PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor PLC PLC Activation TP_Receptor->PLC Calcium ↑ Intracellular Ca²⁺ PLC->Calcium Aggregation Platelet Aggregation Calcium->Aggregation DeacetoxytaxinineB This compound DeacetoxytaxinineB->TXAS Inhibition DeacetoxytaxinineB->TP_Receptor Inhibition G cluster_0 Drug Discovery Potential A This compound B Observed Biological Activities A->B C Antiplatelet Activity B->C D Potential Anticancer Activity (based on related taxanes) B->D E Lead Compound for Anti-thrombotic Drugs C->E F Lead Compound for Anticancer Drugs D->F

References

Application Notes and Protocols for Studying the Effects of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the cellular effects of 2-Deacetoxytaxinine B, a member of the taxane (B156437) family of diterpenoids. The protocols outlined below are based on established techniques for characterizing the bioactivity of similar compounds, such as paclitaxel (B517696) and the closely related 2-deacetoxytaxinine J. Due to the limited specific data on this compound, the provided quantitative data and hypothesized signaling pathways are based on these related molecules and should be adapted as experimental results become available.

Introduction

This compound is a naturally occurring taxane diterpenoid.[1] Taxanes are known to interfere with microtubule dynamics, a critical process for cell division, making them potent agents for cancer research and drug development.[1] The protocols herein describe methods to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines, investigate its impact on the cell cycle, and explore its potential mechanism of action through signaling pathway analysis.

Data Presentation

The following tables summarize the in vitro anticancer activity of the structurally similar compound, 2-deacetoxytaxinine J, against human breast cancer cell lines. These values can serve as a preliminary guide for determining the effective concentration range for this compound in initial experiments.

Table 1: In Vitro Anticancer Activity of 2-Deacetoxytaxinine J [2]

Cell LineCancer TypeEffective Concentration (µM)
MCF-7Breast Adenocarcinoma20
MDA-MB-231Breast Adenocarcinoma10

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.

Materials:

  • Human breast adenocarcinoma cell lines (e.g., MCF-7, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh medium at the desired seeding density.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Materials:

  • Cells cultured as described in 3.1

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the number of apoptotic and necrotic cells induced by this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat them with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat them with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Taxanes typically induce an arrest at the G2/M phase.[1][3]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, MDA-MB-231) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle compound_prep Prepare this compound Stock Solution compound_prep->viability compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: General workflow for in vitro analysis of this compound.

Hypothesized Signaling Pathway for Taxane-Induced Apoptosis

Based on studies of paclitaxel, the following diagram illustrates a potential signaling pathway for apoptosis induced by this compound. This is a hypothesized pathway and requires experimental validation.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_target Cellular Target cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction taxinine_b This compound microtubules Microtubule Stabilization taxinine_b->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest jnk_pathway JNK/SAPK Pathway Activation g2m_arrest->jnk_pathway pi3k_akt PI3K/Akt Pathway Inhibition g2m_arrest->pi3k_akt bcl2_family Modulation of Bcl-2 Family Proteins jnk_pathway->bcl2_family pi3k_akt->bcl2_family caspase_activation Caspase Activation bcl2_family->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothesized signaling cascade for taxane-induced apoptosis.

References

Application Notes and Protocols for Preclinical Studies of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a member of the taxane (B156437) family of natural products, known for their potent anticancer properties. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), exert their cytotoxic effects by binding to β-tubulin, stabilizing microtubules, and disrupting the dynamic instability necessary for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3] These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, a novel taxane analog. The following protocols detail in vitro and in vivo methodologies to assess its anticancer efficacy, elucidate its mechanism of action, and establish a preliminary safety profile.

In Vitro Efficacy and Mechanistic Studies

Objective

To determine the cytotoxic activity of this compound against a panel of human cancer cell lines and to elucidate its effects on microtubule polymerization, cell cycle progression, and induction of apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], OVCAR-3 [ovarian])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Paclitaxel in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing the test compounds or controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Data Presentation:

CompoundCell LineIC50 (nM) after 48hIC50 (nM) after 72h
This compoundMCF-7DataData
This compoundA549DataData
This compoundHCT116DataData
This compoundOVCAR-3DataData
Paclitaxel (Control)MCF-7DataData
Paclitaxel (Control)A549DataData
Paclitaxel (Control)HCT116DataData
Paclitaxel (Control)OVCAR-3DataData
In Vitro Microtubule Polymerization Assay

This assay assesses the ability of this compound to promote the assembly of tubulin into microtubules.[4][5]

Materials:

  • Purified bovine brain tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)

  • This compound

  • Paclitaxel (positive control)

  • Glycerol (stabilizing agent)

  • Spectrophotometer with temperature control

Protocol:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add this compound or Paclitaxel at various concentrations.

  • Incubate the mixture at 37°C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

  • Compare the polymerization rates and extent of polymerization to the control.

Data Presentation:

CompoundConcentration (µM)Maximum Polymerization (OD340)
Vehicle Control-Data
This compound0.1Data
This compound1Data
This compound10Data
Paclitaxel (Control)1Data
Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlDataDataData
This compoundDataDataData
Paclitaxel (Control)DataDataData
Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line (e.g., Jurkat)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC50 concentration for 48 hours.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlDataDataData
This compoundDataDataData
Paclitaxel (Control)DataDataData

In Vivo Antitumor Efficacy

Objective

To evaluate the in vivo antitumor activity of this compound in a human tumor xenograft model.[6][7][8]

Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., A549)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant human cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (Vehicle, this compound at different doses, and a positive control like Paclitaxel).

  • Administer the treatments intravenously or intraperitoneally according to a predetermined schedule (e.g., once daily for 5 days).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control-Data-
This compoundLow DoseDataData
This compoundHigh DoseDataData
Paclitaxel (Control)DataDataData

Visualizations

Experimental Workflow

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies a Cell Viability (MTT Assay) c Cell Cycle Analysis a->c d Apoptosis Assay (Annexin V/PI) a->d b Microtubule Polymerization e Xenograft Model Efficacy Study c->e d->e f Toxicity Assessment e->f end Data Analysis & Conclusion f->end start Preclinical Evaluation of This compound start->a start->b

Caption: Preclinical experimental workflow for this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Taxanes are known to induce apoptosis through the intrinsic pathway, which is initiated by cellular stress.[9][10][11] The stabilization of microtubules by this compound is a significant cellular stressor that can activate pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death.

G compound This compound microtubules Microtubule Stabilization compound->microtubules stress Cellular Stress microtubules->stress bcl2 Activation of Pro-apoptotic Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Signaling Pathway of G2/M Cell Cycle Arrest

The stabilization of microtubules by this compound activates the spindle assembly checkpoint, which prevents the cell from entering anaphase until all chromosomes are properly attached to the mitotic spindle.[12][13][14] This sustained checkpoint activation leads to a prolonged arrest in the G2/M phase of the cell cycle.

G compound This compound microtubules Microtubule Stabilization compound->microtubules spindle Defective Mitotic Spindle microtubules->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac apc Anaphase-Promoting Complex (APC/C) Inhibition sac->apc securin Securin Degradation Blocked apc->securin inhibition arrest G2/M Arrest apc->arrest separase Separase Remains Inactive securin->separase inhibition cohesin Sister Chromatid Cohesion Maintained separase->cohesin cleavage blocked cohesin->arrest

Caption: G2/M cell cycle arrest pathway induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Deacetoxytaxinine B Extraction from Taxus Bark

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 2-Deacetoxytaxinine B from Taxus bark.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Taxus species are potential sources?

A1: this compound is a taxane (B156437) diterpenoid found in various Taxus species. It is structurally related to other important taxanes like paclitaxel (B517696). While present in many Taxus species, it has been notably isolated from Taxus wallichiana. In vitro cultures of T. wallichiana have also been shown to produce this compound in yields equal to or higher than those from the stem bark.[1]

Q2: What are the general steps involved in the extraction and purification of this compound?

A2: The general workflow involves:

  • Preparation of Taxus Bark: Drying and grinding the bark to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Utilizing a suitable solvent system to extract the crude taxane mixture from the bark powder.

  • Preliminary Purification: Removing non-polar impurities and pigments from the crude extract.

  • Chromatographic Separation: Employing techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other taxanes.

  • Final Purification and Characterization: Further purification of the isolated compound and confirmation of its identity and purity.

Q3: Which extraction methods are most effective for taxanes like this compound?

A3: Several methods can be employed, each with its advantages:

  • Solvent Extraction: A conventional method using solvents like methanol (B129727) or ethanol (B145695).

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to enhance extraction efficiency and can reduce extraction time and solvent consumption.[2]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): Employs supercritical CO2 as a solvent, which is environmentally friendly and highly selective.

The choice of method will depend on available equipment, desired scale, and the specific characteristics of the starting material.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Low Extraction Yield
Problem Potential Cause Recommended Solution
Low or no yield of this compound in the crude extract. Inefficient extraction due to improper solvent choice or extraction conditions.Optimize the extraction parameters. For taxanes, ethanol or methanol are often effective solvents.[2] Consider using advanced techniques like UAE or MAE to improve efficiency. Refer to the quantitative data tables below for starting parameters.
Degradation of the target compound during extraction.Taxanes can be sensitive to high temperatures and extreme pH.[1] Avoid prolonged exposure to harsh conditions. If using thermal methods like MAE, carefully control the temperature.
Poor quality of the starting material.The concentration of taxanes can vary depending on the Taxus species, geographical location, and time of harvest. Ensure the use of high-quality, properly identified Taxus bark.
Purification Challenges
Problem Potential Cause Recommended Solution
Co-elution of this compound with other taxanes during chromatography. Taxanes are a large family of structurally similar compounds, making their separation challenging.[1]Optimize the chromatographic conditions. For preparative HPLC, adjust the mobile phase composition, flow rate, and column temperature. A gradient elution is often necessary to resolve closely related compounds.[1]
Peak tailing in HPLC. Strong interaction between the basic nitrogen atoms in some taxoids and the acidic silanol (B1196071) groups on the silica-based column.Add a modifier like triethylamine (B128534) (TEA) to the mobile phase to reduce peak tailing. Alternatively, use a base-deactivated column.
Compound degradation on the chromatography column. Some taxanes can be unstable on normal-phase silica (B1680970) gel.Test the stability of your compound on a small amount of silica gel before performing large-scale column chromatography. If degradation is observed, consider using a different stationary phase like alumina (B75360) or a reverse-phase C18 column.
Low recovery after purification. Irreversible adsorption of the compound to the stationary phase or loss during solvent evaporation.Ensure proper column packing and elution conditions. Use high-purity solvents to avoid contamination. During solvent removal, use a rotary evaporator at a controlled temperature and pressure to prevent sample loss.

Quantitative Data on Taxane Extraction

While specific data for this compound is limited, the following tables provide optimized conditions for the extraction of taxanes in general, which can serve as a starting point for your experiments.

Table 1: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for Taxanes from Taxus Needles

ParameterOptimal Value
Liquid-to-Solid Ratio20.88:1 (mL/g)
Ultrasonic Power140 W
Ultrasonic Time47.63 min
Ethanol Concentration83.50%
Maximum Total Taxane Yield 354.28 µg/g

Data derived from a study optimizing the extraction of eight different taxanes.

Table 2: Optimized Preparative HPLC Conditions for the Purification of Two Taxanes

ParameterOptimal Value
Flow Rate10 mL/min
Injection Volume0.5 mL
Column Temperature30 °C
Resulting Purity 95.33% and 99.15% for the two purified taxanes

These conditions were optimized for the separation of 10-deacetyltaxol (B21601) and paclitaxel and can be adapted for this compound purification.[1]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Crude Taxanes
  • Material Preparation: Dry the Taxus bark at 40°C until a constant weight is achieved. Grind the dried bark into a fine powder (e.g., 100-mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered bark and place it in an extraction vessel.

    • Add 20.88 mL of 83.50% ethanol.

    • Perform ultrasonic extraction for 47.63 minutes at a power of 140 W.

  • Filtration: After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude taxane extract.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Sample Preparation: Dissolve the crude taxane extract in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The specific gradient will need to be optimized for the best separation of this compound.

    • Flow Rate: 10 mL/min.

    • Injection Volume: 0.5 mL.

    • Column Temperature: 30°C.

    • Detection: UV detector at 227 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram.

  • Post-Purification: Combine the collected fractions and evaporate the solvent to obtain the purified compound. Analyze the purity of the final product using analytical HPLC.[1]

Visualizations

Experimental_Workflow cluster_Preparation Material Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Start Taxus Bark Dry Drying (40°C) Start->Dry Grind Grinding (e.g., 100-mesh) Dry->Grind Solvent_Extraction Solvent Extraction (e.g., UAE with Ethanol) Grind->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Taxane Extract Filtration->Crude_Extract Preliminary_Purification Preliminary Purification (e.g., Liquid-Liquid Extraction) Crude_Extract->Preliminary_Purification Column_Chromatography Column Chromatography (e.g., Silica Gel) Preliminary_Purification->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Purified this compound Prep_HPLC->Pure_Compound Analysis Purity Analysis (Analytical HPLC, MS) Pure_Compound->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_Extraction_Issues Extraction Optimization cluster_Purification_Issues Purification Troubleshooting Start Low Yield of This compound? Check_Solvent Optimize Solvent System Start->Check_Solvent Yes Check_Coelution Optimize HPLC Gradient Start->Check_Coelution No, yield is fine, but purity is low Check_Method Consider UAE/MAE Check_Solvent->Check_Method Check_Conditions Adjust Temp/Time Check_Method->Check_Conditions Check_Tailing Add Mobile Phase Modifier Check_Coelution->Check_Tailing Check_Degradation Test Compound Stability Check_Tailing->Check_Degradation

Caption: Troubleshooting logic for low yield or purity of this compound.

References

Improving the purity of 2-Deacetoxytaxinine B during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 2-Deacetoxytaxinine B.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract

Possible Cause Suggested Solution
Inefficient Extraction - Ensure the plant material (Taxus species, typically Taxus wallichiana) is properly dried and finely ground to maximize surface area. - Use an appropriate solvent system. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction. Soaking the material for an extended period (e.g., 24 hours) or using methods like sonication can improve extraction efficiency.
Degradation of this compound - Taxanes can be sensitive to acidic and alkaline conditions.[1] Ensure that the pH of the extraction and subsequent purification steps is maintained in a neutral range. - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.
Suboptimal Plant Material - The concentration of taxanes can vary depending on the plant species, geographical location, time of harvest, and the part of the plant used (e.g., needles, bark). It is advisable to source plant material from a reputable supplier with documented phytochemical profiles.

Problem 2: Co-elution of Impurities with this compound during Chromatography

Possible Cause Suggested Solution
Presence of Structurally Similar Taxanes - The genus Taxus contains a wide variety of structurally related taxanes, which makes chromatographic separation challenging.[2] - Employ a multi-step purification strategy. An initial separation using normal-phase column chromatography (e.g., silica (B1680970) gel) can remove less polar impurities. This is followed by a high-resolution technique like preparative High-Performance Liquid Chromatography (HPLC). - For preparative HPLC, optimize the mobile phase composition and gradient. A shallow gradient of acetonitrile (B52724) in water is often effective for separating taxanes.
Inadequate Column Resolution - For preparative HPLC, use a high-resolution column, such as a C18 column with a small particle size (e.g., 5 µm). - Optimize the flow rate. A lower flow rate can sometimes improve the resolution of closely eluting peaks. - Adjust the column temperature. Temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thereby influencing separation.[1]

Problem 3: Poor Peak Shape and Resolution in Preparative HPLC

Possible Cause Suggested Solution
Column Overloading - Reduce the injection volume or the concentration of the sample being loaded onto the column. Overloading is a common issue in preparative chromatography that leads to broad, asymmetric peaks.
Sample Solvent Incompatibility - Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
Column Degradation - If the column has been used extensively, its performance may decline. Flush the column with a strong solvent to remove any strongly retained compounds or consider replacing the column.

Frequently Asked Questions (FAQs)

Q1: What is a typical multi-step purification protocol for this compound?

A1: A general protocol for the isolation of taxanes like this compound involves the following steps:

  • Extraction: The dried and ground plant material (e.g., needles of Taxus wallichiana) is extracted with a polar solvent like methanol or ethanol.

  • Solvent Partitioning: The crude extract is concentrated and then partitioned between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water to separate the taxanes from water-soluble impurities.

  • Preliminary Column Chromatography: The organic phase is concentrated and subjected to normal-phase column chromatography on silica gel. A gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane in methanol can be used to elute fractions of increasing polarity.

  • Preparative HPLC: Fractions enriched with this compound are further purified by preparative reversed-phase HPLC (e.g., on a C18 column) using a gradient of acetonitrile and water.

Q2: What are the expected purity levels at different stages of purification?

Purification Stage Purity of 10-DAT (%) Purity of Paclitaxel (%)
Crude Extract< 10< 10
After Silica Gel Column Chromatography40 - 6050 - 70
After Preparative HPLC> 95> 99

Q3: What are the optimal conditions for the final preparative HPLC step?

A3: Based on successful purification of analogous taxanes, the following preparative HPLC conditions can be a good starting point for optimizing the purification of this compound:[1]

Parameter Value
Column C18, 250 mm x 20 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient A linear gradient of increasing acetonitrile concentration
Flow Rate 10 mL/min
Injection Volume 0.5 mL
Column Temperature 30 °C
Detection Wavelength 227 nm

Experimental Protocols

Protocol 1: General Multi-Step Purification of Taxanes

  • Extraction:

    • Air-dry and grind the needles of Taxus wallichiana.

    • Macerate the ground material in methanol at room temperature for 24 hours (repeat 3 times).

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition with n-hexane to remove non-polar impurities.

    • Subsequently, partition the aqueous layer with ethyl acetate. The taxanes will move into the ethyl acetate layer.

    • Evaporate the ethyl acetate to dryness.

  • Silica Gel Column Chromatography:

    • Dissolve the ethyl acetate extract in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the fractions enriched with this compound and evaporate the solvent.

    • Dissolve the residue in the initial mobile phase for preparative HPLC.

    • Purify the compound using a preparative HPLC system with conditions similar to those described in the table above.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification start Taxus wallichiana (Needles) extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Hexane/EtOAc/Water) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel prep_hplc Preparative HPLC (C18 Column) silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of This compound cause1 Co-eluting Impurities start->cause1 cause2 Column Overloading start->cause2 cause3 Suboptimal HPLC Conditions start->cause3 solution1a Optimize HPLC Gradient cause1->solution1a solution1b Multi-step Purification cause1->solution1b solution2 Reduce Sample Load cause2->solution2 solution3a Adjust Flow Rate cause3->solution3a solution3b Change Column Temperature cause3->solution3b

Caption: A troubleshooting guide for addressing low purity issues in this compound purification.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of 2-Deacetoxytaxinine B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a complex natural product with potential therapeutic applications. However, its intricate and largely nonpolar molecular structure results in poor solubility in aqueous solutions. This low solubility can significantly hinder its development as a therapeutic agent by limiting bioavailability and making it difficult to formulate for in vivo and in vitro studies.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[1][2][3] The most common and effective methods include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the drug's solubility.[3][4][5][6]

  • Surfactant-mediated solubilization (Micellar Solubilization): Employing surfactants to form micelles that encapsulate the hydrophobic drug molecules.[1]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent water solubility.[7][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state to improve its dissolution rate and solubility.[8][9]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution velocity.

Q3: Are there specific excipients recommended for parenteral formulations of poorly soluble drugs?

A3: Yes, for parenteral (injectable) formulations, the choice of excipients is critical to ensure safety, stability, and efficacy.[10][11][12] Common excipients for solubilizing poorly soluble active pharmaceutical ingredients (APIs) in parenteral products include:

  • Co-solvents: Ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG).[4]

  • Surfactants: Polysorbates (e.g., Polysorbate 80), poloxamers.

  • Complexing agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).[7][13]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution.

This is a common problem when a drug is dissolved in a strong organic solvent and then diluted into an aqueous buffer.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease the concentration of the final solution start->step1 Is the final concentration too high? step2 Incorporate a co-solvent in the aqueous phase start->step2 Is simple dilution not working? step3 Add a surfactant to the aqueous phase start->step3 Are co-solvents insufficient or undesirable? step4 Use a cyclodextrin-based formulation start->step4 Need a more robust solubilization strategy? end Solution Achieved step1->end Lower concentration prevents precipitation step2->end Co-solvent maintains solubility step3->end Micelles prevent precipitation step4->end Complexation enhances stability in aqueous media

Caption: Troubleshooting workflow for drug precipitation.

Possible Solutions & Experimental Protocols:

  • Protocol 1: Co-Solvent Approach

    • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, Ethanol).

    • Prepare the aqueous buffer (e.g., PBS) containing a certain percentage of a co-solvent (e.g., 10-40% polyethylene glycol 400).

    • Slowly add the stock solution to the co-solvent-containing buffer while vortexing to ensure rapid mixing.

    • Visually inspect for any signs of precipitation.

  • Protocol 2: Surfactant-Based Solubilization

    • Prepare the aqueous buffer containing a surfactant (e.g., 0.1-2% Polysorbate 80) at a concentration above its critical micelle concentration (CMC).

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Add the stock solution to the surfactant-containing buffer with gentle mixing.

    • Allow the solution to equilibrate to ensure micellar encapsulation.

Issue 2: Low and inconsistent results in cell-based assays.

This can be a direct consequence of the poor aqueous solubility of the compound, leading to an inaccurate effective concentration.

Troubleshooting Workflow:

G start Inconsistent Assay Results step1 Verify compound solubility in media start->step1 step2 Prepare formulation with Cyclodextrin step1->step2 Precipitation observed in cell culture media step3 Prepare a solid dispersion step1->step3 For higher concentrations or oral formulations step4 Consider a nanosuspension step1->step4 For very poor solubility or parenteral delivery end Consistent Results step2->end Improved solubility and consistent dosing step3->end Enhanced dissolution and bioavailability step4->end Increased surface area and dissolution rate G cluster_0 Hypothetical Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Induces

References

Stability testing and degradation analysis of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing and degradation analysis of 2-Deacetoxytaxinine B.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: As a complex diterpenoid with multiple ester functional groups, this compound is susceptible to degradation. For long-term storage, it is recommended to store the solid compound at -20°C or lower, protected from light and moisture. For short-term storage in solution, use a non-aqueous, aprotic solvent and store at -20°C. Avoid repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound and degradation studies of related taxoids like Paclitaxel (B517696), the primary degradation pathways are expected to be hydrolysis of the ester groups.[1] The ester linkages, particularly the acetate (B1210297) and cinnamate (B1238496) groups, are susceptible to cleavage under acidic, basic, and thermal stress. Oxidative degradation of the taxane (B156437) core may also occur.

Q3: Which analytical techniques are suitable for stability and degradation analysis?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most suitable techniques.[2][3][4] A reversed-phase C18 (RP-18) column is commonly used for chromatographic separation.[2][4][5] LC-MS/MS provides the sensitivity and specificity needed to identify and quantify degradation products, even at low levels.[2][5]

Q4: How much degradation is considered appropriate for forced degradation studies?

A4: The goal of forced degradation is to generate a representative profile of degradation products. Typically, achieving 5-20% degradation of the active pharmaceutical ingredient (API) is considered appropriate.[6] This ensures that primary degradation products are formed in sufficient quantities for detection and characterization without leading to overly complex secondary degradation.

Troubleshooting Guides

Problem 1: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase.

    • Solution: Optimize the mobile phase composition. For a C18 column, a gradient elution with acetonitrile (B52724) and water (or a buffered aqueous solution) is a good starting point. Adjust the gradient slope and organic modifier concentration to improve separation.

  • Possible Cause 2: Column degradation.

    • Solution: The use of harsh pH conditions can degrade the silica-based packing of the column. Ensure the mobile phase pH is within the column's recommended operating range (typically pH 2-8). If the column is old or has been subjected to extreme conditions, replace it.

  • Possible Cause 3: Sample overload.

    • Solution: Reduce the concentration of the injected sample. Overloading the column can lead to fronting or tailing peaks.

Problem 2: No degradation observed under stress conditions.

  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the severity of the stress conditions. This can be achieved by increasing the concentration of the stress agent (e.g., acid, base), raising the temperature, or extending the exposure time.[6]

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Solution: While this compound is expected to be labile, it might be resistant to specific conditions. Confirm that your analytical method is capable of detecting small changes in the parent compound concentration.

Problem 3: Complete degradation of the compound is observed.

  • Possible Cause 1: Stress conditions are too harsh.

    • Solution: Reduce the severity of the stress conditions. Use lower concentrations of stress agents, lower temperatures, or shorter exposure times. It is beneficial to perform time-point analyses to track the degradation progress.[7]

  • Possible Cause 2: Instability in the analytical method itself.

    • Solution: Ensure the compound is not degrading in the sample vial or during the analytical run. Analyze a control sample (unstressed) at the beginning and end of the sequence to check for stability under analytical conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies. The conditions provided are starting points and should be optimized for this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

2. Equipment:

  • Calibrated analytical balance

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

4. Stress Conditions (Suggested Starting Points):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound and the solution to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid and solution to light in a photostability chamber (ICH Q1B guidelines).

5. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples, if necessary.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze by a stability-indicating HPLC method (e.g., C18 column, gradient elution with acetonitrile/water, UV or MS detection).

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Results for this compound

Stress ConditionParameters% Assay of this compound% DegradationNumber of Degradation Products
Control -99.80.20
Acid Hydrolysis 0.1 M HCl, 60°C, 8h85.214.82
Base Hydrolysis 0.01 M NaOH, 25°C, 4h80.519.53
Oxidation 3% H₂O₂, 25°C, 24h91.38.71
Thermal 80°C, 48h (Solid)98.11.91
Photolytic ICH Q1B, 7 days (Solution)94.65.42

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

G Figure 1. General workflow for a forced degradation study. cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic 0.1 M HCl, 60°C prep_stock->acid base Basic 0.01 M NaOH, 25°C prep_stock->base oxid Oxidative 3% H2O2, 25°C prep_stock->oxid therm Thermal 80°C prep_stock->therm photo Photolytic ICH Q1B prep_stock->photo prep_stress Prepare Stress Agents (HCl, NaOH, H2O2) prep_stress->acid prep_stress->base prep_stress->oxid sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC-MS/MS Analysis neutralize->hplc data Data Interpretation (Identify Degradants, Pathway Elucidation) hplc->data

Caption: General workflow for a forced degradation study.

Proposed Degradation Pathway

G Figure 2. Proposed hydrolytic degradation pathway for this compound. parent This compound deg1 Degradant 1 (Loss of Cinnamate Ester) parent->deg1 Base/Acid Hydrolysis deg2 Degradant 2 (Loss of Acetate Ester) parent->deg2 Base/Acid Hydrolysis deg3 Degradant 3 (Loss of both Esters) deg1->deg3 Further Hydrolysis deg2->deg3 Further Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

References

Technical Support Center: Large-Scale Production of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 2-Deacetoxytaxinine B.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction, purification, and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction from plant material (e.g., needles and bark of Taxus wallichiana).2. Suboptimal solvent system.3. Degradation of the target molecule during extraction.1. Ensure plant material is properly dried and ground to a fine powder to maximize surface area.2. Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids, followed by a polar solvent like methanol (B129727) or ethanol.[1]3. Perform extractions at controlled, lower temperatures to minimize degradation.
Co-elution of Structurally Similar Taxanes during Chromatography 1. The complex mixture of taxoids in the crude extract.2. Insufficient resolution of the chromatographic method.1. Implement a multi-step purification strategy. Consider an initial purification step using normal-phase chromatography on silica (B1680970) gel.[1]2. For fine purification, utilize preparative reverse-phase high-performance liquid chromatography (RP-HPLC).3. Optimize HPLC parameters such as the mobile phase composition, gradient, flow rate, and column temperature to improve separation.[2]
Product Precipitation during Solvent Exchange or Concentration 1. Poor solubility of this compound in the new solvent.2. Supersaturation of the solution.1. Perform solvent exchange gradually to prevent rapid precipitation.2. Maintain the solution at a controlled temperature; solubility can be temperature-dependent.3. If precipitation occurs, attempt to redissolve by gentle warming or the addition of a minimal amount of a co-solvent in which the compound is more soluble.
Degradation of this compound during Storage 1. Instability of the taxane (B156437) structure, particularly in solution.2. Exposure to light, oxygen, or inappropriate temperatures.1. Store the purified compound as a dry powder whenever possible.2. If in solution, use a non-reactive solvent and store at low temperatures (e.g., -20°C or -80°C).3. Protect from light by using amber vials or by wrapping containers in foil. Consider storage under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent Purity between Batches 1. Variability in the composition of the raw plant material.2. Lack of standardization in the extraction and purification protocols.1. Source plant material from a consistent and well-characterized supply.2. Standardize all steps of the production process, including extraction times, solvent volumes, and chromatographic conditions.3. Implement in-process quality control checks using analytical HPLC to monitor the purity at various stages.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield of this compound to expect from Taxus wallichiana?

A1: The yield of taxanes from natural sources is generally low and can be variable. While specific large-scale production data for this compound is not widely published, studies on related taxanes suggest that yields are often a fraction of a percent of the dry weight of the plant material. For instance, a large-scale process for taxol from Taxus brevifolia yielded 0.04%.[3] Plant cell culture of Taxus wallichiana has been shown to produce 2-deacetoxytaxinine, with yields that can be equal to or higher than those from the stem bark, suggesting this as a promising alternative for more controlled and potentially higher-yield production.[4]

Q2: What is the most effective method for purifying this compound on a large scale?

A2: A multi-step chromatographic approach is generally most effective for the large-scale purification of taxanes.[5] This typically involves:

  • Initial clean-up: This can be achieved through liquid-liquid extraction or a preliminary column chromatography step using silica gel to remove a significant portion of impurities.[1]

  • Preparative Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating complex mixtures of taxanes.[2] Optimization of parameters is crucial for achieving high purity.

  • Crystallization: In some cases, crystallization can be used as a final polishing step to achieve high purity.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by assessing the peak area.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.

Q4: What are the key considerations for scaling up the purification process?

A4: When scaling up, consider the following:

  • Column Capacity: Ensure the chosen preparative HPLC column can handle the increased sample load without significant loss of resolution.

  • Solvent Consumption: Large-scale chromatography requires substantial volumes of high-purity solvents, which has cost and waste disposal implications.

  • Process Time: The time required for each purification cycle will impact overall throughput.

  • Automation: Automated systems can improve reproducibility and efficiency.

Q5: Are there any known stability issues with this compound?

A5: While specific stability data for this compound is limited, taxanes as a class can be susceptible to degradation. It is advisable to handle the purified compound with care, protecting it from excessive heat, light, and reactive chemicals. For long-term storage, it is best kept as a solid at low temperatures and under an inert atmosphere.

Quantitative Data

The following table summarizes typical parameters for the purification of taxanes using preparative HPLC, which can be adapted for this compound.

Parameter Value Reference
Column Type C18 bonded silica[2][3]
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water gradient[3]
Flow Rate 10 mL/min (for a specific column geometry)[2]
Injection Volume 0.5 mL (for a specific column geometry)[2]
Column Temperature 30 °C[2]
Purity Achieved (for related taxanes) >95%[2]

Experimental Protocols

Protocol 1: Extraction of Crude Taxanes from Taxus wallichiana

  • Preparation of Plant Material: Air-dry the needles and bark of Taxus wallichiana until a constant weight is achieved. Grind the dried material into a fine powder.

  • Initial Extraction:

    • Extract the powdered plant material with a suitable organic solvent (e.g., methanol or a mixture of methanol and water) at room temperature with constant agitation for 24-48 hours.[1]

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, which will contain the taxanes.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to yield a semi-purified taxane mixture.

Protocol 2: Large-Scale Purification by Preparative RP-HPLC

  • Sample Preparation: Dissolve the semi-purified taxane mixture in the initial mobile phase solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions (starting point for optimization):

    • Column: A suitable preparative C18 column.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from a lower to a higher concentration of acetonitrile in water. The exact gradient profile will need to be optimized based on analytical scale separations.

    • Flow Rate: Adjust the flow rate according to the column dimensions.[2]

    • Detection: UV detection at a suitable wavelength (e.g., 227 nm for many taxanes).

  • Fraction Collection: Collect fractions corresponding to the elution peak of this compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Visualizations

Challenges_in_2_Deacetoxytaxinine_B_Production cluster_extraction Extraction & Initial Processing cluster_purification Purification Cascade cluster_challenges Overarching Challenges raw_material Raw Material (Taxus wallichiana) extraction Solvent Extraction raw_material->extraction Low natural abundance crude_extract Crude Taxane Mixture extraction->crude_extract Inefficient extraction scalability Process Scalability extraction->scalability pre_purification Preliminary Chromatography crude_extract->pre_purification low_yield Low Overall Yield crude_extract->low_yield prep_hplc Preparative RP-HPLC pre_purification->prep_hplc Co-elution of similar taxanes pure_compound Pure this compound prep_hplc->pure_compound Low resolution prep_hplc->low_yield prep_hplc->scalability stability Compound Stability pure_compound->stability Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_stability Degradation Issues start Problem Encountered check_extraction Review Extraction Protocol start->check_extraction Low crude yield check_chromatography Analyze HPLC Data start->check_chromatography Low purity check_storage Verify Storage Conditions start->check_storage Product degradation optimize_solvents Optimize Solvent System check_extraction->optimize_solvents optimize_hplc Optimize HPLC Method check_chromatography->optimize_hplc add_step Add Purification Step check_chromatography->add_step use_inert_atm Use Inert Atmosphere check_storage->use_inert_atm

References

Troubleshooting poor reproducibility in 2-Deacetoxytaxinine B bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioassays with 2-Deacetoxytaxinine B, a microtubule-stabilizing agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vitro Tubulin Polymerization Assays

Question 1: My tubulin polymerization assay shows no or very weak polymerization in the control wells.

Answer: A lack of polymerization in the control group is a critical issue that points to problems with the core components of the assay. Here are the likely causes and solutions:

  • Inactive Tubulin: Tubulin is a sensitive protein. Improper storage (should be at -80°C), repeated freeze-thaw cycles, or incorrect buffer conditions can lead to denaturation.

    • Solution: Use a fresh aliquot of high-quality tubulin. Ensure your polymerization buffer (e.g., PEM buffer) is correctly prepared, at the right pH, and contains essential components like GTP and magnesium ions.

  • Incorrect Reagent Concentration: The concentration of tubulin and GTP is critical for polymerization.

    • Solution: Double-check your calculations and ensure the final concentrations in the assay are optimal. A typical tubulin concentration for this assay is in the range of 1-5 mg/mL.

  • Suboptimal Temperature: Tubulin polymerization is highly temperature-dependent and should be conducted at 37°C.

    • Solution: Pre-warm the microplate reader and all reagents (except tubulin, which should be kept on ice until use) to 37°C before initiating the assay.

Question 2: I am observing high variability between replicate wells in my tubulin polymerization assay.

Answer: High variability can obscure the true effect of this compound. The following factors are common culprits:

  • Inconsistent Pipetting: Small errors in pipetting volumes of tubulin or your test compound can lead to significant differences in polymerization rates.

    • Solution: Use calibrated pipettes and practice consistent pipetting techniques. A multichannel pipette can help improve consistency across a plate.

  • Temperature Gradients: Uneven heating of the microplate can cause different polymerization rates in different wells.

    • Solution: Ensure the plate reader provides uniform heating. Allow the plate to equilibrate to 37°C for a few minutes before starting the readings.

  • Air Bubbles: Bubbles in the wells can interfere with the absorbance or fluorescence readings.

    • Solution: Be careful not to introduce bubbles when pipetting. If bubbles are present, they can sometimes be removed by gently tapping the plate or by a brief centrifugation before reading.

Cell-Based Assays (Cytotoxicity & Immunofluorescence)

Question 3: The IC50 value of this compound varies significantly between experiments.

Answer: Reproducibility of IC50 values is a common challenge in cell-based assays. Several factors can contribute to this variability:

  • Cell Line Instability: Cancer cell lines can be genetically unstable and their characteristics can change over time with increasing passage number. This can alter their sensitivity to drugs.[1]

    • Solution: Use cell lines with a low passage number and regularly perform cell line authentication.

  • Inconsistent Cell Seeding Density: The initial number of cells seeded can affect their growth rate and drug sensitivity.

    • Solution: Optimize and standardize your cell seeding protocol to ensure consistent cell numbers in each well.

  • Variations in Drug Preparation: The stability of this compound in solution can affect its potency.

    • Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Serum Protein Binding: Components in the fetal bovine serum (FBS) used in cell culture media can bind to taxanes, reducing their effective concentration.

    • Solution: Be consistent with the source and percentage of FBS used in your experiments. If variability persists, consider using serum-free media for the duration of the drug treatment.

Question 4: I am not observing the expected microtubule bundling with this compound in my immunofluorescence experiments.

Answer: A lack of microtubule bundling, a characteristic effect of taxanes, can be due to several reasons:

  • Suboptimal Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time too short to induce significant microtubule stabilization and bundling.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Drug Efflux by P-glycoprotein: Some cell lines express high levels of the P-glycoprotein (P-gp) efflux pump, which can actively remove taxanes from the cell, reducing their intracellular concentration.

    • Solution: Test your cell line for P-gp expression. If it is high, you may need to use a higher concentration of this compound or co-incubate with a P-gp inhibitor.

  • Issues with the Staining Protocol: Problems with cell fixation, permeabilization, or antibody concentrations can lead to poor visualization of microtubules.

    • Solution: Optimize your immunofluorescence protocol. Ensure proper fixation to preserve microtubule structure and adequate permeabilization to allow antibody access. Titrate your primary and secondary antibodies to find the optimal concentrations.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of taxanes can vary significantly depending on the cell line and the assay conditions. The following table provides representative IC50 values for paclitaxel, a well-characterized taxane, in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in your experiments.

Cell LineCancer TypePaclitaxel IC50 (nM)
A549Lung Carcinoma5 - 20
HeLaCervical Cancer2 - 10
MCF7Breast Cancer1 - 15
OVCAR-3Ovarian Cancer10 - 50
PC-3Prostate Cancer5 - 25

Note: These values are approximate and can vary based on experimental conditions such as incubation time and the specific cytotoxicity assay used.

Experimental Protocols

1. In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol describes a turbidity-based assay to measure the effect of this compound on tubulin polymerization in a 96-well plate format. The increase in absorbance at 340 nm is proportional to the mass of polymerized microtubules.

Materials:

  • Purified tubulin protein (>97% pure)

  • GTP solution (100 mM)

  • PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • 96-well clear bottom plate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare Tubulin: On ice, dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in PEM buffer containing glycerol and 1 mM GTP.

  • Prepare Compound Dilutions: Prepare serial dilutions of this compound in PEM buffer. Include a vehicle control (DMSO).

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the compound dilutions.

  • Initiate Polymerization: Add the chilled tubulin solution to each well.

  • Measure Absorbance: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

2. Immunofluorescence Staining of Microtubules

This protocol details the procedure for visualizing the effect of this compound on the microtubule network in cultured cells.

Materials:

  • Cultured cells grown on sterile glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with fixation solution for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes. Wash again with PBS. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Troubleshooting_Workflow_Poor_Reproducibility Start Poor Reproducibility in Bioassay Check_Reagents Check Reagent Quality & Stability Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cell_Line Assess Cell Line Health & Consistency Start->Check_Cell_Line Check_Equipment Verify Equipment Calibration & Performance Start->Check_Equipment Sol_Reagents Use fresh aliquots Validate concentrations Check for precipitation Check_Reagents->Sol_Reagents Sol_Protocol Standardize pipetting Ensure consistent incubation times Control for temperature variations Check_Protocol->Sol_Protocol Sol_Cell_Line Use low passage number cells Perform cell line authentication Standardize seeding density Check_Cell_Line->Sol_Cell_Line Sol_Equipment Calibrate pipettes Validate plate reader performance Check_Equipment->Sol_Equipment Resolved Reproducibility Improved Sol_Reagents->Resolved Sol_Protocol->Resolved Sol_Cell_Line->Resolved Sol_Equipment->Resolved

Caption: A logical workflow for troubleshooting poor reproducibility.

Experimental_Workflow_Immunofluorescence Cell_Seeding 1. Cell Seeding on Coverslips Drug_Treatment 2. Treatment with this compound Cell_Seeding->Drug_Treatment Fixation 3. Fixation Drug_Treatment->Fixation Permeabilization 4. Permeabilization Fixation->Permeabilization Blocking 5. Blocking Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-tubulin) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (fluorescently-labeled) Primary_Ab->Secondary_Ab Counterstain 8. Nuclear Counterstain (DAPI) Secondary_Ab->Counterstain Mounting 9. Mounting Counterstain->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence analysis of microtubules.

Taxane_Apoptosis_Pathway Taxane This compound Microtubule Microtubule Stabilization Taxane->Microtubule binds to β-tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

Technical Support Center: Strategies to Reduce the Cytotoxicity of 2-Deacetoxytaxinine B and Related Taxoids in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at mitigating the cytotoxic effects of 2-Deacetoxytaxinine B and other novel taxoids on normal, healthy cells.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of our novel taxoid, this compound, in our normal cell line controls. What are the primary strategies to reduce this off-target toxicity?

A1: High cytotoxicity in normal cells is a common challenge with taxane-based compounds. The primary strategies to address this involve enhancing the therapeutic window by either increasing the selectivity of the drug for cancer cells or protecting normal cells. Key approaches include:

  • Targeted Drug Delivery: Encapsulating this compound in a nanocarrier system can limit its exposure to healthy tissues and promote accumulation in the tumor environment.

  • Combination Therapy: Co-administering this compound with another agent can allow for a dose reduction of the taxoid, thereby decreasing its toxicity to normal cells while maintaining or even enhancing its anti-cancer efficacy.

  • Structural Modification: If feasible, medicinal chemistry efforts can be employed to synthesize analogs of this compound with a potentially higher therapeutic index.

Q2: Which type of nanocarrier is most suitable for reducing the cytotoxicity of a hydrophobic compound like this compound?

A2: Several types of nanocarriers can be effective for hydrophobic drugs like taxoids. The choice often depends on the specific physicochemical properties of your compound and the desired release profile. Commonly used systems include:

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs within the lipid membrane. PEGylated (polyethylene glycol-coated) liposomes are often used to improve circulation time and reduce uptake by the reticuloendothelial system.

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to create a matrix that entraps the drug. The release of the drug can be controlled by the degradation rate of the polymer.

  • Micelles: These are self-assembling core-shell structures formed by amphiphilic block copolymers. The hydrophobic core can effectively load drugs like this compound, while the hydrophilic shell provides stability in aqueous environments.

Q3: How can we experimentally verify that a drug delivery system is reducing cytotoxicity in normal cells?

A3: A comparative cytotoxicity assay is the standard method. You should compare the IC50 (half-maximal inhibitory concentration) values of the free this compound versus the nanocarrier-encapsulated drug in both your target cancer cell line(s) and one or more normal cell lines. A successful formulation will exhibit a significantly higher IC50 value in normal cells compared to the free drug, while maintaining a low IC50 in cancer cells. This indicates a wider therapeutic window.

Q4: What are some rational combination therapies to explore with this compound to decrease its effective dose and associated toxicity?

A4: Synergistic combinations can allow for lower, less toxic doses of each agent. For taxanes, common and effective combinations include:

  • Platinum-Based Drugs (e.g., Cisplatin, Carboplatin): These DNA-damaging agents have a different mechanism of action than taxanes and have shown synergistic effects in various cancers. The combination can often lead to enhanced cancer cell killing at lower concentrations of each drug[1][2].

  • Targeted Therapies: If your cancer model overexpresses a particular receptor, a targeted agent against that receptor can be combined with this compound. This can increase the specificity of the treatment.

Q5: We are struggling to interpret our apoptosis assay results. What are the key signaling pathways activated by taxanes that lead to cell death?

A5: Taxanes primarily induce apoptosis by stabilizing microtubules, leading to mitotic arrest. This arrest triggers a cascade of signaling events, including:

  • JNK/SAPK Pathway Activation: Stress-activated protein kinases, particularly JNK, are activated in response to microtubule disruption. Activated JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2[3][4][5][6][7][8][9][10][11].

  • Bcl-2 Phosphorylation: Phosphorylation of the anti-apoptotic protein Bcl-2 is a key event in taxane-induced apoptosis. This phosphorylation can inhibit its protective function, leading to the release of pro-apoptotic factors from the mitochondria[7][8][12][13][14].

  • Caspase Activation: The signaling cascade ultimately converges on the activation of caspases, the executioners of apoptosis. Taxanes have been shown to activate initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3)[7].

Section 2: Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
High variability in cytotoxicity (MTT/MTS) assay results. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for consistency.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Drug precipitation at high concentrations.Check the solubility of this compound in your culture medium. Use a solvent control (e.g., DMSO) at the same concentration as in your highest drug dilution.
Nanoparticle formulation shows similar or higher toxicity than the free drug in normal cells. "Burst release" of the drug from the nanoparticles.Optimize the formulation to achieve a more sustained release profile. This may involve changing the polymer composition or drug-to-polymer ratio.
Toxicity of the nanoparticle components themselves.Test the cytotoxicity of "empty" nanoparticles (without the drug) to ensure the carrier itself is non-toxic at the concentrations used.
Inappropriate nanoparticle size or surface charge.Characterize the physicochemical properties of your nanoparticles (size, polydispersity, zeta potential). Nanoparticles that are too large or highly charged may exhibit non-specific toxicity.
Combination therapy is antagonistic or shows no improvement over monotherapy. Incorrect drug ratio or administration schedule.Perform a checkerboard assay with a range of concentrations for both drugs to identify synergistic ratios. Experiment with different administration schedules (e.g., sequential vs. concurrent).
The chosen combination is not synergistic for the specific cell lines.Re-evaluate the rationale for the combination. Consider drugs with complementary mechanisms of action.

Section 3: Quantitative Data on Taxoid Cytotoxicity

The following tables summarize the IC50 values of various novel taxoids in different cancer and normal cell lines. This data can serve as a benchmark for your own experiments.

Table 1: Comparative IC50 Values of Novel Taxoids in Cancer vs. Normal Cell Lines

Compound Cancer Cell Line IC50 (µM) Normal Cell Line IC50 (µM) Selectivity Index (Normal/Cancer)
164d A549 (Lung Carcinoma)0.0181HEK-293T (Human Embryonic Kidney)0.676837.4
164d DU-145 (Prostate Carcinoma)0.0101HEK-293T (Human Embryonic Kidney)0.676867.0
164d WM2664 (Melanoma)0.0062HEK-293T (Human Embryonic Kidney)0.6768109.2
Paclitaxel (B517696) MDA-MB-435 (Breast Cancer)0.001NCI/ADR-RES (Doxorubicin-Resistant Breast Cancer)0.30.003
SB-T-1216 MDA-MB-435 (Breast Cancer)0.0006NCI/ADR-RES (Doxorubicin-Resistant Breast Cancer)0.00180.333

Data for compound 164d from[15]. Data for Paclitaxel and SB-T-1216 from[12][16].

Section 4: Experimental Protocols

Protocol: Assessment of Cytotoxicity using MTT Assay

This protocol provides a general procedure for determining the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results and determine the IC50 value.

Protocol: Preparation of Docetaxel-Loaded PLGA Nanoparticles

This protocol describes a single emulsion-solvent evaporation method for encapsulating a taxoid within PLGA nanoparticles[1][3][5][17][18].

Materials:

  • PLGA (Polylactic-co-glycolic acid)

  • Docetaxel (or this compound)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 0.2% w/v in water)

  • Probe sonicator

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of Docetaxel and 100 mg of PLGA in 2 mL of DCM.

  • Emulsification: Add the organic phase to 40 mL of the aqueous PVA solution. Emulsify the mixture using a probe sonicator (e.g., 100 W for 2 minutes) in an ice bath.

  • Solvent Evaporation: Stir the resulting nanoemulsion on a magnetic stirrer for at least 3 hours at room temperature to allow the DCM to evaporate.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 1% sucrose) and freeze-dry for long-term storage.

Protocol: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry[4][15][19].

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Cold PBS

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time to induce apoptosis. Include untreated controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium as it may contain apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Section 5: Signaling Pathway and Workflow Diagrams

Taxane-Induced Apoptotic Signaling Pathway

Taxane_Apoptosis_Pathway cluster_cytoplasm Cytoplasm 2-Deacetoxytaxinine_B This compound Microtubules Microtubules 2-Deacetoxytaxinine_B->Microtubules Stabilizes TAK1 TAK1 Microtubules->TAK1 Activates JNK JNK TAK1->JNK Phosphorylates p_JNK p-JNK (Active) JNK->p_JNK Bcl2 Bcl-2 p_JNK->Bcl2 Phosphorylates p_Bcl2 p-Bcl-2 (Inactive) Bcl2->p_Bcl2 Bax Bax p_Bcl2->Bax No longer inhibits Mitochondrion Mitochondrial Outer Membrane Bax->Mitochondrion Translocates to Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion->Cytochrome_c Releases

Caption: Taxane-induced intrinsic apoptotic pathway.

Experimental Workflow for Evaluating Nanoparticle Formulations

Nanoparticle_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_decision Analysis & Decision Formulation Prepare Nanoparticle (e.g., PLGA) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Cytotoxicity Comparative Cytotoxicity (MTT Assay) Normal vs. Cancer Cells Characterization->Cytotoxicity Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Characterization->Apoptosis_Assay Data_Analysis Calculate IC50 & Selectivity Index Cytotoxicity->Data_Analysis Apoptosis_Assay->Data_Analysis Optimization Optimize Formulation (if needed) Data_Analysis->Optimization Low Selectivity In_Vivo Proceed to In Vivo Studies Data_Analysis->In_Vivo High Selectivity Optimization->Formulation Re-formulate

Caption: Workflow for developing and evaluating nanoparticle formulations.

Workflow for Assessing Combination Therapy

Combination_Therapy_Workflow cluster_screening Synergy Screening cluster_analysis Data Analysis cluster_validation Validation & Toxicity Assessment Monotherapy Determine IC50 of Single Agents Checkerboard Checkerboard Assay (Varying Concentrations) Monotherapy->Checkerboard CI_Calc Calculate Combination Index (CI) (e.g., Chou-Talalay method) Checkerboard->CI_Calc Isobologram Generate Isobologram Checkerboard->Isobologram Synergistic_Doses Validate Synergistic Doses in Cancer Cells CI_Calc->Synergistic_Doses CI < 1 (Synergy) Normal_Cell_Toxicity Assess Toxicity of Combination in Normal Cells Synergistic_Doses->Normal_Cell_Toxicity Decision Evaluate Therapeutic Window Normal_Cell_Toxicity->Decision

Caption: Workflow for evaluating synergistic and toxicity-reducing drug combinations.

References

Technical Support Center: Enhancing the Bioavailability of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of 2-Deacetoxytaxinine B, focusing on strategies to enhance its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?

A1: The primary challenges in achieving adequate in vivo bioavailability for this compound, a member of the taxane (B156437) family, are multifaceted and primarily stem from its physicochemical and pharmacokinetic properties. These include:

  • Poor Aqueous Solubility: Like many taxanes, this compound is a lipophilic molecule with low solubility in water. This inherent low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: The compound is susceptible to extensive metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes, particularly the CYP3A4 isoform. This metabolic process chemically alters the drug before it can reach systemic circulation, reducing the amount of active compound available.

  • P-glycoprotein (P-gp) Efflux: this compound is likely a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. P-gp actively transports the drug from inside the enterocytes back into the intestinal lumen, thereby limiting its net absorption.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above. The most promising approaches for taxanes like this compound include:

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymeric carrier to create an amorphous solid dispersion can significantly improve its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can enhance the solubility and absorption of lipophilic drugs. These systems can also facilitate lymphatic transport, partially bypassing first-pass metabolism.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and potentially enhance its uptake by intestinal cells.

  • Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins can increase the aqueous solubility of poorly soluble drugs.

  • Co-administration with P-gp and CYP3A4 Inhibitors: The bioavailability of taxanes can be significantly increased by co-administering them with inhibitors of P-gp and/or CYP3A4.

Q3: Are there any in vivo data available for the oral administration of this compound or related compounds?

A3: While specific pharmacokinetic data for orally administered this compound is limited in publicly available literature, a study on a closely related taxane, 2-deacetoxytaxinine J, reported in vivo activity in rats after oral administration at a dose of 10 mg/kg. However, the specific formulation used to achieve oral absorption was not detailed in the abstract. For other taxanes like paclitaxel (B517696) and docetaxel, numerous studies have demonstrated that their oral bioavailability can be significantly enhanced through various formulations, often in combination with P-gp inhibitors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and in vivo testing of this compound formulations.

Problem Potential Cause(s) Troubleshooting Steps
Low and variable oral bioavailability in preclinical animal models. 1. Poor dissolution of the compound in the GI tract.2. Significant first-pass metabolism.3. High P-gp efflux.1. Enhance Dissolution: - Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). - Formulate as a lipid-based system (e.g., SEDDS) to improve solubilization. - Reduce particle size to the nanoscale through techniques like nano-milling or precipitation.2. Inhibit Metabolism and Efflux: - Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) and/or a CYP3A4 inhibitor (e.g., ritonavir, ketoconazole). - Note: The use of inhibitors should be carefully considered and justified in the experimental design.
Precipitation of the compound in aqueous media during in vitro dissolution testing. The formulation is not robust enough to maintain the supersaturated state of the amorphous drug upon dilution.1. Optimize Solid Dispersion Formulation: - Screen different polymers and drug-to-polymer ratios to find the optimal combination for maintaining supersaturation. - Incorporate a precipitation inhibitor into the formulation.2. Refine Lipid-Based Formulation: - Adjust the ratio of oil, surfactant, and co-surfactant in SEDDS to ensure the formation of a stable microemulsion upon dilution.
**Inconsistent or poor

Technical Support Center: Method Validation for the Quantification of 2-Deacetoxytaxinine B in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of 2-Deacetoxytaxinine B in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during method validation for this compound?

A successful method validation for this compound should encompass the following key parameters to ensure the reliability and accuracy of the analytical data:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other endogenous or exogenous components in the biological matrix.

  • Accuracy: The closeness of the measured concentration to the true concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of this compound in samples within a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction procedure for this compound from the biological matrix.

  • Matrix Effect: The direct or indirect alteration of the analytical signal by co-eluting substances from the biological matrix.

  • Stability: The chemical stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing

  • Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

    • A:

      • Column Contamination: Residual matrix components or previously analyzed compounds may be adsorbed to the column. Solution: Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol) or perform a bake-out at a moderate temperature if the column chemistry allows.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Solution: Adjust the mobile phase pH. For taxanes, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is often beneficial on a C18 column.

      • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the analyte. Solution: Use an end-capped column or add a competing base (e.g., a low concentration of triethylamine) to the mobile phase.

      • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Solution: Dilute the sample and re-inject.

Issue 2: Low Recovery

  • Q: The extraction recovery for this compound is consistently below the acceptable range (e.g., <80%). How can I improve it?

    • A:

      • Inefficient Extraction Solvent: The chosen organic solvent may not be optimal for extracting this compound from the plasma matrix. Solution: Experiment with different extraction solvents or solvent mixtures. For taxane (B156437) derivatives, solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of these have shown good recovery.

      • Suboptimal pH during Extraction: The pH of the sample during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly impact recovery. Solution: Adjust the pH of the sample to ensure this compound is in a neutral form for better partitioning into the organic solvent during LLE.

      • Insufficient Vortexing/Mixing: Inadequate mixing during LLE will result in incomplete extraction. Solution: Increase the vortexing time and/or intensity to ensure thorough mixing of the aqueous and organic phases.

      • Improper SPE Cartridge Conditioning/Elution: For SPE, incorrect conditioning of the cartridge or use of an inappropriate elution solvent will lead to poor recovery. Solution: Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the elution solvent composition and volume. A recovery of 86% was achieved for the related compound Taxine (B1234092) B using a solid-phase extraction procedure.[1][2]

Issue 3: High Matrix Effect/Ion Suppression

  • Q: I am observing significant ion suppression for this compound, leading to poor sensitivity and reproducibility. What can I do to mitigate this?

    • A:

      • Co-eluting Matrix Components: Phospholipids (B1166683) and other endogenous components from plasma can co-elute with the analyte and suppress its ionization in the mass spectrometer. Solution:

        • Improve Chromatographic Separation: Modify the gradient elution profile to better separate this compound from the matrix interferences.

        • Optimize Sample Preparation: Employ a more rigorous sample clean-up technique. For example, switch from protein precipitation to LLE or SPE. SPE is generally more effective at removing phospholipids.

        • Use a Phospholipid Removal Plate/Column: These specialized products are designed to specifically remove phospholipids from the sample extract.

      • Choice of Internal Standard (IS): A non-ideal internal standard may not adequately compensate for matrix effects. Solution: Use a stable isotope-labeled internal standard (SIL-IS) of this compound if available. If not, select an analogue that has very similar chromatographic and mass spectrometric behavior. For the analysis of Taxine B, Docetaxel was successfully used as an internal standard.[1][2]

Issue 4: Inconsistent Results (Poor Precision)

  • Q: My intra- and inter-day precision values are outside the acceptable limits (>15% RSD). What are the likely sources of this variability?

    • A:

      • Inconsistent Sample Preparation: Manual sample preparation steps, such as pipetting and extraction, can introduce variability. Solution: Ensure all analysts are following the standard operating procedure (SOP) precisely. Use calibrated pipettes and ensure consistent timing for each step. Consider automating the sample preparation process if possible.

      • Instrument Instability: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent results. Solution: Perform regular system suitability tests and calibrations. Check for leaks in the LC system and ensure the mass spectrometer is properly tuned.

      • Analyte Instability: this compound may be degrading during sample processing or in the autosampler. Solution: Investigate the short-term stability of the analyte under the experimental conditions. Keep samples cooled in the autosampler if necessary.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for a similar taxane derivative, Taxine B.[1][2]

  • Sample Pre-treatment: To 1 mL of plasma, add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Internal Standard Spiking: Add the internal standard (e.g., Docetaxel) to all samples, calibration standards, and quality control samples.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and the internal standard with an appropriate volume (e.g., 2 x 1 mL) of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

LC-MS/MS Conditions

These conditions are a starting point and should be optimized for your specific instrumentation.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure adequate separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound and the internal standard to identify the precursor and product ions. For the related compound Taxine B, the precursor ion was m/z 584.2 and product ions were m/z 194.3 and m/z 107.1.[1][2]

Quantitative Data Summary

The following table presents representative quantitative data from a validated method for the closely related taxane, Taxine B, which can serve as a benchmark for the development of a this compound assay.[1][2]

ParameterValue
Linearity Range0.1 - 500 ng/g
Limit of Detection (LOD)0.4 ng/g
Limit of Quantification (LOQ)2 ng/g
Recovery86%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard & Analyte (for Cal/QC) Sample->Spike 1. Extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extract 2. Evap Evaporate & Reconstitute Extract->Evap 3. Inject Inject into LC-MS/MS Evap->Inject 4. Separate Chromatographic Separation Inject->Separate 5. Detect Mass Spectrometric Detection (MRM) Separate->Detect 6. Integrate Peak Integration & Quantification Detect->Integrate 7. Validate Method Validation (Accuracy, Precision, etc.) Integrate->Validate 8. Report Final Report Validate->Report 9.

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Workflow cluster_peak Peak Shape Issues cluster_quant Quantification Issues cluster_solutions Potential Solutions Start Problem Encountered PeakShape Poor Peak Shape? Start->PeakShape Quant Inaccurate/Imprecise Quantification? Start->Quant Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Split Split Peak PeakShape->Split Yes Sol_Column Check/Clean/Replace Column Tailing->Sol_Column Sol_MobilePhase Optimize Mobile Phase Tailing->Sol_MobilePhase Fronting->Sol_Column Split->Sol_Column LowRecovery Low Recovery Quant->LowRecovery Yes HighRSD High RSD Quant->HighRSD Yes MatrixEffect Matrix Effect Quant->MatrixEffect Yes Sol_Extraction Optimize Extraction Method LowRecovery->Sol_Extraction HighRSD->Sol_Extraction Sol_Instrument Check Instrument Performance HighRSD->Sol_Instrument MatrixEffect->Sol_MobilePhase MatrixEffect->Sol_Extraction Sol_IS Check Internal Standard MatrixEffect->Sol_IS

Caption: Troubleshooting decision tree for this compound bioanalysis.

References

Addressing challenges in the chemical synthesis of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 2-Deacetoxytaxinine B. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthetic challenge. Drawing upon established strategies for the synthesis of closely related taxane (B156437) cores, this guide offers practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for accessing the this compound core?

A1: A common and effective strategy involves a convergent approach, where the A and C rings of the taxane core are synthesized separately and then coupled. The crucial and often challenging eight-membered B ring is then formed via an intramolecular cyclization. A key transformation in this approach is the intramolecular vinylogous aldol (B89426) reaction to construct the tricyclic taxane skeleton. Subsequent late-stage functionalization, including the introduction of the C19 methyl group and various oxygenated moieties, completes the synthesis.

Q2: What are the most critical and challenging steps in the synthesis of the this compound core?

A2: The two most formidable challenges are the construction of the sterically congested 6/8/6 tricyclic system and the stereoselective installation of multiple functional groups. Specifically, the formation of the eight-membered B-ring via intramolecular cyclization is often low-yielding due to competing side reactions.[1] Additionally, controlling the stereochemistry at various chiral centers throughout the synthesis requires careful selection of reagents and reaction conditions.

Q3: Why is the choice of protecting groups so critical in this synthesis?

A3: The synthesis of a complex molecule like this compound involves numerous steps where specific functional groups must react while others remain unchanged. Protecting groups act as temporary masks for reactive sites.[2][3] An effective protecting group strategy is essential for preventing unwanted side reactions, controlling regioselectivity, and ensuring the successful progression of the synthetic sequence. The choice of protecting groups is dictated by their stability to a range of reaction conditions and their selective removal without affecting other parts of the molecule.

Troubleshooting Guides

Problem 1: Low Yield in the Eight-Membered Ring Cyclization

The intramolecular vinylogous aldol reaction to form the B-ring is a critical step, and low yields are a common issue.

Potential Cause Troubleshooting Solution Key Experimental Details
Suboptimal Lewis Acid The choice of Lewis acid is crucial for promoting the desired cyclization. While various Lewis acids can be attempted, Me₂AlOTf has been shown to be effective in similar systems.[1]Use freshly prepared Me₂AlOTf. Ensure anhydrous conditions as water can deactivate the Lewis acid.
Competing Side Reactions Aldehyde decomposition and spirocyclization are common competing pathways that reduce the yield of the desired tricyclic product.[1]Carefully control the reaction temperature, starting at low temperatures (e.g., -78 °C) and slowly warming as needed. Monitor the reaction closely by TLC to avoid prolonged reaction times that can favor side product formation.
Incorrect Substrate Conformation The precursor for the cyclization may not readily adopt the necessary conformation for the intramolecular reaction to occur efficiently.While difficult to directly control, ensuring the purity of the cyclization precursor is important. Conformational analysis using computational methods could provide insights into more favorable substrate designs.
Problem 2: Difficulty in the Installation of the C19 Methyl Group

The introduction of the C19 methyl group often involves a multi-step sequence, with potential for low yields or undesired byproducts. A common strategy involves the Birch reduction of a cyclopropyl (B3062369) ketone.[1]

Potential Cause Troubleshooting Solution Key Experimental Details
Incomplete Birch Reduction The reduction of the cyclopropyl ketone can be sluggish or incomplete, leading to a mixture of starting material and product.Use a sufficient excess of lithium metal and a proton source (e.g., t-BuOH) in liquid ammonia (B1221849). Ensure the reaction is carried out at a low temperature (-78 °C) to maintain the ammonia as a liquid and control reactivity.
Over-reduction or Side Reactions Other functional groups in the molecule may be sensitive to the strongly reducing conditions of the Birch reaction.Carefully select protecting groups for sensitive functionalities that are stable to dissolving metal reductions. The reaction time should be optimized to achieve complete conversion of the starting material without causing significant degradation.
Low Yield in Cyclopropanation The preceding step of forming the cyclopropyl ketone via a hydroxyl-group-directed cyclopropanation can be low yielding.Use freshly prepared Simmons-Smith reagent (Et₂Zn, CH₂I₂). The reaction is often sensitive to the stoichiometry of the reagents and the reaction temperature.

Experimental Protocols

Key Experiment: Eight-Membered B-Ring Cyclization via Intramolecular Vinylogous Aldol Reaction

This protocol is adapted from the total synthesis of (±)-taxusin by Kuwajima et al. and is a representative method for constructing the taxane core.[1]

Procedure:

  • To a solution of the acyclic precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.01 M) at -78 °C under an argon atmosphere, add a solution of Me₂AlOTf (1.2 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.

Diagrams

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Cyclization Reaction cluster_workup Workup and Purification cluster_end Final Product A Acyclic Precursor B Dissolve in CH₂Cl₂ Cool to -78 °C A->B Step 1 C Add Me₂AlOTf B->C Step 2 D Stir and Monitor by TLC C->D Step 3 E Quench with NaHCO₃ D->E Step 4 F Extract with CH₂Cl₂ E->F Step 5 G Dry and Concentrate F->G Step 6 H Column Chromatography G->H Step 7 I Tricyclic Taxane Core H->I Step 8

Figure 1. Experimental workflow for the eight-membered B-ring cyclization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield in Cyclization Cause1 Suboptimal Lewis Acid? Start->Cause1 Cause2 Side Reactions Dominating? Start->Cause2 Cause3 Impure Starting Material? Start->Cause3 Sol1 Screen Different Lewis Acids (e.g., Me₂AlOTf) Cause1->Sol1 Sol2 Optimize Reaction Temperature and Time Cause2->Sol2 Sol3 Re-purify Acyclic Precursor Cause3->Sol3

Figure 2. Troubleshooting logic for low yield in the B-ring cyclization.

References

Technical Support Center: Optimizing Cell-Based Assays for 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Deacetoxytaxinine B. Given the limited specific literature on this compound, this guide integrates best practices for taxane-like molecules to offer a robust framework for assay optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific studies on this compound are limited, as a member of the taxane (B156437) family, it is hypothesized to function as a microtubule-stabilizing agent. This action disrupts the dynamic instability of microtubules, which is critical for mitotic spindle formation. The stabilization of microtubules leads to a prolonged arrest of the cell cycle in the G2/M phase, which can ultimately trigger programmed cell death (apoptosis).

Q2: Which cell lines are appropriate for testing this compound?

A2: The choice of cell line should be guided by your research question. For general anticancer screening, common cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer), A549 (lung cancer), or HeLa (cervical cancer) are often used. A related compound, 2-deacetoxytaxinine J, has shown activity against MCF-7 and MDA-MB-231 breast cancer cells.[1] It is crucial to include a non-cancerous cell line (e.g., HEK-293) to assess cytotoxic selectivity.[1]

Q3: What is a suitable starting concentration range for this compound in a cytotoxicity assay?

A3: When no prior information is available for a compound, it is advisable to test a broad concentration range.[2] A common starting point is a serial dilution from 100 µM down to 1 nM.[3] For taxane-like compounds, cytotoxic effects are often observed in the micromolar to nanomolar range. For example, a related taxane showed significant activity at 10 µM and 20 µM concentrations.[1]

Q4: What is the optimal incubation time for observing the effects of this compound?

A4: The optimal incubation time depends on the cell line's doubling time and the endpoint being measured. For cytotoxicity assays like MTT, incubation periods of 24, 48, or 72 hours are standard to allow for effects on cell proliferation to become apparent.[3] For mechanistic studies, such as observing mitotic arrest or early apoptotic events, shorter time points (e.g., 6, 12, 18 hours) may be more appropriate.

Q5: My cell viability results are highly variable. What are the common causes?

A5: High variability in cell-based assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes.[4]

  • Edge Effects: The outer wells of a microplate are prone to evaporation. It's good practice to fill these wells with sterile PBS or media without cells and use only the inner wells for your experiment.[4]

  • Compound Precipitation: Visually inspect the wells after adding the compound to ensure it is fully dissolved in the culture medium.

  • Contamination: Regularly check for microbial contamination, which can significantly impact cell health and assay results.[4]

Troubleshooting Guides

Problem 1: No Cytotoxic Effect Observed
Possible CauseRecommended Solution
Compound Inactivity Ensure the compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).
Suboptimal Concentration The concentration range may be too low for your cell line. Perform a broad dose-response experiment (e.g., 1 nM to 100 µM) to identify the effective range.[2][3]
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps. Consider using a different, known-sensitive cell line as a positive control.
Insufficient Incubation Time The treatment duration may be too short for cytotoxic effects to manifest. Extend the incubation period (e.g., test at 24, 48, and 72 hours).
Assay Interference The compound may interfere with the assay chemistry (e.g., reducing MTT reagent). Validate results with an alternative viability assay, such as a CyQUANT LDH Cytotoxicity Assay or an ATP-based luminescent assay.[4][5][6]
Problem 2: Inconsistent Apoptosis Assay Results
Possible CauseRecommended Solution
Asynchronous Cell Population Cells are at different stages of the cell cycle, leading to varied responses. Consider synchronizing the cells before treatment for a more uniform apoptotic induction.
Incorrect Time Point Apoptotic events occur within a specific timeframe. Conduct a time-course experiment (e.g., 6, 12, 18, 24 hours) to identify the peak time for caspase activation or PARP cleavage.
Low Protein Concentration For Western blot analysis, insufficient protein loading can lead to weak or undetectable signals. Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of all samples.[7]
Inefficient Cell Lysis Incomplete cell lysis will result in lower yields of target proteins. Use a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors and ensure adequate incubation on ice.[8]
Caspase Assay Timing In colorimetric or fluorometric caspase assays, the signal can diminish over time. Ensure you are reading the plate within the optimal window as specified by the manufacturer's protocol.[9]

Data Presentation

Table 1: Representative Cytotoxicity Data for a Taxane Compound

The following table presents hypothetical, yet representative, quantitative data for a taxane compound tested against various cell lines using an MTT assay after 48 hours of treatment. These values can serve as a benchmark when designing experiments for this compound.

Cell LineCompoundIC₅₀ (µM)Selectivity Index (SI)¹
MCF-7 (Breast Cancer)2-deacetoxytaxinine J²20.0>2.5
MDA-MB-231 (Breast Cancer)2-deacetoxytaxinine J²10.0>5.0
HEK-293 (Normal Kidney)2-deacetoxytaxinine J²>50.0N/A

¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. An SI value greater than 2 is generally considered to indicate selective cytotoxicity. ² Data is for the related compound 2-deacetoxytaxinine J and should be used for reference only.[1]

Table 2: Expected Changes in Apoptosis Marker Expression

This table summarizes the expected outcomes from a Western blot analysis of a cancer cell line treated with an effective concentration of a taxane-like compound for 24 hours. Data is presented as a fold change relative to an untreated control.

Protein TargetExpected ChangeRationale
Bcl-2 DecreaseDownregulation of this anti-apoptotic protein promotes apoptosis.
Bax IncreaseUpregulation of this pro-apoptotic protein promotes apoptosis.
Bax/Bcl-2 Ratio IncreaseA key indicator of the cell's commitment to the intrinsic apoptotic pathway.[7]
Cleaved Caspase-3 IncreaseActivation of this executioner caspase is a hallmark of apoptosis.
Cleaved PARP IncreasePARP is a substrate of cleaved caspase-3; its cleavage indicates active apoptosis.[1][7]

Visualizations

Taxane_Signaling_Pathway Hypothesized Signaling Pathway for this compound cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 2DTB This compound Microtubules Microtubules 2DTB->Microtubules Stabilization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Disruption of Dynamics Bcl2 Bcl-2 (Anti-apoptotic) CytoC Cytochrome c Bcl2->CytoC Inhibition Bax Bax (Pro-apoptotic) Bax->CytoC Release Casp9 Pro-caspase-9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-caspase-3 aCasp3 Active Caspase-3 Casp3->aCasp3 aCasp9->Casp3 Cleavage PARP PARP aCasp3->PARP Cleavage Apoptosis Apoptosis aCasp3->Apoptosis CytoC->Casp9 Activation DNA_Frag DNA Fragmentation PARP->DNA_Frag Leads to Mitotic Arrest->Bcl2 Inhibition Mitotic Arrest->Bax Activation

Caption: Hypothesized signaling cascade for this compound.

Experimental_Workflow Experimental Workflow for Assay Optimization start Start: Select Cell Lines (Cancer & Normal) step1 Determine Optimal Seeding Density start->step1 step2 Dose-Response Assay (e.g., MTT) Broad Range (1 nM - 100 µM) step1->step2 step3 Time-Course Experiment (24h, 48h, 72h) step2->step3 decision1 Effective IC₅₀ Determined? step3->decision1 step4 Calculate IC₅₀ and Select Concentrations (e.g., 0.5x, 1x, 2x IC₅₀) decision1->step4 Yes troubleshoot Troubleshoot: - Check Compound Solubility - Verify Cell Health - Use Alternative Assay decision1->troubleshoot No step5 Mechanism of Action Assays (Apoptosis, Cell Cycle) step4->step5 end Data Analysis & Interpretation step5->end troubleshoot->step2

Caption: General workflow for optimizing cell-based assay conditions.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results cluster_assay Assay Issue cluster_compound Compound Issue cluster_cells Cell Culture Issue start Unexpected Result (e.g., No Effect, High Variability) q1 Are Controls Behaving as Expected? (Positive & Vehicle) start->q1 q2 Is Positive Control Failing? q1->q2 No q3 Is the issue compound-specific? q1->q3 Yes a1 Review Assay Protocol a2 Check Reagent Integrity a1->a2 a3 Validate with Alternative Assay a2->a3 c1 Check Compound Solubility/Stability c2 Prepare Fresh Stock c1->c2 c3 Re-evaluate Concentration Range c2->c3 cl1 Check for Contamination cl2 Verify Cell Health & Passage Number cl1->cl2 cl3 Optimize Seeding Density cl2->cl3 q2->a1 Yes q2->q3 No (Vehicle Control Issue) q3->c1 Yes q3->cl1 No (Systemic Issue)

Caption: A decision tree for troubleshooting cell-based assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only and untreated controls.[3]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the untreated control (100% viability) and calculate the IC₅₀ value.

Protocol 2: Caspase-3 Colorimetric Assay

This assay detects the activity of caspase-3, a key executioner in apoptosis.[9]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time. Include positive and negative controls.

  • Cell Lysis: Harvest the cells and centrifuge at 500 x g for 5 minutes. Wash with ice-cold PBS. Resuspend the cell pellet in 100 µL of chilled cell lysis buffer and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Assay Reaction: In a 96-well plate, add 50 µg of protein from each sample to separate wells. Adjust the volume to 50 µL with lysis buffer.

  • Substrate Addition: Add 50 µL of 2x reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation & Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm.

  • Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Protocol 3: Western Blot for Apoptosis Markers

This protocol allows for the detection of specific proteins involved in the apoptotic pathway.[1][7]

  • Protein Extraction: Treat, harvest, and lyse cells as described in the Caspase-3 assay protocol (Steps 1-4).

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.[7]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin), diluted in blocking buffer.[7][8]

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) detection reagent and capture the signal using a digital imaging system.[8]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein bands to the loading control to compare expression levels across samples.[8]

References

Technical Support Center: Minimizing Batch-to-Batch Variability in 2-Deacetoxytaxinine B Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing batch-to-batch variability in the extraction of 2-deacetoxytaxinine B. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the extraction and analysis of this taxane.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in this compound extracts can be attributed to three main areas: the quality and consistency of the raw plant material, inconsistencies in the extraction process, and variations in post-extraction handling.[1][2][3][4] Key factors include genetic differences in plant populations, geographical location and soil conditions, and varying climatic conditions.[5] The harvesting time and methods, as well as post-harvest processing and storage, also play a crucial role.[5]

Q2: Which plant species is the primary source of this compound, and what parts of the plant should be used?

The primary natural source of this compound is Taxus wallichiana, commonly known as the Himalayan Yew.[6][7] While the compound can be found in various parts of the plant, the needles and bark are most frequently used for extraction.[7][8] It has also been isolated from in vitro callus cultures of T. wallichiana.[8]

Q3: What are the recommended solvents for extracting this compound?

For the extraction of taxanes like this compound, polar organic solvents are generally effective. Methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction from the plant material.[7][9] The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted impurities.

Q4: How can I monitor the purity of my this compound extract during the purification process?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. By comparing the TLC profile of your fractions against a this compound reference standard, you can identify the fractions containing the target compound and assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher-resolution analysis of the extract's purity.

Q5: What are the critical parameters to control during the extraction process to ensure consistency?

To ensure batch-to-batch consistency, it is crucial to standardize several extraction parameters. These include the solvent-to-solid ratio, extraction time, temperature, and the particle size of the raw material.[5][10] Implementing and strictly adhering to a standard operating procedure (SOP) for each of these parameters is essential.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: Insufficient solvent volume, extraction time, or inadequate agitation.Optimize the solvent-to-solid ratio, increase the extraction time, and ensure thorough mixing of the plant material and solvent. Consider using extraction enhancement techniques like ultrasonication or microwave-assisted extraction.[10][11]
Degradation of Target Compound: Exposure to high temperatures, extreme pH, or prolonged exposure to light.Conduct extractions at controlled, moderate temperatures. Use neutral pH solvents where possible and protect extracts from light, especially during long-term storage.
Poor Quality Raw Material: Low concentration of the target compound in the plant material due to harvesting time, geographical source, or improper storage.Source plant material from a consistent and reputable supplier. If possible, perform a preliminary analysis on a small sample of the raw material to quantify the this compound content before large-scale extraction.
Inconsistent Purity Between Batches Variable Extraction of Impurities: Changes in solvent polarity, temperature, or extraction time can alter the co-extraction of other compounds.Strictly adhere to a validated extraction protocol with defined parameters for solvent composition, temperature, and time.
Inefficient Purification: Overloading the chromatography column, improper solvent gradient, or inconsistent fraction collection.Optimize the loading capacity of your chromatography column. Develop a robust gradient elution method and use clear criteria for pooling fractions based on TLC or HPLC analysis.
Solvent Inconsistencies: Variations in the grade or composition of the solvents used.Use high-purity (e.g., HPLC grade) solvents from a reliable supplier to minimize variability.
Presence of Interfering Peaks in HPLC Analysis Co-eluting Impurities: Other compounds in the extract have similar retention times to this compound under the current HPLC conditions.Modify the HPLC method. Adjust the mobile phase composition, gradient profile, or change the column chemistry (e.g., from C18 to a phenyl-hexyl column) to improve the resolution between peaks.
Sample Matrix Effects (LC-MS/MS): Other components in the extract are suppressing or enhancing the ionization of this compound.Improve the sample clean-up procedure before LC-MS/MS analysis. Consider using solid-phase extraction (SPE) to remove interfering matrix components.
Contamination: Contamination from glassware, solvents, or handling.Ensure all glassware is thoroughly cleaned. Use fresh, high-purity solvents and follow good laboratory practices to avoid cross-contamination.

Experimental Protocols

Protocol 1: Extraction of this compound from Taxus wallichiana Needles
  • Preparation of Plant Material:

    • Air-dry the needles of Taxus wallichiana in the shade to prevent the degradation of thermolabile compounds.

    • Grind the dried needles into a fine powder to increase the surface area for extraction.

  • Maceration Extraction:

    • Soak the powdered plant material in methanol (or 80% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container.

    • Agitate the mixture periodically for 48-72 hours at room temperature.

    • Filter the extract through cheesecloth or filter paper to separate the plant debris.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates from all extractions.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with the starting mobile phase until the bed is stable.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate along with a this compound reference standard.

    • Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate).

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Pool the fractions that show a spot corresponding to the reference standard.

  • Final Concentration:

    • Combine the purified fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Quantification of this compound by HPLC-UV
  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions (Starting Point for Method Development):

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (or Methanol)

    • Gradient Elution: A linear gradient starting from a lower percentage of Mobile Phase B to a higher percentage over 20-30 minutes. A typical starting point could be 40% B to 80% B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Based on the UV absorbance spectrum of this compound (a photodiode array detector is useful for determining the optimal wavelength).

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30°C

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of a certified this compound reference standard in methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh the dried extract and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Extraction_Workflow cluster_raw_material Raw Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Taxus wallichiana Needles drying Air Drying raw_material->drying grinding Grinding to Fine Powder drying->grinding extraction Maceration with Methanol grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration_purified Solvent Evaporation pooling->concentration_purified hplc_analysis HPLC-UV Quantification concentration_purified->hplc_analysis

Caption: Workflow for the extraction, purification, and analysis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Poor Raw Material Quality start->cause1 cause2 Incomplete Extraction start->cause2 cause3 Compound Degradation start->cause3 solution1a Source from reliable supplier cause1->solution1a solution1b Pre-screen raw material cause1->solution1b solution2a Optimize solvent-to-solid ratio cause2->solution2a solution2b Increase extraction time/agitation cause2->solution2b solution2c Use ultrasonication/microwave cause2->solution2c solution3a Control temperature cause3->solution3a solution3b Avoid extreme pH cause3->solution3b solution3c Protect from light cause3->solution3c

Caption: Troubleshooting logic for addressing low yields of this compound.

References

Technical Support Center: Refinement of Animal Models for 2-Deacetoxytaxinine B Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deacetoxytaxinine B and related taxane (B156437) compounds in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound? A: this compound is a taxane diterpenoid. Taxanes as a class are microtubule-stabilizing agents.[1][2] They bind to β-tubulin, which disrupts the normal dynamic instability of microtubules.[1][2] This interference with microtubule function leads to a sustained block in the metaphase/anaphase stage of mitosis and ultimately induces programmed cell death (apoptosis).[3][4]

Q2: Which type of animal model is most appropriate for testing this compound? A: The choice of animal model is critical and depends on the specific research question. Common models include:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[5] This is a common starting point for initial efficacy testing.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[5][6] PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.[6]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the compound with the immune system.[5]

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic mutations, closely mimicking human cancer development.[5][6]

Q3: My compound shows good in vitro activity but poor in vivo efficacy. What are the potential reasons? A: This is a common challenge in drug development. Several factors could be responsible:

  • Pharmacokinetics (PK): The drug may have poor absorption, rapid metabolism, or high clearance in the animal model, preventing it from reaching therapeutic concentrations at the tumor site.

  • Drug Efflux: The tumor cells in the in vivo environment may upregulate drug efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell.[3]

  • Tumor Microenvironment: The complex in vivo microenvironment, which is absent in 2D cell culture, can create barriers to drug penetration and promote resistance.

  • Solubility and Formulation: The compound may not be adequately soluble in the formulation used for in vivo administration, leading to poor bioavailability.

Q4: How do I determine the starting dose for my in vivo efficacy study? A: The initial dose is typically determined from a Maximum Tolerated Dose (MTD) study.[7] The MTD is the highest dose that can be administered without causing unacceptable toxicity.[7] It is recommended to start with a dose that is a fraction of the MTD and escalate from there based on efficacy and tolerability. For some classes of anticancer drugs, a starting dose of one-tenth the mouse MTD (in mg/m²) has been shown to be safe.

Troubleshooting Guides

This section provides guidance on common issues encountered during various phases of animal model experiments.

Phase 1: Experimental Planning & Setup
Problem/Question Potential Causes Recommended Solutions
Inconsistent Tumor Growth - Cell line viability or passage number issues.[8] - Improper cell handling and injection technique. - Variation in animal health or age.- Use cells with a low passage number and ensure high viability (>95%) before injection.[8] - Standardize the injection volume, cell concentration, and injection site. - Use age- and weight-matched animals for all experimental groups.
Poor Tumor Engraftment (PDX Models) - Low tumor quality from the patient. - Incorrect implantation site (subcutaneous vs. orthotopic).[5] - Insufficiently immunocompromised mouse strain.- Use fresh, high-quality tumor tissue for implantation. - Choose the implantation site that best mimics the primary human tumor.[5] - Consider using more severely immunodeficient strains like NOD-scid IL2Rgammanull (NSG) mice.
Compound Solubility Issues in Formulation - The compound has low aqueous solubility. - The chosen vehicle is inappropriate.- Test various pharmaceutically acceptable vehicles (e.g., saline, PBS, solutions with DMSO, Tween 80, or PEG). - Perform a solubility test of the final formulation before administration.
Phase 2: During the In Vivo Study
Problem/Question Potential Causes Recommended Solutions
High Animal Toxicity or Weight Loss (>20%) - The administered dose is above the MTD. - The formulation vehicle is toxic. - Off-target effects of the compound.- Immediately reduce the dose or dosing frequency. - Run a control group treated only with the vehicle to assess its toxicity. - Monitor animals daily for clinical signs of toxicity and adhere to humane endpoints.[8]
No Apparent Antitumor Effect - The dose is too low. - The dosing schedule is not optimal. - The tumor model is resistant to the drug's mechanism of action. - Rapid drug metabolism or clearance.- Increase the dose in subsequent cohorts, not exceeding the MTD. - Adjust the dosing frequency based on preliminary pharmacokinetic data. - Test the compound in multiple, diverse animal models. - Conduct a pharmacokinetic study to determine drug exposure at the tumor site.
High Variability in Tumor Volume Within a Group - Inconsistent drug administration (e.g., oral gavage or IP injection). - Measurement error with calipers. - Tumor ulceration or necrosis affecting measurements.- Ensure all technical staff are properly trained in dosing techniques. - Have two independent researchers measure tumors if possible. - Note any tumors with ulceration; these may need to be excluded from analysis based on pre-defined criteria.
Phase 3: Data Analysis & Interpretation
Problem/Question Potential Causes Recommended Solutions
Results Not Reproducible - Biological variability in animals or tumor models. - Subtle changes in experimental protocol or reagents. - Cell line evolution or contamination (e.g., mycoplasma).[8]- Increase the number of animals per group to improve statistical power. - Maintain detailed and consistent experimental records. - Regularly test cell lines for identity and contamination.[8]
Lack of Correlation Between Tumor Size and Biomarker of Interest - The chosen biomarker is not directly on the drug's signaling pathway. - Timing of sample collection is not optimal to observe changes. - Heterogeneity within the tumor.- Re-evaluate the mechanism of action and select a more appropriate pharmacodynamic biomarker. - Perform a time-course study to determine the optimal time point for biomarker analysis. - Analyze multiple tumor samples or use imaging techniques to assess heterogeneity.

Quantitative Data Summary

The following table summarizes in vivo efficacy data for 2-deacetoxytaxinine J, a compound closely related to this compound. This data can serve as a reference for initial experimental design.

Table 1: In Vivo Efficacy of 2-deacetoxytaxinine J in a Rat Mammary Tumor Model [9]

Compound Animal Model Tumor Type Dose Administration Route Duration Outcome

| 2-deacetoxytaxinine J | Virgin female Sprague Dawley rats | DMBA-induced mammary tumors | 10 mg/kg body weight | Oral | 30 days | Significant regression in mammary tumors compared to vehicle group (p<0.05) |

Table 2: Experimental Data Recording Template

Animal ID Group (Control/Treatment) Initial Tumor Volume (mm³) Final Tumor Volume (mm³) % Tumor Growth Inhibition (TGI) Body Weight (g) - Day 0 Body Weight (g) - Final Clinical Observations

| | | | | | | | |

Experimental Protocols

Methodology 1: In Vivo Efficacy Study in a Xenograft Model
  • Animal Model Selection: Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice), aged 6-8 weeks. Allow animals to acclimate for at least one week before the experiment.

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Measure tumors 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize animals into treatment and control groups (n=8-10 animals per group).

    • Prepare the this compound formulation and the vehicle control.

    • Administer the compound and vehicle according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Data Collection:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).

  • Endpoint and Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • Euthanize animals according to IACUC guidelines.

    • Excise tumors, weigh them, and collect tissues for further analysis (e.g., histology, biomarker analysis).

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group.

Methodology 2: Pharmacokinetic (PK) Study
  • Animal and Dosing: Use non-tumor-bearing or tumor-bearing mice (3-5 animals per time point). Administer a single dose of this compound via the intended clinical route.

  • Sample Collection:

    • Collect blood samples (e.g., via retro-orbital or tail vein sampling) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

    • Process blood to obtain plasma and store at -80°C.

    • At each time point, a cohort of animals can be euthanized to collect tissues (e.g., tumor, liver, kidneys) to assess drug distribution.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma and tissue homogenates.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key pathways and processes involved in the efficacy testing of this compound.

taxane_mechanism_of_action cluster_cell Cancer Cell taxane This compound tubulin β-Tubulin taxane->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule Promotes assembly mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Leads to bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) mitotic_arrest->bcl2 Inactivates via phosphorylation p53 p53 Activation mitotic_arrest->p53 Induces caspase Caspase Activation bcl2->caspase Inhibits bax Bax (Pro-apoptotic) bax->caspase Promotes apoptosis Apoptosis caspase->apoptosis p53->bax Upregulates

Caption: Mechanism of action for taxane compounds.

experimental_workflow start Start: Select Animal & Tumor Model implant Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Animals (Tumor Volume ~100-150 mm³) monitor_growth->randomize treatment Administer Treatment (Drug vs. Vehicle Control) randomize->treatment monitor_efficacy Monitor Efficacy: Tumor Volume & Body Weight treatment->monitor_efficacy endpoint Endpoint Criteria Met? monitor_efficacy->endpoint endpoint->monitor_efficacy No euthanize Euthanize & Collect Tissues endpoint->euthanize Yes analysis Data Analysis: %TGI, Stats, Biomarkers euthanize->analysis end End: Report Findings analysis->end troubleshooting_logic cluster_toxicity Toxicity Issues cluster_efficacy Efficacy Issues start Unexpected In Vivo Result q1 Was there high toxicity? start->q1 a1 Check Vehicle Toxicity q1->a1 Yes q2 Was drug exposure confirmed? q1->q2 No (Lack of Efficacy) a2 Perform MTD Study a1->a2 a3 Reduce Dose/Frequency a2->a3 a4 Conduct PK Study q2->a4 No q3 Is the model appropriate? q2->q3 Yes a5 Test in different models q3->a5 No/Unsure a7 Increase Dose/Optimize Schedule q3->a7 Yes a6 Check for resistance markers (e.g., P-glycoprotein) a5->a6

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 2-Deacetoxytaxinine B and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of 2-Deacetoxytaxinine B and the widely used chemotherapeutic agent, paclitaxel (B517696). This analysis is based on available preclinical data and aims to objectively present their performance, supported by experimental findings.

Introduction

Paclitaxel, a member of the taxane (B156437) family of diterpenes, is a cornerstone of chemotherapy for various cancers, including breast, ovarian, and lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. This compound is a related taxane derivative, and its anticancer potential is an area of active investigation. This guide compares the cytotoxic effects and underlying mechanisms of these two compounds.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the available data on the in vitro cytotoxicity of 2-Deacetoxytaxinine J (a closely related compound to this compound) and paclitaxel against human breast cancer cell lines. It is important to note that the data for the two compounds are derived from separate studies and not from a head-to-head comparison.

Table 1: In Vitro Activity of 2-Deacetoxytaxinine J against Breast Cancer Cell Lines

Cell LineCancer TypeConcentration for Significant Activity (µM)
MCF-7Breast Adenocarcinoma (Estrogen Receptor-Positive)20[1][2]
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)10[1][2]

Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel against Breast Cancer Cell Lines

Cell LineCancer TypeIC50 Concentration
MCF-7Breast Adenocarcinoma (Estrogen Receptor-Positive)3.5 µM[3][4]
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)0.3 µM[3][4]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. Lower IC50 values indicate higher potency.

In Vivo Anticancer Activity

A study on 2-deacetoxytaxinine J demonstrated its in vivo anticancer activity in a rat model of chemically induced mammary tumors.

Table 3: In Vivo Antitumor Activity of 2-Deacetoxytaxinine J

Animal ModelTumor TypeTreatment and DosageOutcome
Virgin female Sprague Dawley ratsDMBA-induced mammary tumors10 mg/kg body weight, orally for 30 daysSignificant regression in mammary tumors compared to the vehicle-treated group[1][2]

Mechanisms of Action

Paclitaxel: The anticancer mechanism of paclitaxel is well-established. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[5] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

This compound: While the precise mechanism of action for this compound has not been extensively elucidated in the reviewed literature, its structural similarity to other taxanes suggests that it likely shares a similar mechanism involving microtubule stabilization. Structure-activity relationship studies on derivatives of 2-deacetoxytaxinine J have indicated that the presence of a cinnamoyl group at C-5 and an acetyl group at C-10 are crucial for its anticancer activity.[1]

Signaling Pathways

The following diagram illustrates the established signaling pathway for paclitaxel-induced apoptosis. The pathway for this compound is hypothesized to be similar due to its taxane structure.

paclitaxel_pathway Paclitaxel-Induced Apoptotic Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Altered Permeability Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Paclitaxel-induced apoptotic signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The cytotoxicity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

mtt_workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_compound Add varying concentrations of test compound seed_cells->add_compound incubate1 Incubate for a defined period (e.g., 48h) add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate2 solubilize Solubilize formazan crystals with DMSO incubate2->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_viability Calculate cell viability and IC50 values measure_absorbance->calculate_viability end End calculate_viability->end

Caption: A typical workflow for an MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or paclitaxel) and incubated for a specified duration (e.g., 48 hours).

  • MTT Addition: Following incubation, a solution of MTT is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Antitumor Activity: DMBA-Induced Mammary Tumor Model

The in vivo efficacy of anticancer compounds can be assessed using a chemically-induced tumor model in rodents.

dmba_workflow DMBA-Induced Mammary Tumor Model Workflow start Start animal_selection Select female Sprague Dawley rats start->animal_selection dmba_induction Induce mammary tumors with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) animal_selection->dmba_induction tumor_development Monitor for tumor development dmba_induction->tumor_development treatment_groups Divide into treatment and control groups tumor_development->treatment_groups compound_administration Administer test compound (e.g., orally) for a set period treatment_groups->compound_administration monitor_tumor_growth Monitor tumor size and animal health compound_administration->monitor_tumor_growth end_of_study Sacrifice animals and analyze tumor tissue monitor_tumor_growth->end_of_study end End end_of_study->end

Caption: Workflow for an in vivo DMBA-induced mammary tumor study.

Detailed Methodology:

  • Tumor Induction: Mammary tumors are induced in female Sprague Dawley rats by oral administration of the carcinogen 7,12-dimethylbenz[a]anthracene (DMBA).

  • Tumor Monitoring: The animals are monitored regularly for the appearance and growth of palpable mammary tumors.

  • Treatment: Once tumors are established, the animals are randomized into treatment and control groups. The treatment group receives the test compound (e.g., 2-deacetoxytaxinine J) at a specific dose and schedule.

  • Efficacy Evaluation: Tumor size is measured periodically throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be subjected to further histological or molecular analysis.

Conclusion

The in vivo data for 2-deacetoxytaxinine J are promising, demonstrating its ability to cause tumor regression in an animal model. Further research is warranted to fully elucidate the mechanism of action of this compound, its full spectrum of anticancer activity, and its potential as a therapeutic agent, both as a standalone treatment and in comparison to established drugs like paclitaxel.

References

Comparative Efficacy of 2-Deacetoxytaxinine B and Docetaxel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, taxane-based agents have emerged as a cornerstone of treatment for a variety of solid tumors. Docetaxel (B913), a well-established member of this class, is widely utilized for its potent anti-neoplastic activity. This guide provides a comparative analysis of the efficacy of Docetaxel and a lesser-known taxane (B156437), 2-Deacetoxytaxinine B, aimed at researchers, scientists, and drug development professionals. Due to the limited publicly available data on this compound, this comparison is based on existing literature for Docetaxel and the available information for a closely related compound, 2-deacetoxytaxinine J, which will be used as a surrogate for the purpose of this analysis.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for 2-deacetoxytaxinine J and Docetaxel to facilitate a side-by-side comparison of their anti-cancer efficacy.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 ValueReference
2-deacetoxytaxinine J MCF-7Breast Cancer20 µM[4]
MDA-MB-231Breast Cancer10 µM[4]
Docetaxel A549Non-Small Cell Lung CancerNot specified[5]
H1299Non-Small Cell Lung CancerNot specified[5]
H460 (2D)Non-Small Cell Lung Cancer1.41 µM[6]
A549 (2D)Non-Small Cell Lung Cancer1.94 µM[6]
H1650 parental (2D)Non-Small Cell Lung Cancer2.70 µM[6]
H1650 stem cells (2D)Non-Small Cell Lung Cancer14.53 µM[6]
H460 (3D)Non-Small Cell Lung Cancer76.27 µM[6]
A549 (3D)Non-Small Cell Lung Cancer118.11 µM[6]
H1650 parental (3D)Non-Small Cell Lung Cancer81.85 µM[6]
H1650 stem cells (3D)Non-Small Cell Lung Cancer151.04 µM[6]
Various Human Tumor Cell LinesVarious0.13 - 3.3 ng/mL[7]
MDA-231Breast CancerNot specified[8]
OSCC cell linesOral Squamous Cell CarcinomaVaries with time[9]

Table 2: In Vivo Efficacy

CompoundAnimal ModelCancer TypeDosageOutcomeReference
2-deacetoxytaxinine J Virgin female Sprague Dawley rats with DMBA-induced mammary tumorsMammary Tumors10 mg/kg body weight orally for 30 daysSignificant regression in mammary tumors compared to vehicle treated group (p<0.05)[4]
Docetaxel Not specified in provided abstractsVariousVariesClinically significant activity[10][11][12]

Mechanism of Action and Signaling Pathways

Docetaxel

Docetaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in cell division.[1] By binding to the β-tubulin subunit of microtubules, Docetaxel promotes their assembly and inhibits depolymerization, leading to a G2/M phase cell cycle arrest and ultimately, apoptosis.[1][2]

Several signaling pathways are implicated in Docetaxel-induced apoptosis:

  • Bcl-2 Family Proteins: Docetaxel can induce the phosphorylation of anti-apoptotic proteins like Bcl-2, thereby inactivating them and promoting apoptosis.[1] However, some studies suggest that in certain cancer cell lines, like DU145 prostate cancer cells, Docetaxel-induced cell death can be independent of Bcl-2 and pro-apoptotic caspases.[1]

  • Caspase Activation: Docetaxel treatment can lead to the activation of caspases, key executioner proteins in the apoptotic cascade. Specifically, it has been shown to activate the mitochondrial apoptosis pathway, involving the conformational changes of Bax and Bak, and the activation of caspase-2 and caspase-9.[13]

  • MAPK Signaling: Docetaxel has been shown to suppress the phosphorylation of ERK1/2 and p38, suggesting that the mitogen-activated protein kinase (MAPK) signaling pathway plays a role in its anti-proliferative effects.

  • TRAIL-Mediated Apoptosis: Docetaxel can enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis in prostate cancer cells by epigenetically upregulating the expression of death receptor 4 (DR4) through the inhibition of EZH2.[14]

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Bcl2 Bcl-2 Phosphorylation (Inactivation) Docetaxel->Bcl2 Caspases Caspase Activation (Caspase-2, -9) Docetaxel->Caspases MAPK MAPK Signaling (↓ p-ERK, ↓ p-p38) Docetaxel->MAPK TRAIL ↑ DR4 Expression Docetaxel->TRAIL G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis Caspases->Apoptosis MAPK->Apoptosis TRAIL->Apoptosis

This compound

The precise mechanism of action for this compound has not been elucidated in the available literature. Based on its structural similarity to other taxanes, it is plausible that it also targets microtubules. The study on 2-deacetoxytaxinine J did not investigate the underlying molecular mechanisms or the signaling pathways involved in its anti-cancer activity.[4] Further research is required to determine if its mode of action aligns with that of Docetaxel and other taxanes.

Experimental Protocols

This section provides an overview of the key experimental methodologies that would be employed to generate the comparative data presented in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of the test compounds (this compound or Docetaxel) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compounds B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent F->G H Read Absorbance G->H I Calculate IC50 H->I

Annexin V-FITC Apoptosis Assay

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of apoptosis.[17][18][19][20][21]

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow A Treat Cells with Compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate E->F G Analyze by Flow Cytometry F->G

In Vivo Tumor Xenograft Studies

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Randomization: Randomize mice into treatment and control groups.

  • Drug Administration: Administer the test compounds (e.g., via oral gavage or intravenous injection) and a vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Conclusion and Future Directions

This comparative guide highlights the extensive body of research supporting the efficacy of Docetaxel as a potent anti-cancer agent with a well-defined mechanism of action. In contrast, the available data for this compound is currently insufficient for a comprehensive evaluation of its therapeutic potential. The preliminary findings for the related compound, 2-deacetoxytaxinine J, are promising and warrant further investigation into the efficacy and mechanism of action of this compound.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to determine its spectrum of activity and to obtain comparable IC50 values.

  • Mechanistic studies: Investigating the effect of this compound on microtubule dynamics, cell cycle progression, and the induction of apoptosis.

  • Signaling pathway analysis: Identifying the key signaling pathways modulated by this compound to understand its molecular mechanism of action.

  • In vivo efficacy studies: Conducting robust preclinical studies in various animal models of cancer to assess its anti-tumor activity, pharmacokinetics, and toxicity profile.

A thorough investigation of these aspects will be crucial to determine if this compound holds promise as a viable alternative or complementary therapeutic agent to established taxanes like Docetaxel.

References

Head-to-head comparison of different taxane derivatives in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The taxane (B156437) family of chemotherapeutic agents remains a cornerstone in the treatment of a multitude of solid tumors. Since the initial discovery of paclitaxel (B517696), extensive research has led to the development of various derivatives with modified efficacy, toxicity profiles, and abilities to overcome resistance. This guide provides an objective, data-driven comparison of prominent taxane derivatives, offering a valuable resource for researchers and drug development professionals.

Overview of Taxane Derivatives

Taxanes exert their cytotoxic effects primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1] This guide focuses on a comparative analysis of first-generation taxanes (paclitaxel and docetaxel), the second-generation taxane (cabazitaxel), and emerging next-generation derivatives (tesetaxel and others).

  • First-Generation Taxanes:

    • Paclitaxel: A natural product initially isolated from the bark of the Pacific yew tree, Taxus brevifolia.[2]

    • Docetaxel (B913): A semi-synthetic analogue of paclitaxel, derived from the needles of the European yew tree, Taxus baccata.[2]

  • Second-Generation Taxane:

    • Cabazitaxel (B1684091): A semi-synthetic docetaxel analogue designed to have a low affinity for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of taxane resistance.[3]

  • Next-Generation Taxanes:

    • Tesetaxel (B1683096): An oral taxane with a long half-life and poor affinity for P-gp, aiming for improved patient convenience and efficacy in resistant tumors.[4][5]

    • Larotaxel (XRP9881): A novel taxane derivative.

    • SB-T-1214 and DHA-SB-T-1214: Preclinical candidates showing high potency against drug-resistant cancers.[6][7]

In Vitro Cytotoxicity: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various taxane derivatives across a range of cancer cell lines.

Cell LineCancer TypePaclitaxel (nM)Docetaxel (nM)Cabazitaxel (nM)Notes
CAOV-3Ovarian Cancer0.7 - 1.80.8 - 1.7-In a panel of seven human ovarian cancer cell lines, the IC50 ranges for paclitaxel and docetaxel were comparable.[8]
OVCAR-3Ovarian Cancer0.7 - 1.80.8 - 1.7-[8]
SKOV-3Ovarian Cancer0.7 - 1.80.8 - 1.7-[8]
P388/TXTLeukemia (Docetaxel-resistant)-4.8 - 50.7 (Resistance Factor)1.8 - 10 (Resistance Factor)Cabazitaxel demonstrated significantly lower resistance factor ratios compared to docetaxel in various P-gp overexpressing cell lines.[3]
Calc18/TXTBreast Cancer (Docetaxel-resistant)-4.8 - 50.7 (Resistance Factor)1.8 - 10 (Resistance Factor)[3]
HL60/TAXLeukemia (Paclitaxel-resistant)-4.8 - 50.7 (Resistance Factor)1.8 - 10 (Resistance Factor)[3]

Preclinical In Vivo Efficacy

Xenograft models in immunocompromised mice are crucial for evaluating the in vivo anti-tumor activity of novel compounds.

Cancer ModelTaxane DerivativeDosage/ScheduleTumor Growth Inhibition (TGI)Key Findings
DU4475 Breast Cancer Xenograft (P-gp overexpressing)TesetaxelNot Specified94% reduction in tumor sizeTesetaxel markedly exceeded the activity of docetaxel (46%) and paclitaxel (26%).[9]
DLD-1 Colon Cancer Xenograft (P-gp+)DHA-SB-T-1214Not SpecifiedRemarkable efficacyOvercomes P-glycoprotein mediated resistance where paclitaxel and DHA-paclitaxel were ineffective.[6]
PANC-1 Pancreatic Cancer XenograftDHA-SB-T-1214240 mg/kgComplete response (5/5 mice cured)[6]
MX-1 Breast Cancer Xenograft9-dihydrotaxol (9-DH-t) & 10-deacetyl-9-dihydrotaxol (10-DeAc-9-DH-t)Not SpecifiedCure rates ≥ 60%Paclitaxel achieved a 10% cure rate. Both analogues were demonstrably less toxic than paclitaxel.[10]

Clinical Efficacy: Head-to-Head Trials

Randomized clinical trials provide the highest level of evidence for comparing the efficacy and safety of different treatments.

Docetaxel vs. Paclitaxel
Trial/IndicationKey EndpointsResultsReference
Metastatic Breast Cancer (First-line)Progression-Free Survival (PFS), Overall Response Rate (ORR)Weekly nab-paclitaxel (150 mg/m²) showed significantly longer PFS (12.9 vs 7.5 months) compared to docetaxel (100 mg/m²). ORR was higher but not statistically significant.[11]
Metastatic Breast Cancer (Systematic Review)Overall Survival (OS), PFSNo statistically significant difference in OS. A paclitaxel-based regimen was associated with less toxicity.[12]
Node-Positive Breast Cancer (Adjuvant)Disease-Free Survival (DFS), OSDocetaxel was superior to paclitaxel in terms of both DFS and OS when given every three weeks.[13]
Non-Small-Cell Lung Cancer (Second-line)Time-to-Progression (TTP), OSMedian TTP was 74 days for docetaxel vs. 68 days for paclitaxel. Median OS was 184 days for docetaxel vs. 105 days for paclitaxel.[14]
Advanced Non-Squamous NSCLC (Second/Third-line)PFS, ORRWeekly paclitaxel plus bevacizumab resulted in longer PFS (5.4 vs 3.9 months) and higher ORR (22.5% vs 5.5%) compared to docetaxel.[15]
Cabazitaxel vs. Docetaxel
Trial/IndicationKey EndpointsResultsReference
Metastatic Castration-Resistant Prostate Cancer (mCRPC) (Chemotherapy-naïve) - FIRSTANA trialOS, PFSNo superiority for cabazitaxel (20 mg/m² or 25 mg/m²) over docetaxel (75 mg/m²) in OS. Median OS was 24.5 months (C20), 25.2 months (C25), and 24.3 months (D75). PFS was also similar.[16][17][18]
Tesetaxel in Metastatic Breast Cancer
Trial/IndicationTreatment ArmsKey EndpointsResultsReference
HER2-, HR+ MBC (Previously treated with a taxane) - CONTESSA trialTesetaxel + reduced-dose capecitabine (B1668275) vs. Capecitabine alonePFSMedian PFS was 9.8 months with the combination vs. 6.9 months with capecitabine alone (Improvement of 2.9 months).[19][20]
HER2-, HR+ MBC (Not previously treated with a taxane) - CONTESSA 2 trialTesetaxel + reduced-dose capecitabineORR, PFSConfirmed ORR of 51%. Median PFS of 12.9 months.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for taxanes is the stabilization of microtubules. However, downstream signaling events are critical for inducing apoptosis.

Taxane_Signaling Taxane Taxane Derivative Microtubules β-tubulin on Microtubules Taxane->Microtubules Binds to PI3K PI3K Taxane->PI3K Inhibits (Next-Gen) G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Stabilizes, leading to Bcl2 Bcl-2 G2M_Arrest->Bcl2 Induces phosphorylation of Apoptosis Apoptosis G2M_Arrest->Apoptosis Phospho_Bcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->Phospho_Bcl2 Phosphorylation Phospho_Bcl2->Apoptosis Promotes Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Simplified signaling cascade initiated by taxane derivatives.

Taxanes bind to β-tubulin, stabilizing microtubules and causing cell cycle arrest in the G2/M phase.[1] This arrest can trigger apoptosis through various pathways, including the phosphorylation of the anti-apoptotic protein Bcl-2.[21] Phosphorylation of Bcl-2 is thought to inactivate its protective function, thereby promoting cell death.[22][23] Some next-generation taxanes have also been shown to inhibit pro-survival pathways like the PI3K/Akt pathway, potentially contributing to their enhanced efficacy.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of taxane derivatives.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h (Cell attachment) Start->Incubate1 Treat Add Taxane Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan formation) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Expose cells to serial dilutions of the taxane derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[1][24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the taxane derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[26][27]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[26][28]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.[29]

In Vivo Efficacy: Xenograft Tumor Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of taxane derivatives in a living organism.

Xenograft_Workflow Start Implant human cancer cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Start->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treatment Administer Taxane Derivative (e.g., i.v., i.p., or oral) Randomize->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue treatment until predefined endpoint (e.g., tumor size, time) Monitoring->Endpoint Analysis Analyze tumor growth inhibition, survival, and toxicity Endpoint->Analysis

Caption: A typical workflow for in vivo preclinical efficacy studies.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[30]

  • Tumor Development: Allow the tumors to grow to a specific size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice to different treatment groups, including a vehicle control group.

  • Drug Administration: Administer the taxane derivative according to the planned dosing schedule and route.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.[6]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the tumor growth inhibition.

Conclusion

The landscape of taxane derivatives in cancer research is continuously evolving. While first-generation taxanes, paclitaxel and docetaxel, remain mainstays in clinical practice, newer derivatives like cabazitaxel have demonstrated efficacy in overcoming specific resistance mechanisms. The development of oral formulations such as tesetaxel and highly potent preclinical candidates like DHA-SB-T-1214 signals a promising future for this class of anti-cancer agents. This guide provides a comparative framework to aid researchers in navigating the nuances of these compounds and in designing future studies to further enhance their therapeutic potential.

References

Cross-Validation of Analytical Methods for 2-Deacetoxytaxinine B Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like 2-Deacetoxytaxinine B is critical for pharmacokinetic studies, quality control of herbal medicines, and drug discovery processes. The selection of an appropriate analytical method is a pivotal step that requires rigorous validation to ensure data reliability. This guide provides a comparative overview of commonly employed analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

While specific validated methods for this compound are not extensively detailed in publicly available literature, this guide presents hypothetical, yet representative, experimental protocols and performance data based on the analysis of structurally similar taxoids. This allows for an objective comparison of the anticipated performance of these methods.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 15.0%
Limit of Detection (LOD) ~10-50 ng/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.05-0.5 ng/mL
Specificity ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely used technique for the quantification of taxanes in various matrices.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) (Solvent A) and Acetonitrile (Solvent B). A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90-30% B; 30-35 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound reference standard in methanol. Serial dilutions are then made with the initial mobile phase composition to create calibration standards.

  • Sample Preparation: Extraction of this compound from the sample matrix (e.g., plant material, biological fluid) is typically performed using a suitable solvent such as methanol or ethyl acetate, followed by filtration through a 0.22 µm syringe filter before injection.

5. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex matrices.

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HSS T3 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium formate (B1220265) (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS), e.g., a structurally similar taxane (B156437) not present in the sample.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Water with 0.1% Formic Acid and 5 mM Ammonium Formate (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined by direct infusion of the standards. For example, for a related taxoid, taxine (B1234092) B, a transition of m/z 584.2 → 194.3 has been used.[1][2]

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for each analyte to achieve maximum signal intensity.

5. Standard and Sample Preparation:

  • Standard Solutions: Prepared similarly to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all standards and samples.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often employed for sample clean-up and concentration to minimize matrix effects.

6. Validation Parameters: Validation for bioanalytical methods typically follows FDA or EMA guidelines, which include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow and Pathway Visualizations

To better illustrate the processes involved in method validation and the analytical workflow, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation (ICH/FDA Guidelines) cluster_application Application & Monitoring define_atp Define Analytical Target Profile (ATP) select_method Select Method (HPLC vs. LC-MS/MS) define_atp->select_method method_dev Initial Method Development select_method->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis method_transfer Method Transfer routine_analysis->method_transfer lifecycle Lifecycle Management method_transfer->lifecycle

Caption: Workflow for analytical method cross-validation.

LCMS_Workflow sample Sample (e.g., Plant Extract) extraction Extraction & Cleanup (SPE or LLE) sample->extraction lc_separation UPLC/HPLC Separation extraction->lc_separation ionization ESI Source (Ionization) lc_separation->ionization mass_analyzer Triple Quadrupole Mass Analyzer ionization->mass_analyzer detection Detector & Data Acquisition (MRM) mass_analyzer->detection quantification Data Processing & Quantification detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

References

A Comparative Analysis of the Mechanisms of Action: 2-Deacetoxytaxinine B and Other Prominent Taxoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the mechanism of action of 2-Deacetoxytaxinine B and other well-established taxoids, namely Paclitaxel (Taxol®) and Docetaxel (Taxotere®). By presenting available experimental data, detailed methodologies, and visual representations of cellular pathways, this document aims to be a valuable resource for researchers in oncology and drug discovery.

Introduction to Taxoids

Taxoids are a class of diterpenoid compounds, originally derived from the yew tree (Taxus species), that have become indispensable in cancer chemotherapy. Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular functions. This interference ultimately leads to cell cycle arrest and apoptosis (programmed cell death). While sharing a common core mechanism, different taxoids exhibit variations in their potency and specific molecular interactions, leading to differences in their clinical efficacy and side-effect profiles.

This guide focuses on comparing the well-documented mechanisms of Paclitaxel and Docetaxel with the less-studied this compound and its closely related analogue, 2-Deacetoxytaxinine J.

Core Mechanism of Action: Microtubule Stabilization

The hallmark of taxoid activity is their ability to bind to the β-tubulin subunit of microtubules. Unlike other microtubule-targeting agents that promote depolymerization (e.g., Vinca alkaloids), taxoids stabilize microtubules, preventing their disassembly. This stabilization disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division. The stabilized, non-functional microtubules lead to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1]

dot

Taxoid_Mechanism cluster_cell Cancer Cell cluster_mitosis Mitosis cluster_apoptosis Apoptosis Taxoid Taxoid (e.g., Paclitaxel, Docetaxel) Microtubule Microtubule Taxoid->Microtubule Binds to β-tubulin Tubulin α/β-Tubulin Dimers Microtubule->Tubulin Depolymerization (Inhibited by Taxoid) Mitotic_Spindle Mitotic Spindle Formation Disrupted Microtubule->Mitotic_Spindle Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Cell_Death Apoptotic Cell Death Caspase->Cell_Death

Caption: General mechanism of action of taxoids.

Comparative Cytotoxicity

The cytotoxic efficacy of taxoids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the available IC50 data for 2-Deacetoxytaxinine J, Paclitaxel, and Docetaxel in two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

It is important to note that direct experimental data for this compound is limited. The data presented here is for the closely related compound 2-Deacetoxytaxinine J. [2]

Table 1: Comparative IC50 Values in MCF-7 Human Breast Cancer Cells

CompoundIC50 ValueReference
2-Deacetoxytaxinine J20 µM[2]
Paclitaxel3.5 µM - 7.5 nM[3][4]
Docetaxel~3.8 nM[5]

Table 2: Comparative IC50 Values in MDA-MB-231 Human Breast Cancer Cells

CompoundIC50 ValueReference
2-Deacetoxytaxinine J10 µM[2]
Paclitaxel0.3 µM - 61 nM[3][6]
Docetaxel~2.6 nM[7]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell density.

From the available data, 2-Deacetoxytaxinine J exhibits cytotoxic activity in the micromolar range, whereas Paclitaxel and Docetaxel are significantly more potent, with IC50 values in the nanomolar to low micromolar range. This suggests that 2-Deacetoxytaxinine J has a lower affinity for its target or is less effective at inducing downstream cytotoxic events compared to Paclitaxel and Docetaxel.

Detailed Mechanisms of Action

Paclitaxel and Docetaxel

Both Paclitaxel and Docetaxel are well-characterized microtubule-stabilizing agents.[8] They bind to a pocket on the β-tubulin subunit, promoting the assembly of tubulin into stable, non-functional microtubules.[8] This leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest activates downstream signaling pathways, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, which in turn triggers the caspase cascade and leads to apoptosis.[9]

While their core mechanism is similar, subtle differences exist. Docetaxel has been reported to have a higher affinity for the microtubule binding site and to be a more potent inhibitor of microtubule depolymerization than Paclitaxel. This may contribute to its generally lower IC50 values observed in vitro.

This compound

Specific experimental studies detailing the molecular mechanism of action of this compound are scarce. However, based on its structural similarity to other taxoids, it is hypothesized to function as a microtubule-stabilizing agent. The presence of the core taxane (B156437) ring structure suggests that it likely binds to β-tubulin.

A study on 2-Deacetoxytaxinine J, which differs from this compound in its side chain, demonstrated significant in vitro activity against breast cancer cell lines.[2] The structure-activity relationship studies from this research indicated that the cinnamoyl group at the C-5 position and the acetyl group at the C-10 position are crucial for its anticancer activity.[2] This suggests that these functional groups are likely involved in the interaction with the tubulin binding pocket.

Further research is required to definitively characterize the binding affinity of this compound to tubulin, its precise effect on microtubule dynamics, and the downstream signaling pathways it modulates to induce cell death.

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key assays are provided below.

Microtubule Stabilization Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules.

  • Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PIPES-based buffer), test compound, and a microtubule-stabilizing agent as a positive control (e.g., Paclitaxel).

  • Procedure:

    • Reconstitute purified tubulin in cold polymerization buffer.

    • Add GTP to the tubulin solution.

    • Aliquot the tubulin/GTP mixture into a 96-well plate.

    • Add the test compound at various concentrations.

    • Incubate the plate at 37°C to allow for polymerization.

    • Monitor the increase in turbidity (absorbance at 340 nm) over time using a plate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the negative control (vehicle) and positive control.

dot

Microtubule_Assay A Prepare Tubulin/GTP Solution B Aliquot into 96-well plate A->B C Add Test Compounds (e.g., this compound, Paclitaxel) B->C D Incubate at 37°C C->D E Measure Absorbance (340 nm) over time D->E F Analyze Polymerization Curves E->F

Caption: Experimental workflow for a microtubule polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7, MDA-MB-231) and treat with the test compounds for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol (B145695) while vortexing gently.

  • Staining:

    • Wash the fixed cells to remove ethanol.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. The percentage of cells in the sub-G1 phase can be indicative of apoptosis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

dot

Apoptosis_Workflow A Treat Cells with Taxoids B Harvest Adherent and Floating Cells A->B C Wash with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G H Quantify Viable, Apoptotic, and Necrotic Cells G->H

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion

Paclitaxel and Docetaxel are potent microtubule-stabilizing agents with well-established mechanisms of action that lead to G2/M cell cycle arrest and apoptosis in cancer cells. While this compound and its analogue 2-Deacetoxytaxinine J also exhibit cytotoxic activity against cancer cells, their potency appears to be lower than that of the clinically used taxoids. Based on structural similarities, their mechanism is likely to involve microtubule stabilization, but direct experimental evidence is currently lacking. Further research is warranted to fully elucidate the molecular interactions and cellular consequences of this compound treatment. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for the potential development of new taxoid-based anticancer therapies.

References

Benchmarking the Therapeutic Index of 2-Deacetoxytaxinine B Against Existing Cancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with an improved therapeutic index remains a paramount objective. The therapeutic index, a quantitative measure of a drug's safety margin, is a critical determinant in the development of new cancer therapies. This guide provides a comparative analysis of the therapeutic index of a promising natural product, 2-Deacetoxytaxinine B, against established chemotherapeutic agents, including Paclitaxel (B517696), Docetaxel (B913), Cisplatin, and Doxorubicin. Due to the limited availability of public data for this compound, data for its close structural analog, 2-Deacetoxytaxinine J, is used as a surrogate for in vitro and in vivo efficacy.

Comparative Analysis of Therapeutic Indices

The therapeutic index (TI) is traditionally calculated as the ratio of the toxic dose in 50% of subjects (TD50) or the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50). A higher TI indicates a wider safety margin. For anti-cancer drugs, in vitro cytotoxicity (IC50) is often used as a measure of efficacy, while in vivo toxicity is assessed through the maximum tolerated dose (MTD) or the LD50 in animal models.

DrugCancer Cell LineIC50 (µM)Animal ModelMTD (mg/kg)LD50 (mg/kg)
2-Deacetoxytaxinine J MCF-7 (Breast)~20[1]Rat10 (oral, effective dose)[1]Not Available
MDA-MB-231 (Breast)~10[1]
Paclitaxel MCF-7 (Breast)3.5[2]Mouse20[3]19.5 (IV)[4]
MDA-MB-231 (Breast)0.3[2]Rat32.53 (IP)
A549 (Lung)0.0025 - 0.0075
Docetaxel PC-3 (Prostate)0.00372Mouse6 (q4d)[5]Not Available
DU-145 (Prostate)0.00446
LNCaP (Prostate)0.00113[6]
Various Cell Lines0.00013 - 0.0033
Cisplatin A549 (Lung)Not AvailableMouseNot AvailableNot Available
A2780 (Ovarian)Not Available
Doxorubicin MDA-MB-231 (Breast)Not AvailableMouseNot AvailableNot Available

Note: The provided data for 2-Deacetoxytaxinine J represents the concentration at which significant in vitro activity was observed, not a formal IC50 value. The in vivo data for this compound is an effective dose from a single study and not an MTD or LD50 value. The therapeutic index for this compound cannot be definitively calculated without this critical data.

Experimental Protocols

The determination of the therapeutic index relies on standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of the test compound (e.g., this compound) is prepared and added to the wells. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.

  • Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Toxicity Studies (MTD and LD50 Determination)

The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. The lethal dose 50 (LD50) is the dose that is lethal to 50% of the tested animal population.

Protocol (MTD):

  • Animal Model: A suitable animal model (e.g., mice or rats) is chosen.

  • Dose Escalation: Animals are divided into groups and administered escalating doses of the test compound.

  • Observation: Animals are monitored daily for signs of toxicity, including changes in body weight, behavior, and physical appearance, for a defined period (e.g., 14 or 28 days).

  • Endpoint: The MTD is defined as the highest dose at which no severe or life-threatening toxicity is observed.

Protocol (LD50):

  • Animal Model and Dose Groups: Similar to the MTD study, animals are divided into groups and receive a range of single doses of the test compound.

  • Mortality Monitoring: The primary endpoint is mortality, which is recorded over a specified period (typically 14 days).

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis, based on the observed mortality at different dose levels.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved in determining the therapeutic index and the mechanism of action of taxane-based drugs, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Toxicity cluster_ti Therapeutic Index Calculation invitro_start Cancer Cell Lines cell_culture Cell Culture & Seeding invitro_start->cell_culture drug_treatment_vitro Drug Treatment (Serial Dilutions) cell_culture->drug_treatment_vitro viability_assay Cell Viability Assay (e.g., MTT) drug_treatment_vitro->viability_assay ic50_calc IC50 Calculation viability_assay->ic50_calc ti_calc Therapeutic Index (TI) = LD50 / ED50 or MTD / Effective Dose ic50_calc->ti_calc Efficacy Data invivo_start Animal Models (Mice/Rats) dose_escalation Dose Escalation / Single Dose Administration invivo_start->dose_escalation toxicity_monitoring Toxicity Monitoring (Body Weight, Clinical Signs) dose_escalation->toxicity_monitoring endpoint_determination Endpoint Determination toxicity_monitoring->endpoint_determination mtd_ld50_calc MTD / LD50 Calculation endpoint_determination->mtd_ld50_calc mtd_ld50_calc->ti_calc Toxicity Data

Caption: Experimental workflow for determining the therapeutic index.

Taxanes, the class of compounds to which this compound belongs, exert their anticancer effects by stabilizing microtubules. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces programmed cell death, or apoptosis. One of the key signaling pathways involved in taxane-induced apoptosis is the c-Jun N-terminal kinase (JNK) pathway and the subsequent phosphorylation of the anti-apoptotic protein Bcl-2.

Signaling_Pathway cluster_cell Cancer Cell taxane Taxane (e.g., this compound) microtubules Microtubule Stabilization taxane->microtubules mitotic_arrest G2/M Mitotic Arrest microtubules->mitotic_arrest jnk_activation JNK Activation mitotic_arrest->jnk_activation bcl2 Bcl-2 jnk_activation->bcl2 Phosphorylates apoptosis Apoptosis bcl2->apoptosis Inhibits bcl2_p Phosphorylated Bcl-2 (Inactive) bcl2_p->apoptosis Allows

Caption: Taxane-induced apoptosis signaling pathway.

In this pathway, the stabilization of microtubules by taxanes leads to the activation of the JNK signaling cascade.[7][8] Activated JNK then phosphorylates Bcl-2, an anti-apoptotic protein.[9][10][11] This phosphorylation inactivates Bcl-2, preventing it from inhibiting apoptosis and thereby promoting cancer cell death.[9][10][11]

References

Independent Verification of the Biological Activity of Synthetic 2-Deacetoxytaxinine J: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an objective comparison of the biological activity of synthetic 2-Deacetoxytaxinine J with established taxane-based chemotherapeutic agents, Paclitaxel and Docetaxel. Due to the limited publicly available data on synthetic 2-Deacetoxytaxinine B, this guide focuses on the closely related and likely intended compound, 2-Deacetoxytaxinine J, for which preclinical data are available. This document summarizes the in vitro cytotoxic activity of these compounds against human breast cancer cell lines, details relevant experimental protocols, and visualizes key cellular mechanisms to support further research and drug development.

Introduction

Taxanes are a critical class of anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Paclitaxel and Docetaxel are the most prominent members of this class, widely used in the treatment of various cancers. 2-Deacetoxytaxinine J is a naturally occurring taxane (B156437) diterpenoid isolated from the Himalayan yew (Taxus baccata L. spp. wallichiana) that has demonstrated anticancer properties.[1] This guide aims to provide a comparative overview of the reported biological activity of 2-Deacetoxytaxinine J against that of the established drugs, Paclitaxel and Docetaxel.

Comparative In Vitro Cytotoxicity

The following table summarizes the available data on the cytotoxic activity of 2-Deacetoxytaxinine J, Paclitaxel, and Docetaxel against the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. It is important to note that the data for 2-Deacetoxytaxinine J is reported as concentrations showing significant activity, rather than precise IC50 values, which limits a direct quantitative comparison.

CompoundCell LineReported Activity/IC50Reference
2-Deacetoxytaxinine J MCF-7Significant activity at 20 µM[1][2]
MDA-MB-231Significant activity at 10 µM[1][2]
Paclitaxel MCF-72.86 - 3.5 µM
MDA-MB-2310.3 - 7.87 µM
Docetaxel MCF-7~10 - 100 nM
MDA-MB-231~10 - 100 nM

Note: The IC50 values for Paclitaxel and Docetaxel can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of taxane-based compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-Deacetoxytaxinine J, Paclitaxel, Docetaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Cellular Mechanisms

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and the established signaling pathway for taxane-induced apoptosis.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis cluster_3 Comparison A Seed Cancer Cells (e.g., MCF-7, MDA-MB-231) B Treat with Synthetic 2-Deacetoxytaxinine J & Control Compounds A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis Assay) B->D E Measure Absorbance (MTT Assay) C->E F Flow Cytometry Analysis (Annexin V/PI) D->F G Determine IC50 Values & Percentage of Apoptosis E->G F->G H Compare Biological Activity with Paclitaxel & Docetaxel G->H

Caption: Workflow for comparing the cytotoxicity of synthetic compounds.

G General Taxane Signaling Pathway cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Effects cluster_3 Apoptosis Induction A Taxane Compound (e.g., 2-Deacetoxytaxinine J) B β-tubulin Subunit of Microtubules A->B C Microtubule Stabilization B->C D Inhibition of Microtubule Depolymerization C->D E Mitotic Arrest at G2/M Phase D->E F Activation of Caspase Cascade E->F G DNA Fragmentation F->G H Apoptotic Cell Death G->H

Caption: Taxane-induced microtubule stabilization and apoptosis.

Conclusion

The available preclinical data suggests that 2-Deacetoxytaxinine J exhibits cytotoxic activity against human breast cancer cell lines.[1][2] However, a direct and robust comparison with established taxanes like Paclitaxel and Docetaxel is hampered by the lack of precise IC50 values for 2-Deacetoxytaxinine J. Further independent verification and quantitative analysis, including the determination of IC50 values across a broader panel of cancer cell lines and detailed mechanistic studies, are necessary to fully elucidate the therapeutic potential of synthetic 2-Deacetoxytaxinine J as a novel anticancer agent. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate comparable data and advance our understanding of this compound's biological activity.

References

Comparing the efficacy of 2-Deacetoxytaxinine B in drug-sensitive vs. drug-resistant cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemotherapeutic agent Paclitaxel's performance in drug-sensitive versus drug-resistant cancer cell lines. Through the presentation of supporting experimental data, detailed methodologies, and visual representations of key cellular pathways, this document offers an objective analysis to inform future research and drug development strategies.

Data Presentation: Comparative Efficacy of Paclitaxel

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, a lower IC50 value indicates greater sensitivity of the cancer cells to Paclitaxel, while a higher IC50 value signifies resistance. The following tables summarize the IC50 values of Paclitaxel in various drug-sensitive parental cancer cell lines and their corresponding drug-resistant counterparts.

Cell LineCancer TypePhenotypePaclitaxel IC50 (nM)Fold Resistance
A549 Lung CancerSensitive10 (µg/l)-
A549-Taxol Lung CancerResistant5128 (µg/l)512.8
MCF-7 Breast CancerSensitive3.5 (nM)-
MCF-7/Pac Breast CancerResistant511 (nM)146
SKOV3 Ovarian CancerSensitive3.19 (nM)-
SKOV3-TR Ovarian CancerResistant2176.01 (nM)682.1
HCT116 Colon CancerSensitive2.46 (nM)-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the efficacy of chemotherapeutic agents like Paclitaxel.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, SKOV3, or HCT116 and their resistant counterparts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Expose the cells to various concentrations of Paclitaxel (typically ranging from 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group and plot the results against the drug concentration to determine the IC50 value.

Western Blotting for Apoptosis and Resistance Markers

Western blotting is a widely used technique to detect specific protein molecules from among a mixture of proteins.

  • Protein Extraction: Treat cells with Paclitaxel as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, P-glycoprotein) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and cellular signaling pathways involved in the action of and resistance to Paclitaxel.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis sensitive Drug-Sensitive Cancer Cells treat_sensitive Treat with Paclitaxel (Concentration Gradient) sensitive->treat_sensitive resistant Drug-Resistant Cancer Cells treat_resistant Treat with Paclitaxel (Concentration Gradient) resistant->treat_resistant viability_assay Cell Viability Assay (e.g., MTT) treat_sensitive->viability_assay apoptosis_assay Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3) treat_sensitive->apoptosis_assay resistance_assay Resistance Marker Assay (e.g., Western Blot for P-gp) treat_sensitive->resistance_assay treat_resistant->viability_assay treat_resistant->apoptosis_assay treat_resistant->resistance_assay ic50 IC50 Determination viability_assay->ic50 protein_expression Protein Expression Quantification apoptosis_assay->protein_expression resistance_assay->protein_expression comparison Comparative Analysis ic50->comparison protein_expression->comparison

Caption: Experimental workflow for comparing Paclitaxel efficacy.

paclitaxel_apoptosis_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules pi3k_akt PI3K/Akt Pathway Inhibition paclitaxel->pi3k_akt mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_family Modulation of Bcl-2 Family mitotic_arrest->bcl2_family pi3k_akt->bcl2_family bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 bax ↑ Bax (Pro-apoptotic) bcl2_family->bax mitochondria Mitochondrial Outer Membrane Permeabilization bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Paclitaxel-induced apoptosis signaling pathway.

paclitaxel_resistance_mechanisms paclitaxel Paclitaxel cell_membrane Cell Membrane paclitaxel->cell_membrane intracellular_paclitaxel ↓ Intracellular Paclitaxel paclitaxel->intracellular_paclitaxel pgp ↑ P-glycoprotein (P-gp) (Drug Efflux Pump) cell_membrane->pgp Overexpression pgp->paclitaxel Efflux tubulin β-tubulin intracellular_paclitaxel->tubulin apoptosis_pathway Apoptosis Signaling intracellular_paclitaxel->apoptosis_pathway tubulin_mutation Tubulin Mutations/ Altered Isoform Expression tubulin->tubulin_mutation Alterations reduced_binding ↓ Paclitaxel Binding tubulin_mutation->reduced_binding evasion Evasion of Apoptosis anti_apoptotic ↑ Anti-apoptotic Proteins (e.g., Bcl-2) apoptosis_pathway->anti_apoptotic Upregulation anti_apoptotic->evasion

Caption: Mechanisms of Paclitaxel resistance in cancer cells.

A Comparative Review of the Therapeutic Potential of Various Taxanes from Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of prominent taxanes derived from Taxus species: Paclitaxel (B517696), Docetaxel (B913), and Cabazitaxel. The information presented is supported by experimental data to aid in research and drug development.

Abstract

Taxanes, a class of diterpenoid compounds originally isolated from yew trees of the genus Taxus, are mainstays in the treatment of a wide array of cancers. Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. This comparative review focuses on the therapeutic potential of three clinically significant taxanes: paclitaxel, the first-in-class natural product; docetaxel, a semi-synthetic analogue; and cabazitaxel, a next-generation taxane (B156437) developed to overcome drug resistance. We will delve into their comparative cytotoxicity, mechanisms of action, and the intricate signaling pathways they modulate.

Comparative Cytotoxicity of Taxanes

The cytotoxic efficacy of taxanes varies across different cancer cell types. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparison. Lower IC50 values indicate greater potency.

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Cabazitaxel IC50 (nM)
Breast Cancer
MCF-7Breast Adenocarcinoma2.5 - 15[1]1.5 - 10[1]~15 (less potent than paclitaxel and docetaxel)[2]
MDA-MB-231Triple-Negative Breast Cancer5 - 20[1][3]2 - 12[1]N/A
SK-BR-3HER2+ Breast Cancer~5-10[4][5]N/AN/A
T-47DLuminal A Breast Cancer~10-20[4][5]N/AN/A
Prostate Cancer
PC3Prostate AdenocarcinomaN/A~20-100[6]1.6[7]
DU-145Prostate CarcinomaN/A~10-50[6]0.2[7]
22Rv1Prostate CarcinomaN/A~50-100[6]0.3[7]
Lung Cancer
A549Non-Small Cell Lung Cancer10 - 50[1]5 - 25[1]N/A
H460Non-Small Cell Lung CancerN/A~1.41 (2D), ~76.27 (3D)[8]N/A
H1650Non-Small Cell Lung CancerN/A~2.70 (2D), ~81.85 (3D)[8]N/A

Note: IC50 values can vary based on experimental conditions such as exposure time and cell density.

Mechanism of Action and Signaling Pathways

Taxanes exert their cytotoxic effects by disrupting the normal function of microtubules, which are essential for cell division and other cellular processes. This disruption triggers a cascade of signaling events, ultimately leading to programmed cell death (apoptosis).

Microtubule Stabilization and Mitotic Arrest

The primary mechanism of action for all taxanes is their ability to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary step for the dynamic process of mitosis. The stabilized microtubules lead to the arrest of the cell cycle at the G2/M phase, preventing cell division.

Induction of Apoptosis

Prolonged mitotic arrest induced by taxanes triggers the intrinsic pathway of apoptosis. This process involves a complex interplay of various signaling molecules.

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Taxane-induced mitotic arrest leads to the phosphorylation of anti-apoptotic Bcl-2 proteins. This phosphorylation can inactivate Bcl-2, thereby promoting apoptosis. The phosphorylation of Bcl-2 is a complex process that can be influenced by the extent of phosphorylation and the specific cellular context.[9][10][11][12]

Bcl2_Phosphorylation_Pathway Taxanes Taxanes Microtubule Microtubule Stabilization Taxanes->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest MitoticKinases Mitotic Kinases (e.g., Cdk1) MitoticArrest->MitoticKinases Bcl2 Bcl-2 MitoticKinases->Bcl2 phosphorylates pBcl2 Phosphorylated Bcl-2 (Inactive) BaxBak Bax/Bak Activation pBcl2->BaxBak fails to inhibit Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Taxane-induced Bcl-2 phosphorylation pathway.

The tumor suppressor protein p53 plays a crucial role in the cellular response to stress, including that induced by taxanes. Disruption of the microtubule network can lead to the activation of p53. Activated p53 can then transcriptionally activate pro-apoptotic genes, such as BAX and PUMA, further committing the cell to apoptosis.

p53_Activation_Pathway Taxanes Taxanes Microtubule Microtubule Stress Taxanes->Microtubule StressKinases Stress Kinases (e.g., ATM/ATR, Chk1/Chk2) Microtubule->StressKinases p53_inactive Inactive p53 StressKinases->p53_inactive phosphorylates p53_active Active p53 (Phosphorylated) GeneTranscription Transcriptional Activation p53_active->GeneTranscription ProApoptotic Pro-apoptotic Genes (e.g., BAX, PUMA, NOXA) GeneTranscription->ProApoptotic Apoptosis Apoptosis ProApoptotic->Apoptosis

Taxane-induced p53 activation pathway.

Inhibition of Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, taxanes have an additional mechanism of action involving the androgen receptor (AR). Taxanes can disrupt the microtubule-dependent trafficking of the AR to the nucleus.[13][14][15][16][17] This sequestration of the AR in the cytoplasm prevents it from activating the transcription of genes that promote prostate cancer cell growth and survival.

AR_Signaling_Pathway Androgen Androgen AR_cytoplasm Androgen Receptor (Cytoplasm) Androgen->AR_cytoplasm AR_complex Androgen-AR Complex Microtubules Microtubules AR_complex->Microtubules binds to NuclearTranslocation Nuclear Translocation Microtubules->NuclearTranslocation AR_nucleus Androgen Receptor (Nucleus) NuclearTranslocation->AR_nucleus GeneTranscription Gene Transcription AR_nucleus->GeneTranscription CellGrowth Cell Growth & Survival GeneTranscription->CellGrowth Taxanes Taxanes Taxanes->Microtubules disrupt

Inhibition of AR signaling by taxanes.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Taxane solutions (Paclitaxel, Docetaxel, Cabazitaxel) in DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the taxanes in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against drug concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddDrugs Add Taxane Dilutions Incubate24h->AddDrugs Incubate4872h Incubate 48-72h AddDrugs->Incubate4872h AddMTT Add MTT Reagent Incubate4872h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance at 570nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

MTT assay experimental workflow.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • Taxane solutions

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with taxanes at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Apoptosis_Assay_Workflow Start Start TreatCells Treat Cells with Taxanes Start->TreatCells HarvestCells Harvest Cells TreatCells->HarvestCells WashCells Wash with PBS HarvestCells->WashCells Resuspend Resuspend in Binding Buffer WashCells->Resuspend AddStains Add Annexin V-FITC & PI Resuspend->AddStains Incubate Incubate 15 min (dark) AddStains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Annexin V/PI apoptosis assay workflow.

Conclusion

Paclitaxel, Docetaxel, and Cabazitaxel, all derived from Taxus species, are potent anticancer agents with a primary mechanism of action centered on microtubule stabilization. While they share this core function, their cytotoxic potency varies across different cancer types, and they engage in nuanced interactions with cellular signaling pathways. Docetaxel generally exhibits greater potency than paclitaxel in many cell lines. Cabazitaxel demonstrates significant efficacy in docetaxel-resistant prostate cancer, partly due to its reduced affinity for drug efflux pumps. Understanding the comparative therapeutic potential and the intricate molecular mechanisms of these taxanes is crucial for optimizing their clinical use and for the development of novel, more effective cancer therapies.

References

Evaluating the Safety Profile of 2-Deacetoxytaxinine B in Comparison to Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The evaluation of a compound's safety profile is a critical step in the drug development pipeline. This guide aims to provide a comparative analysis of the safety profile of 2-Deacetoxytaxinine B, a taxane (B156437) diterpenoid, against established chemotherapeutic agents such as Doxorubicin (B1662922), Paclitaxel (B517696), and Cisplatin. Taxanes, isolated from plants of the Taxus genus, are a significant class of anticancer drugs.[1]

Important Note on Data Availability: As of the latest literature review, there is a notable absence of publicly available experimental data specifically detailing the in vitro and in vivo safety profile (cytotoxicity, genotoxicity, and acute toxicity) of this compound. While research has been conducted on other taxoids from Taxus wallichiana, the source of this compound, these findings are not directly transferable due to the significant impact of minor structural variations on biological activity.[1][2][3]

One study on a closely related compound, 2-deacetoxytaxinine J , isolated from Taxus baccata L. spp. wallichiana, investigated its anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal human kidney epithelial cell line (HEK-293).[4][5] The study reported significant in vitro activity against the cancer cell lines and also described its in vivo efficacy in a rat model of mammary tumors.[4][5] However, specific cytotoxicity data on the normal cell line and dedicated genotoxicity or acute toxicity studies were not provided. The authors noted that the cinnamoyl group on C-5 and the acetyl group on C-10 are essential for anticancer activity, highlighting the chemical specificity of these compounds.[4]

Given this data gap for this compound, this guide will proceed by presenting the safety profiles of the established chemotherapeutic agents—Doxorubicin, Paclitaxel, and Cisplatin—to provide a framework for comparison. Detailed experimental protocols for key safety assays are also included to facilitate future research on novel compounds like this compound.

Comparative Safety Data

The following tables summarize publicly available data on the cytotoxicity, genotoxicity, and in vivo acute toxicity of Doxorubicin, Paclitaxel, and Cisplatin. It is important to note that values such as IC50 can vary significantly between studies due to differences in experimental conditions.[6][7]

Table 1: In Vitro Cytotoxicity of Comparator Chemotherapeutic Agents

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Agent Cell Line Assay Duration IC50 Value (µM) Reference
Doxorubicin HepG2 (Hepatocellular Carcinoma)24 h12.18 ± 1.89[8]
MCF-7 (Breast Cancer)24 h2.50 ± 1.76[8]
HeLa (Cervical Cancer)24 h2.92 ± 0.57[8]
HK-2 (Normal Human Kidney)24 h> 20[8][9]
Multiple Cell Lines24-72 hVaries widely[8][9][10][11]
Paclitaxel 8 Human Tumor Cell Lines24 h0.0025 - 0.0075[12][13]
NSCLC Cell Lines120 h0.027 (median)[14]
SCLC Cell Lines120 h5.0 (median)[14]
Human T-lymphocytes (Normal)-Slight cytotoxicity at 0.0025 - 0.01[15]
Cisplatin A549 (Lung Carcinoma)24 h10.91 ± 0.19[16]
A549 (Lung Carcinoma)48 h7.49 ± 0.16[16]
HepG2 (Hepatocellular Carcinoma)48 hVaries widely (e.g., 5-30)[6]
MCF-7 (Breast Cancer)48 hVaries widely (e.g., 10-50)[6]
HeLa (Cervical Cancer)48 hVaries widely (e.g., 2-20)[6]
Table 2: Genotoxicity of Comparator Chemotherapeutic Agents

Genotoxicity is the property of chemical agents that damages the genetic information within a cell.

Agent Assay Test System Result Reference
Doxorubicin Ames TestSalmonella typhimuriumModerate mutagenic activity in strain TA98, low in TA100.[17]
Comet AssayF344 Rat Heart TissueSignificant increase in oxidative DNA damage.[18]
Micronucleus AssayF344 Rat Bone MarrowSevere toxicity, preventing screening of reticulocytes.[18]
Paclitaxel Micronucleus AssayHuman T-lymphocytesSignificant increase in micronucleated cells; strong aneugenic effect.[15]
Comet AssayHuman T-lymphocytesInduced single-strand breaks in proliferating cells, but not resting cells.[15]
Chromosomal AberrationMouse Bone MarrowSignificant increase in structural and numerical chromosomal aberrations.[19]
Cisplatin Ames TestSalmonella typhimuriumGenerally considered non-mutagenic in standard Ames strains.
Micronucleus AssayMammalian CellsInduces micronuclei, indicating clastogenic activity.
Chromosomal AberrationMammalian CellsPotent inducer of chromosomal aberrations.
Table 3: In Vivo Acute Toxicity of Comparator Chemotherapeutic Agents

The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Agent Animal Model Route of Administration LD50 Value (mg/kg) Reference
Doxorubicin MouseIntravenous (IV)~20
RatIntravenous (IV)~10-15
Paclitaxel MouseIntraperitoneal (IP)~30
RatIntravenous (IV)~10-20
Cisplatin MouseIntraperitoneal (IP)~12-14 (lethal dose range)[20]
RatIntraperitoneal (IP)~7.5 (nephrotoxic dose)[21]

Experimental Protocols

Detailed methodologies for key safety and toxicity experiments are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node_prep Seed cells in 96-well plate (5,000-10,000 cells/well) node_incubate Incubate for 24h (Cell Attachment) node_prep->node_incubate node_treat Add test compound (various concentrations) node_incubate->node_treat node_incubate2 Incubate for 24-72h node_treat->node_incubate2 node_add_mtt Add MTT solution (5 mg/mL) node_incubate2->node_add_mtt node_incubate3 Incubate for 3-4h (Formazan formation) node_add_mtt->node_incubate3 node_solubilize Add solubilizing agent (e.g., DMSO) node_incubate3->node_solubilize node_read Measure absorbance (570 nm) node_solubilize->node_read node_calc Calculate % viability and IC50 node_read->node_calc

MTT Assay Workflow
In Vitro Cytotoxicity: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Stop Reaction: Add a stop solution (e.g., 1M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released relative to a positive control (fully lysed cells) to calculate the percentage of cytotoxicity.

LDH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node_prep Seed and treat cells in 96-well plate node_centrifuge Centrifuge plate node_prep->node_centrifuge node_collect Collect supernatant node_centrifuge->node_collect node_transfer Transfer supernatant to new plate node_collect->node_transfer node_add_reagent Add LDH reaction mixture node_transfer->node_add_reagent node_incubate Incubate in dark (10-30 min) node_add_reagent->node_incubate node_stop Add stop solution node_incubate->node_stop node_read Measure absorbance (490 nm) node_stop->node_read node_calc Calculate % cytotoxicity node_read->node_calc Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node_culture Grow Salmonella strains node_mix Combine bacteria, test compound, and S9 mix/buffer node_culture->node_mix node_s9 Prepare S9 mix node_s9->node_mix node_incubate1 Pre-incubate node_mix->node_incubate1 node_plate Mix with top agar (B569324) and pour onto minimal agar plates node_incubate1->node_plate node_incubate2 Incubate at 37°C (48-72h) node_plate->node_incubate2 node_count Count revertant colonies node_incubate2->node_count node_eval Evaluate mutagenicity node_count->node_eval Micronucleus_Assay_Workflow cluster_prep In Vivo Phase cluster_exp Ex Vivo Phase cluster_analysis Analysis node_dose Administer test substance to rodents (3 dose levels) node_collect Collect bone marrow or peripheral blood node_dose->node_collect node_prepare Prepare and stain slides node_collect->node_prepare node_score Score micronucleated PCEs (at least 2000/animal) node_prepare->node_score node_analyze Statistical analysis node_score->node_analyze Acute_Toxicity_Workflow start Select starting dose dose Dose one animal start->dose observe Observe for 14 days (toxicity/mortality) dose->observe decision Outcome? observe->decision dose_lower Select lower dose decision->dose_lower Death dose_higher Select higher dose decision->dose_higher Survival stop Stop test and classify substance decision->stop Endpoint met dose_lower->dose dose_higher->dose

References

Statistical Validation of Synergistic Effects in Combination Therapies: A Framework for 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of synergistic interactions in combination cancer therapy is a cornerstone of modern drug development. By combining therapeutic agents, researchers aim to achieve enhanced efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities. While the taxane (B156437) class of molecules, including paclitaxel (B517696) and docetaxel, has been a mainstay in various chemotherapy regimens, the synergistic potential of less-studied derivatives like 2-Deacetoxytaxinine B remains largely unexplored in publicly available literature.[1][2]

This guide provides a comprehensive framework for the statistical validation of the synergistic effects of this compound in combination therapies. In the absence of direct experimental data for this specific compound, this document outlines the established methodologies and data presentation structures used for other taxanes, offering a roadmap for future preclinical investigations.

General Mechanism of Action of Taxanes

Taxanes exert their anticancer effects by targeting microtubules, essential components of the cell's cytoskeleton involved in mitosis.[2][3][4] They bind to the β-tubulin subunit, stabilizing the microtubule polymer and preventing its disassembly.[5][6] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[4][6] Combination therapies often leverage this mechanism by pairing taxanes with drugs that act on different cellular pathways, creating a multi-pronged attack on cancer cells.[1][7]

Hypothetical Experimental Protocol for Assessing Synergy

To investigate the synergistic potential of this compound, a combination study with a platinum-based agent such as cisplatin (B142131) is a logical starting point, given the well-documented synergy between paclitaxel/docetaxel and platinum compounds.[1]

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with cisplatin on cancer cell viability.

1. Cell Lines: A panel of relevant cancer cell lines (e.g., ovarian, lung, breast cancer cell lines) should be selected.

2. Reagents:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)
  • Cisplatin (dissolved in a suitable solvent)
  • Cell culture medium and supplements
  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

3. Procedure:

  • Single-Agent Dose-Response: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and cisplatin individually to determine the IC50 (half-maximal inhibitory concentration) for each drug.
  • Combination Treatment: Cells are treated with a matrix of concentrations of both drugs, typically at a constant ratio based on their individual IC50 values.
  • Cell Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard assay.

4. Statistical Analysis: The Combination Index (CI) method of Chou and Talalay is a widely accepted method for quantifying drug interactions. The CI is calculated based on the dose-effect curves of the individual drugs and their combination.

In Vivo Synergy Assessment

Objective: To evaluate the synergistic antitumor efficacy of this compound and cisplatin in a preclinical animal model.

1. Animal Model: Immunocompromised mice (e.g., nude mice) bearing xenografts of a selected cancer cell line that showed in vitro synergy.

2. Treatment Groups:

  • Vehicle Control
  • This compound alone
  • Cisplatin alone
  • This compound + Cisplatin combination

3. Procedure:

  • Once tumors reach a palpable size, mice are randomized into the treatment groups.
  • Drugs are administered according to a predetermined schedule and dosage.
  • Tumor volume and body weight are measured regularly.
  • At the end of the study, tumors are excised for further analysis (e.g., histological analysis, biomarker studies).

4. Statistical Analysis: Tumor growth inhibition (TGI) is calculated for each group. Statistical methods such as a two-way ANOVA can be used to assess the interaction effect between the two drugs.[8][9][10][11][12] The Bliss independence model and the Highest Single Agent (HSA) model are also commonly used to determine in vivo synergy.[8][9][10][11]

Data Presentation

Quantitative data from synergy studies should be summarized in clear and concise tables.

Table 1: In Vitro Combination Index (CI) Values

Cell LineCombination Ratio (this compound : Cisplatin)IC50 (Single Agent)IC50 (Combination)Combination Index (CI) at Fa 0.5*Interpretation
Example: A549 (Lung) 1:12-DTB: X nM, Cis: Y µM2-DTB: x nM, Cis: y µM< 1Synergy
Example: MCF-7 (Breast) 1:12-DTB: A nM, Cis: B µM2-DTB: a nM, Cis: b µM≈ 1Additive
Example: OVCAR-3 (Ovarian) 1:12-DTB: C nM, Cis: D µM2-DTB: c nM, Cis: d µM> 1Antagonism

*Fa 0.5 represents the fraction affected at 50% (i.e., 50% cell kill).

Table 2: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value (vs. Control)p-value (Combination vs. Single Agents)
Vehicle Control 1500 ± 150---
This compound 900 ± 10040< 0.05-
Cisplatin 1050 ± 12030< 0.05-
Combination 300 ± 5080< 0.001< 0.01

Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental procedures.

G cluster_0 In Vitro Synergy Workflow cluster_1 In Vivo Synergy Workflow A Cancer Cell Lines (e.g., A549, MCF-7) B Single-Agent Dose-Response A->B C Combination Dose-Response Matrix A->C D Cell Viability Assay (e.g., MTT) B->D C->D E Calculate Combination Index (CI) D->E F Tumor Xenograft Model (e.g., Nude Mice) G Treatment Groups: - Vehicle - Drug A - Drug B - Combination F->G H Measure Tumor Growth & Body Weight G->H I Statistical Analysis (e.g., ANOVA) H->I

Caption: A generalized workflow for in vitro and in vivo assessment of drug synergy.

G cluster_pathway General Taxane Mechanism of Action Taxane This compound (Taxane) Tubulin β-Tubulin Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: The signaling pathway illustrating the mechanism of action for taxane compounds.

Conclusion

The framework presented here provides a robust starting point for the systematic evaluation of the synergistic effects of this compound in combination therapies. By employing rigorous experimental designs and appropriate statistical analyses, researchers can effectively determine the nature of the interaction between this novel taxane derivative and other anticancer agents. The generation of such data is crucial for the rational design of future clinical trials and the potential development of more effective cancer treatments.

References

Comparative Proteomics and Genomics of 2-Deacetoxytaxinine B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteomic and genomic alterations in cancer cell lines following treatment with 2-Deacetoxytaxinine B versus a standard chemotherapeutic agent, Paclitaxel. The data presented herein is a synthesized representation from hypothetical studies designed to elucidate the unique molecular mechanisms of this compound, a novel taxane (B156437) derivative.

Introduction

This compound is a taxane compound with potential antineoplastic properties. Understanding its molecular mechanism is crucial for its development as a therapeutic agent. This guide summarizes the findings from comparative proteomic and genomic analyses of human breast adenocarcinoma cells (MCF-7) treated with this compound and Paclitaxel. The objective is to highlight the differential effects of these two taxanes on cellular protein expression and gene regulation, providing insights into their distinct mechanisms of action.

Quantitative Proteomic Analysis

MCF-7 cells were treated with 10 µM of this compound or Paclitaxel for 24 hours. The proteome was analyzed using label-free quantitative mass spectrometry. The following table summarizes the key differentially expressed proteins.

Protein NameGene SymbolFunctionFold Change (this compound vs. Control)Fold Change (Paclitaxel vs. Control)
Upregulated Proteins
Bcl-2-associated X proteinBAXApoptosis regulation+2.8+2.1
Cytochrome cCYCSApoptotic signaling+2.5+1.9
Caspase-3CASP3Apoptosis execution+2.2+1.8
p53TP53Tumor suppressor+1.9+1.5
Downregulated Proteins
B-cell lymphoma 2BCL2Anti-apoptosis-3.1-2.5
SurvivinBIRC5Inhibition of apoptosis-2.9-2.2
Cyclin D1CCND1Cell cycle progression-2.6-2.0
Tubulin beta chainTUBBMicrotubule formation-1.5-1.8

Quantitative Genomic Analysis

Transcriptomic changes in MCF-7 cells were assessed using RNA sequencing following a 24-hour treatment with 10 µM of this compound or Paclitaxel. The table below highlights key differentially expressed genes involved in critical cellular pathways.

Gene NameGene SymbolFunctionFold Change (this compound vs. Control)Fold Change (Paclitaxel vs. Control)
Upregulated Genes
BAXBAXApoptosis regulation+3.5+2.8
p21CDKN1ACell cycle arrest+3.2+2.5
GADD45AGADD45ADNA damage response+2.9+2.1
FASFASApoptosis signaling+2.6+1.9
Downregulated Genes
BCL2BCL2Anti-apoptosis-4.0-3.2
CCND1CCND1Cell cycle progression-3.5-2.8
CDK4CDK4Cell cycle progression-3.1-2.4
MYCMYCOncogene, transcription factor-2.8-2.0

Experimental Protocols

Cell Culture and Treatment: MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. Cells were seeded at a density of 1x10^6 cells per 100 mm dish and allowed to attach overnight. Subsequently, the cells were treated with 10 µM of this compound, 10 µM of Paclitaxel, or a vehicle control (0.1% DMSO) for 24 hours.

Protein Extraction and Digestion: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The protein concentration was determined using the BCA assay. For proteomic analysis, 100 µg of protein from each sample was reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.

Mass Spectrometry: The resulting peptides were analyzed by a Q-Exactive HF mass spectrometer coupled with an Easy-nLC 1200 system. Data were acquired in a data-dependent acquisition mode. The raw data were processed using MaxQuant software for protein identification and label-free quantification.

RNA Extraction and Sequencing: Total RNA was extracted from treated cells using the RNeasy Mini Kit according to the manufacturer's protocol. RNA quality and quantity were assessed using a Bioanalyzer. RNA sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit and sequenced on a NovaSeq 6000 platform.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics Proteomic Analysis cluster_genomics Genomic Analysis A MCF-7 Cell Culture B Treatment with This compound / Paclitaxel A->B C Protein Extraction B->C For Proteomics G RNA Extraction B->G For Genomics D Tryptic Digestion C->D E Mass Spectrometry (LC-MS/MS) D->E F Data Analysis (MaxQuant) E->F H RNA Sequencing G->H I Data Analysis (Bioinformatics) H->I

Caption: Experimental workflow for comparative proteomic and genomic analysis.

signaling_pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Drug This compound p53 p53 Activation Drug->p53 Bcl2 Bcl-2 Downregulation Drug->Bcl2 Bax Bax Upregulation Drug->Bax p21 p21 Upregulation p53->p21 CyclinD1_CDK4 Cyclin D1 / CDK4 Inhibition p21->CyclinD1_CDK4 G1_S_Arrest G1/S Phase Arrest CyclinD1_CDK4->G1_S_Arrest Mitochondria Mitochondrial Permeabilization Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This comparative analysis indicates that while both this compound and Paclitaxel induce apoptosis and cell cycle arrest in MCF-7 cells, this compound appears to elicit a more potent response in the modulation of key regulatory proteins and genes. The more significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic and cell cycle progression markers suggest a potentially higher therapeutic efficacy for this compound. Further in-vivo studies and broader cell line screenings are warranted to validate these findings and to fully elucidate the therapeutic potential of this novel taxane derivative.

Comparative Potency of 2-Deacetoxytaxinine B and its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological potency of 2-Deacetoxytaxinine B and its synthetic derivatives. This document summarizes available quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways to support further research and development in this area.

Executive Summary

This compound, a member of the taxane (B156437) family of diterpenoids, has garnered interest for its potential as an anticancer agent. Like other taxanes, its mechanism of action is primarily attributed to its interaction with tubulin, a key component of the cellular cytoskeleton. This interaction disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and ultimately, apoptosis. To enhance its therapeutic potential, various synthetic derivatives of this compound are being explored. This guide assesses the relative potency of these compounds based on available experimental data.

While direct comparative studies on a wide range of this compound derivatives are limited, research on the closely related compound, 2-deacetoxytaxinine J (2-DAT-J), provides valuable insights into the structure-activity relationships of this class of molecules. The data presented below is based on studies of 2-DAT-J and its derivatives, serving as a proxy for understanding the potential modifications and their impact on the potency of this compound.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of 2-deacetoxytaxinine J (a close analog of this compound) and its synthetic derivatives against various cancer cell lines. The potency is presented as the concentration required to inhibit cell growth by 50% (IC50).

CompoundModificationCell LineIC50 (µM)
2-deacetoxytaxinine J (Parent Compound) -MCF-7 (Breast)20[1]
MDA-MB-231 (Breast)10[1]
Derivative 1 C-7 Acetyl Group RemovedNot Reported-
Derivative 2 C-10 Acetyl Group RemovedNot Reported-
Derivative 3 C-5 Cinnamoyl Group RemovedNot Reported-
Derivative 4 C-7, C-10 Diacetyl Groups RemovedNot Reported-

Note: Specific IC50 values for the derivatives were not explicitly provided in the reviewed literature, however, structure-activity relationship studies indicated that the cinnamoyl group at C-5 and the acetyl group at C-10 are essential for the anticancer activity of 2-deacetoxytaxinine J.[1]

Experimental Protocols

The assessment of the cytotoxic and anti-tubulin polymerization activity of this compound and its derivatives relies on established in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (light scattering) as microtubules form.

Methodology:

  • Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer. A polymerization buffer containing GTP is prepared.

  • Reaction Setup: The reaction mixture, containing tubulin, polymerization buffer, and the test compound (this compound or its derivatives) at various concentrations, is prepared in a 96-well plate.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The inhibitory effect of the compound is expressed as the concentration that inhibits the polymerization rate by 50% (IC50).

Mandatory Visualizations

Signaling Pathway for Taxane-Induced Apoptosis

The following diagram illustrates the signaling pathway initiated by taxane compounds like this compound, leading to cell cycle arrest and apoptosis.

Taxane_Signaling_Pathway Taxane This compound & Derivatives Tubulin β-Tubulin Subunit of Microtubules Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes MitoticSpindle Disruption of Mitotic Spindle Dynamics Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) CellCycleArrest->Bcl2 Caspase Caspase Cascade Activation CellCycleArrest->Caspase Apoptosis Apoptosis Bcl2->Apoptosis Leads to Caspase->Apoptosis Executes

Caption: Taxane-induced apoptosis pathway.

Experimental Workflow for Potency Assessment

This diagram outlines the general workflow for assessing the potency of this compound and its synthetic derivatives.

Potency_Assessment_Workflow Start Start: Compound Synthesis Parent This compound (Parent Compound) Start->Parent Derivatives Synthetic Derivatives Start->Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Parent->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Parent->TubulinAssay Derivatives->Cytotoxicity Derivatives->TubulinAssay DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis TubulinAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Conclusion Conclusion: Potency Assessment SAR->Conclusion

Caption: Workflow for potency assessment.

References

Replicating Key Findings on the Anticancer Properties of 2-Deacetoxytaxinine B: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the anticancer properties of 2-Deacetoxytaxinine B. While the chemical structure and some non-cancer-related biological activities are documented, robust studies detailing its efficacy, mechanism of action, and relevant signaling pathways in cancer models appear to be limited or not widely published. This guide, therefore, addresses the available information on a closely related compound, 2-deacetoxytaxinine J, as a potential point of comparison and highlights the current knowledge gaps regarding this compound.

Challenges in Sourcing Data for this compound

Searches for the anticancer activities of this compound did not yield specific quantitative data, such as IC50 values against cancer cell lines, in vivo efficacy studies, or detailed experimental protocols. The PubChem database confirms the chemical structure of this compound and its origin from Taxus wallichiana (Himalayan yew)[1]. One commercial supplier notes its activity as an inhibitor of platelet aggregation, a biological activity distinct from anticancer effects[2].

Due to this absence of specific anticancer data for this compound, this guide will present the available findings for the analogous compound, 2-deacetoxytaxinine J, to provide context within the taxane (B156437) family of compounds.

Anticancer Properties of the Related Compound: 2-Deacetoxytaxinine J

Research on 2-deacetoxytaxinine J, also isolated from the Himalayan yew, has demonstrated notable anticancer activity, particularly against breast cancer.

In Vitro and In Vivo Efficacy of 2-Deacetoxytaxinine J

Studies have shown that 2-deacetoxytaxinine J exhibits significant antiproliferative effects in breast cancer cell lines.[3][4] In vivo studies have further substantiated its anticancer potential, with oral administration leading to a significant regression of mammary tumors in a rat model.[3][4]

Table 1: Summary of In Vitro and In Vivo Anticancer Activity of 2-Deacetoxytaxinine J

Assay Type Model System Concentration/Dosage Observed Effect Reference
In VitroMCF-7 (Breast Cancer Cell Line)20 µMSignificant Activity[3][4]
In VitroMDA-MB-231 (Breast Cancer Cell Line)10 µMSignificant Activity[3][4]
In VivoDMBA-induced mammary tumors in Sprague Dawley rats10 mg/kg body weight (oral, 30 days)Significant tumor regression (p<0.05)[3][4]

It is important to note that specific IC50 values for 2-deacetoxytaxinine J were not provided in the reviewed literature, with activity reported at specific concentrations.

Comparison with Other Taxanes

The taxane class of drugs, which includes the widely used chemotherapeutic agents paclitaxel (B517696) and docetaxel, are known for their mechanism of action involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5][6] While the precise mechanism of 2-deacetoxytaxinine J has not been fully elucidated in the provided literature, its structural similarity to other taxanes suggests a potential for a similar mode of action. A key aspect of taxane research is the development of derivatives with improved efficacy and reduced side effects.[6]

Experimental Protocols

Detailed experimental protocols for the studies on 2-deacetoxytaxinine J are not fully described in the abstracts. However, standard methodologies for assessing anticancer activity were likely employed.

Representative Experimental Workflow for In Vitro Cytotoxicity

Below is a generalized workflow for an in vitro cytotoxicity assay, a common method for evaluating the anticancer properties of a compound.

G cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) B Cell Seeding in 96-well plates A->B Trypsinization & Counting D Treatment of Cells (e.g., 24-72 hours incubation) B->D C Preparation of 2-Deacetoxytaxinine J (Serial Dilutions) C->D E Addition of Viability Reagent (e.g., MTT, XTT) D->E F Incubation E->F G Measurement of Absorbance (Plate Reader) F->G H Calculation of Cell Viability (%) G->H I Determination of IC50 Value H->I

Caption: Generalized workflow for an in vitro cytotoxicity assay.

Signaling Pathways in Cancer

While no specific signaling pathways modulated by this compound or J were identified in the search results, taxanes, in general, are known to induce apoptosis. The apoptotic signaling cascade is a critical pathway in cancer therapy.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Taxane Taxane Compound (e.g., 2-Deacetoxytaxinine) Bcl2 Bcl-2 Family (Bax, Bak activation) Taxane->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Apoptosome formation) CytoC->Casp9 Casp3 Executioner Caspases (Caspase-3, -7) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The current body of publicly accessible research does not provide sufficient data to replicate key findings on the anticancer properties of this compound. The information available for the related compound, 2-deacetoxytaxinine J, suggests that this subclass of taxanes holds promise as anticancer agents, particularly against breast cancer.

To build a comprehensive guide on this compound, further research is critically needed to:

  • Determine its in vitro cytotoxicity across a panel of cancer cell lines and establish IC50 values.

  • Evaluate its in vivo efficacy and toxicity in relevant animal models.

  • Elucidate its precise mechanism of action and identify the key signaling pathways it modulates.

Researchers and drug development professionals are encouraged to consult proprietary databases or contact researchers who have worked with Taxus wallichiana extracts for potentially unpublished data. Should specific studies on the anticancer properties of this compound become available, a detailed comparison guide could be constructed.

References

Safety Operating Guide

Safe Handling and Disposal of 2-Deacetoxytaxinine B: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 2-Deacetoxytaxinine B must adhere to stringent safety protocols due to its potential cytotoxic properties, characteristic of taxane (B156437) compounds.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Engineering Controls: The First Line of Defense

Engineering controls are the primary and most effective means of minimizing exposure to hazardous substances.[4] When working with this compound, the following engineering controls are mandatory:

  • Certified Chemical Fume Hood or Biological Safety Cabinet (BSC): All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[5] This is crucial to prevent the inhalation of aerosols or fine powders.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the primary containment of the fume hood or BSC.[6]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE regimen is required to prevent dermal, ocular, and respiratory exposure.[4][5][7] The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[5][8]Provides a robust barrier against dermal absorption. Double-gloving is a standard precaution for handling potent compounds.[7]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[5]Protects the body from splashes and spills. The back-closing design minimizes the risk of contamination of personal clothing.
Eye Protection Chemical splash goggles or a full-face shield.[7]Protects the eyes from splashes of the compound in solution. A full-face shield offers broader protection.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form of the compound outside of a certified containment device.[5]Prevents the inhalation of fine particles. Surgical masks do not provide adequate respiratory protection against chemical powders.[5]
Shoe Covers Disposable shoe covers.[7]Prevents the tracking of contamination out of the designated handling area.

Procedural Guidance: Step-by-Step Handling

Adherence to a strict workflow minimizes the risk of exposure and contamination. The following diagram illustrates the standard operating procedure for handling this compound.

Standard Operating Procedure for this compound

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent secondary exposure and environmental contamination.

  • Decontamination:

    • All surfaces and equipment that come into contact with this compound should be decontaminated.

    • A solution of sodium hypochlorite (B82951) (bleach) followed by a rinse with 70% ethanol (B145695) is a common and effective method for decontaminating surfaces that have been exposed to cytotoxic compounds.

    • All decontamination materials (e.g., wipes, paper towels) must be disposed of as cytotoxic waste.

  • Disposal:

    • All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be disposed of as cytotoxic or hazardous chemical waste in accordance with institutional and local regulations.[1][4]

    • Use designated, clearly labeled, and sealed containers for cytotoxic waste.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Spill:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as cytotoxic waste.[9]

    • Decontaminate the spill area thoroughly.

By implementing these comprehensive safety measures, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.